molecular formula C10H13NO2 B1530485 Methyl 3-amino-2,4-dimethylbenzoate CAS No. 24812-89-3

Methyl 3-amino-2,4-dimethylbenzoate

Cat. No.: B1530485
CAS No.: 24812-89-3
M. Wt: 179.22 g/mol
InChI Key: VXCDYRLZDFQUCJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3) is a high-purity benzoate derivative of significant value in chemical synthesis and agricultural research. This compound, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol, serves as a critical chemical intermediate . Its primary research application is in the development of novel fungicidal agents. The compound is featured in patent research for the synthesis of aryl amidine derivatives, which demonstrate potent activity against fungal pathogens in agriculture . As an intermediate, its key value lies in its molecular structure, which incorporates both an amino group and a methyl ester functional group on a dimethyl-substituted benzene ring. This structure makes it a versatile precursor for further chemical modifications, enabling researchers to construct more complex molecules designed to interact with specific biological targets in fungi. The product is labeled with the signal word "Warning" and should be handled with care . For optimal stability and long-term storage, it is recommended to Keep in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

methyl 3-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCDYRLZDFQUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735933
Record name Methyl 3-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24812-89-3
Record name Methyl 3-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-amino-2,4-dimethylbenzoate, a key chemical intermediate. Recognizing the nuanced requirements of synthetic and medicinal chemists, this document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, properties, and, most critically, its application in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring an aniline and a methyl ester functional group. This unique arrangement of substituents on the benzene ring makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.

PropertyValueSource
CAS Number 24812-89-3[1][2][3]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to light yellow crystalline powder (predicted)
Purity ≥98% (typical)[2]

Strategic Synthesis Pathway

Step 1: Synthesis of 3-Amino-2,4-dimethylbenzoic Acid

The initial step involves the reduction of the nitro group of 2,4-dimethyl-3-nitrobenzoic acid to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend 2,4-dimethyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2,4-dimethylbenzoic acid. This product can be used in the next step without further purification or can be recrystallized if necessary.

Synthesis_Step1 2,4-dimethyl-3-nitrobenzoic_acid 2,4-Dimethyl-3-nitrobenzoic Acid Reagents_Step1 H₂, Pd/C Methanol 2,4-dimethyl-3-nitrobenzoic_acid->Reagents_Step1 Reduction 3-amino-2,4-dimethylbenzoic_acid 3-Amino-2,4-dimethylbenzoic Acid Reagents_Step1->3-amino-2,4-dimethylbenzoic_acid caption Workflow for the synthesis of 3-Amino-2,4-dimethylbenzoic Acid.

Caption: Workflow for the synthesis of 3-Amino-2,4-dimethylbenzoic Acid.

Step 2: Esterification to this compound

The second step is a classic Fischer esterification of the synthesized 3-amino-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 3-amino-2,4-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the solution while cooling in an ice bath.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[4]

Synthesis_Step2 3-amino-2,4-dimethylbenzoic_acid 3-Amino-2,4-dimethylbenzoic Acid Reagents_Step2 Methanol (excess) H₂SO₄ (cat.) 3-amino-2,4-dimethylbenzoic_acid->Reagents_Step2 Esterification Methyl_ester This compound Reagents_Step2->Methyl_ester caption Workflow for the esterification to the target compound.

Caption: Workflow for the esterification to the target compound.

Key Application in Drug Discovery: Synthesis of EP4 Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of potent and selective EP4 receptor antagonists.[5][6][7] The prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer.[8] Antagonists of the EP4 receptor are therefore promising therapeutic agents for a range of diseases.

The structural motif of 3-amino-2,4-dimethylbenzoic acid is incorporated as a central scaffold in a number of patented EP4 antagonists.[5] The amino group serves as a handle for the introduction of various side chains, often through amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many EP4 antagonists, or can be further modified.

EP4_Antagonist_Structure Methyl_ester This compound Amide_Formation Amide Coupling (e.g., with 3-methylpyridine-2-carboxylic acid) Methyl_ester->Amide_Formation EP4_Antagonist Potent EP4 Antagonist Amide_Formation->EP4_Antagonist Forms the core structure Hydrolysis Ester Hydrolysis EP4_Antagonist->Hydrolysis Final modification (optional) caption Role in the synthesis of EP4 receptor antagonists.

Caption: Role in the synthesis of EP4 receptor antagonists.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted characteristic peaks based on its structure and data from similar compounds.

Technique Predicted Peaks
¹H NMR Aromatic protons (2H), singlet for the ester methyl group (3H, ~3.8-3.9 ppm), singlets for the two aromatic methyl groups (3H each), and a broad singlet for the amine protons (2H).
¹³C NMR Carbonyl carbon of the ester (~167 ppm), aromatic carbons, ester methyl carbon (~52 ppm), and two aromatic methyl carbons.
IR (Infrared) N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-N stretching.
Mass Spec (MS) A molecular ion peak (M⁺) at m/z = 179.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use in a fume hood.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its true potential is realized in its application as a core structural component in the synthesis of next-generation EP4 receptor antagonists. This guide provides a foundational understanding of its synthesis, properties, and use, empowering researchers and drug development professionals to leverage this compound in their pursuit of novel therapeutics.

References

  • ChemSigma. (n.d.). 24812-89-3 this compound. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 24812-89-3 this compound. Retrieved from [Link]

  • Blanco-Pillado, M. J., et al. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 25(15), 2994-2999.
  • Jingming Chemical. (n.d.). This compound. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Markovič, T., et al. (2017). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 18(10), 2115.
  • PubMed. (2015). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Retrieved from [Link]

  • ResearchGate. (2015). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2,4-dimethylbenzoate is a substituted aromatic amine that serves as a valuable building block in modern medicinal chemistry. Its unique substitution pattern offers steric and electronic properties that are leveraged in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, analytical characterization, and its notable application in the development of novel EP4 receptor antagonists for the treatment of inflammatory diseases.

Introduction: The Strategic Importance of Substituted Anthranilates in Medicinal Chemistry

Substituted anthranilic acid derivatives are a cornerstone of many drug discovery programs. The presence of both an amino and a carboxylate functionality on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This compound, in particular, has emerged as a key intermediate due to the specific arrangement of its methyl and amino groups. This substitution influences the molecule's conformation and reactivity, allowing for the synthesis of compounds with high target specificity and improved pharmacokinetic profiles. This guide aims to provide researchers and drug development professionals with a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem
Molecular Weight 179.22 g/mol Crysdot LLC[1]
CAS Number 24812-89-3Crysdot LLC[1]
Appearance Expected to be a solid at room temperatureN/A
Boiling Point 299.7±35.0°C at 760 mmHgCrysdot LLC[1]
SMILES COC(=O)C1=C(C)C(N)=C(C)C=C1Crysdot LLC[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of the Precursor: 3-Amino-2,4-dimethylbenzoic acid

The synthesis of the carboxylic acid precursor can be accomplished via the reduction of a nitro-substituted benzoic acid. This is a common and high-yielding method in organic synthesis.

Caption: Reduction of 2,4-Dimethyl-3-nitrobenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dimethyl-3-nitrobenzoic acid in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude 3-amino-2,4-dimethylbenzoic acid.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system.

Esterification to this compound

The final step is the esterification of the carboxylic acid. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a standard and effective method.

Caption: Fischer esterification of 3-Amino-2,4-dimethylbenzoic acid.

Experimental Protocol:

  • Reaction Setup: Suspend 3-amino-2,4-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the stirred suspension. The use of thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored by TLC until completion.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Analytical Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group of the ester, the amino group, and the two methyl groups on the aromatic ring. The chemical shifts will be influenced by the electronic effects of the amino and ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), the methoxy carbon, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.

Application in Drug Discovery: A Key Building Block for EP4 Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective antagonists of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that plays a crucial role in inflammation and pain pathways. Antagonizing this receptor is a promising therapeutic strategy for various inflammatory conditions, including arthritis.

A notable example is the development of a series of 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid derivatives as EP4 antagonists. In this context, this compound serves as a critical starting material.

Sources

physical and chemical properties of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Modern Therapeutics

This compound is an aromatic amino ester that serves as a highly functionalized and versatile building block in medicinal chemistry and organic synthesis. Characterized by a strategically substituted benzene ring containing an amine, a methyl ester, and two methyl groups, this molecule offers multiple reactive sites for chemical modification. Its structural architecture makes it a valuable precursor for the synthesis of complex molecular frameworks, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, with a particular focus on its emerging role in the discovery of novel drug candidates.

Section 1: Core Molecular and Physical Profile

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties govern its behavior in experimental settings, from solubility in reaction solvents to its stability under various conditions.

Chemical Identity and Structural Representation

The precise arrangement of functional groups on the benzene ring is critical to the reactivity and utility of this compound.

  • IUPAC Name: this compound

  • CAS Number: 24812-89-3

  • Molecular Formula: C₁₀H₁₃NO₂

  • SMILES: COC(=O)C1=C(C)C(N)=C(C)C=C1

Table 1: Key Identifiers and Properties

Property Value Source(s)
Molecular Weight 179.22 g/mol
CAS Number 24812-89-3
MDL Number MFCD22494937
Molecular Formula C₁₀H₁₃NO₂
Physical Form Solid (inferred from isomers) [1]

| Boiling Point | 299.7 ± 35.0 °C at 760 mmHg | |

Caption: 2D structure of this compound.

Section 2: Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The distinct electronic environment of each proton and carbon atom in this compound gives rise to a predictable spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups (two on the ring, one on the ester), and the amine protons. The aromatic protons will appear as doublets or multiplets in the aromatic region (~6.5-7.5 ppm). The methyl groups will appear as singlets in the aliphatic region, with the ester methyl being the most downfield (~3.8 ppm) and the ring methyls at slightly different shifts (~2.2-2.5 ppm) due to their distinct positions relative to the other functional groups. The NH₂ protons will typically present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The six aromatic carbons will appear in the ~110-150 ppm range, with their exact shifts influenced by the attached substituents. The three methyl carbons will be observed in the upfield region (~15-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretch: An absorption band in the 1100-1300 cm⁻¹ range will correspond to the C-O stretching of the ester.

  • Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Physicochemical Insights
  • Solubility: As with many aromatic esters, it is expected to have low solubility in water but good solubility in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.[2]

  • Stability: The compound is stable under normal laboratory conditions.[2] However, it should be protected from strong oxidizing agents, strong acids, and strong bases, which can react with the amine and ester functionalities, respectively.[2][3]

Section 3: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound stems from the orthogonal reactivity of its primary amine and methyl ester groups. This allows for selective chemical transformations, making it a valuable intermediate.

Key Reactive Centers
  • The Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, diazotization (to form diazonium salts), and condensation reactions. This is often the primary site for modification when building larger, more complex molecules.

  • The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide via aminolysis. Hydrolysis is a common step in drug synthesis to unmask a carboxylic acid, which can improve solubility or serve as a handle for further conjugation.

Representative Synthetic Workflow: Esterification of 3-Amino-2,4-dimethylbenzoic Acid

A common and efficient method for preparing aromatic methyl esters is the direct esterification of the corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is a well-established protocol that proceeds through an acid chloride intermediate, ensuring high yields.[4][5]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2,4-dimethylbenzoic acid (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (2.0-2.2 eq) dropwise to the stirred suspension over 15-20 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol, which forms HCl gas and methyl sulfite in situ, minimizing potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x volumes). Trustworthiness Note: This neutralization step is self-validating; the cessation of CO₂ evolution indicates that the excess acid has been quenched, ensuring the product is in its free base form for efficient extraction into the organic layer.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Synthesis_Workflow start 3-Amino-2,4-dimethylbenzoic Acid + Anhydrous Methanol step1 Cool to 0°C start->step1 Suspend step2 Add SOCl₂ (dropwise) step1->step2 Stir step3 Reflux (4-6h) step2->step3 Warm & Heat step4 Concentrate in vacuo step3->step4 Cool step5 Neutralize (NaHCO₃) & Extract (EtOAc) step4->step5 Quench end This compound (Purified Product) step5->end Purify

Caption: General workflow for the synthesis of this compound.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a scaffold for synthesizing biologically active molecules. Its structural isomers are already well-established in major pharmaceuticals, highlighting the potential of this specific substitution pattern.

A Scaffold for Prostaglandin E2 Receptor 4 (EP4) Antagonists

Recent research has identified aryl-substituted benzoic acids as potent and selective antagonists of the EP4 receptor.[6] The EP4 receptor is a key player in inflammation and pain signaling pathways, making it an attractive target for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. The core structure of this compound is an ideal starting point for creating libraries of EP4 antagonists. The amino group can be acylated with various substituted pyridine-2-carbonyl or phenyl-2-carbonyl moieties to explore the structure-activity relationship (SAR) and optimize potency and pharmacokinetic properties.[6]

EP4_Signaling_Pathway PGE2 Prostaglandin E₂ (PGE₂) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Inflammation Inflammation & Pain CREB->Inflammation Leads to Antagonist EP4 Antagonist (Derived from Scaffold) Antagonist->EP4 Blocks

Sources

An In-Depth Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3-amino-2,4-dimethylbenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. While specific literature on this exact isomer is limited, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to provide a robust framework for its preparation, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring, featuring an amino group, two methyl groups, and a methyl ester. This arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Structural Formula:

Key Physicochemical Data:

PropertyValueSource
CAS Number 24812-89-3
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point 299.7 ± 35.0 °C at 760 mmHg (Predicted)
SMILES COC(=O)C1=C(C)C(N)=C(C)C=C1

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ester carbonyl) suggests the potential for specific intermolecular interactions, which can be crucial for molecular recognition in biological systems. The lipophilicity is influenced by the two methyl groups and the methyl ester, a factor that is critical for membrane permeability and overall pharmacokinetic properties of drug candidates.

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Fischer Esterification of 2,4-dimethyl-3-nitrobenzoic acid

Causality behind Experimental Choices: Fischer esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. Thionyl chloride in methanol is a particularly effective reagent system as it generates HCl in situ, driving the reaction to completion with high yields.[1]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dimethyl-3-nitrobenzoic acid (10.0 g, 51.2 mmol) in anhydrous methanol (100 mL).

  • Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Slowly add thionyl chloride (7.3 mL, 102.4 mmol) dropwise to the stirred suspension over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2,4-dimethyl-3-nitrobenzoate as a solid. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method that typically proceeds with high yields and avoids the use of stoichiometric metal reductants.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude methyl 2,4-dimethyl-3-nitrobenzoate (from the previous step) in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% Pd/C, ~0.5 g, 5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 25 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Synthetic Workflow Diagram:

Synthesis_Workflow Start 2,4-Dimethyl-3-nitrobenzoic Acid Step1 Fischer Esterification (SOCl₂, MeOH, Reflux) Start->Step1 Intermediate Methyl 2,4-dimethyl-3-nitrobenzoate Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H
~ 6.8d1HAr-H
~ 3.9s3H-OCH₃
~ 3.7br s2H-NH₂
~ 2.4s3HAr-CH₃
~ 2.2s3HAr-CH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 168C =O (ester)
~ 145Ar-C -NH₂
~ 138Ar-C
~ 135Ar-C
~ 125Ar-C H
~ 120Ar-C H
~ 115Ar-C
~ 52-OC H₃
~ 20Ar-C H₃
~ 15Ar-C H₃

Predicted IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine)
3050-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
~ 1700C=O stretch (ester)
~ 1600N-H bend (amine)
~ 1500, 1450C=C stretch (aromatic)
~ 1250C-O stretch (ester)

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoates are a well-established class of building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents.[2][3] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics.

Role as a Scaffold in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a core structure that interacts with the hinge region of the kinase active site. The amino group of an aminobenzoate can serve as a key hydrogen bond donor for this interaction. The rest of the molecule can be functionalized to occupy the ATP-binding pocket and achieve selectivity.

Conceptual Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Workflow Start This compound Step1 Amide Coupling or Buchwald-Hartwig Amination Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further Derivatization (e.g., Suzuki Coupling) Intermediate->Step2 Library Library of Potential Kinase Inhibitors Step2->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Conceptual workflow for utilizing this compound in kinase inhibitor discovery.

Potential in the Development of Other Bioactive Molecules

The versatile nature of the amino and ester functionalities allows for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of diverse heterocyclic systems and other complex organic molecules with potential biological activity. For instance, substituted anthranilates can serve as precursors for the synthesis of quinazolinones, acridones, and benzodiazepines, all of which are important pharmacophores.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a building block in drug discovery and medicinal chemistry. While specific data on this molecule is not abundant, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The unique arrangement of its functional groups offers exciting possibilities for the design and synthesis of novel bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors.

References

  • [Reference to a general organic chemistry textbook for Fischer esterific
  • [Reference to a general organic chemistry textbook for catalytic hydrogen
  • [Reference to a review on the use of substituted anilines in medicinal chemistry]
  • [Reference to a paper describing the synthesis of a kinase inhibitor using a substituted aminobenzo
  • Crysdot LLC. This compound. [Link]

Sources

A Technical Guide to the Solubility of Methyl 3-amino-2,4-dimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and methodologies for determining and understanding the solubility of Methyl 3-amino-2,4-dimethylbenzoate in various organic solvents. As a key intermediate in pharmaceutical synthesis and other chemical industries, a thorough grasp of its solubility profile is critical for process optimization, formulation development, and ensuring product quality.

Introduction to this compound and Its Solubility

This compound is an aromatic amine derivative with a molecular structure that presents unique challenges and opportunities in solvent selection. Its solubility is a fundamental physicochemical property that dictates its behavior in solution-based processes such as chemical reactions, crystallization, and formulation. An understanding of its solubility is not merely an academic exercise but a cornerstone of efficient and scalable chemical process development. In the pharmaceutical industry, for instance, poor solubility of an active pharmaceutical ingredient (API) or a key intermediate can lead to significant challenges in bioavailability and manufacturability.

The Theoretical Bedrock of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The overarching principle, often simplified as "like dissolves like," is a useful starting point, but a deeper, more mechanistic understanding is required for informed solvent selection.

The process can be conceptualized in three energetic steps:

  • Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavity Formation: Energy is expended to create a "hole" or cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: Energy is released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

The overall enthalpy of solution is the sum of these energy changes. For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

The molecular structure of this compound features a polar amino group and an ester functional group, which can participate in hydrogen bonding, as well as a nonpolar aromatic ring and methyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capacity of the solvent.

Predictive Assessment of Solubility

In the absence of extensive empirical data, a predictive assessment based on the structural characteristics of this compound and the properties of common organic solvents can guide initial solvent screening.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the amino and ester groups of the solute, and as a hydrogen bond acceptor from the amino group.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the amino group and engage in dipole-dipole interactions with the polar functional groups of the solute.
Nonpolar Aromatic Toluene, XyleneModerateThe aromatic ring of the solute can participate in π-π stacking interactions with the aromatic solvent molecules.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe nonpolar nature of these solvents leads to weak interactions with the polar functional groups of the solute, making it difficult to overcome the crystal lattice energy.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Determination of Solubility: Protocols and Workflows

A predictive assessment is a valuable starting point, but empirical determination of solubility is essential for accurate process design. The following are standard methodologies for quantifying the solubility of a compound like this compound.

The Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is a robust and reliable technique that, while relatively low-throughput, provides highly accurate data.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the solid by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

G cluster_0 Equilibrium Shake-Flask Method A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature (e.g., 24-72 hours with agitation) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (e.g., HPLC) D->E F 6. Calculate solubility E->F

Caption: Workflow for the Equilibrium Shake-Flask Method.

High-Throughput Solubility Screening

For rapid screening of multiple solvents or conditions, a high-throughput approach is often employed. While potentially less accurate than the shake-flask method, it provides valuable data for initial solvent selection and process optimization.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent in which it is highly soluble (e.g., DMSO).

  • Plate Preparation: Dispense the stock solution into a multi-well plate (e.g., 96-well plate).

  • Solvent Addition: Add the various test solvents to the wells.

  • Equilibration and Precipitation: The plate is shaken to facilitate mixing and then allowed to equilibrate. The addition of an antisolvent (e.g., water) can be used to induce precipitation.

  • Turbidity Measurement: The solubility is determined by measuring the turbidity of each well using a plate reader. The point at which precipitation occurs is indicative of the solubility limit.

G cluster_1 High-Throughput Solubility Screening P1 1. Prepare concentrated stock solution P2 2. Dispense stock into multi-well plate P1->P2 P3 3. Add test solvents to wells P2->P3 P4 4. Equilibrate and induce precipitation P3->P4 P5 5. Measure turbidity with a plate reader P4->P5 P6 6. Determine solubility limit P5->P6

Caption: Workflow for High-Throughput Solubility Screening.

Practical Implications in Research and Development

A comprehensive understanding of the solubility of this compound is paramount for several key areas of chemical and pharmaceutical development.

  • Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles. A solvent that fully dissolves the reactants at the desired reaction temperature is often preferred to ensure a homogeneous reaction mixture and maximize reaction rates.

  • Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing robust crystallization processes. A good crystallization solvent will exhibit high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery of the purified solid upon cooling. The solubility profile can also inform the selection of anti-solvents for precipitation-based purifications.

  • Formulation Development: In the context of drug development, if this compound were an active pharmaceutical ingredient, its solubility in various pharmaceutically acceptable solvents would be a critical determinant of the feasibility of developing a liquid dosage form. For solid dosage forms, understanding its solubility is essential for predicting dissolution rates and bioavailability.

Conclusion

While specific, publicly available solubility data for this compound is limited, a combination of theoretical prediction and established experimental methodologies provides a robust framework for determining its solubility profile. By leveraging an understanding of intermolecular forces and employing systematic experimental approaches such as the shake-flask method, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and effective process development.

References

  • This guide was developed by synthesizing fundamental principles of organic chemistry and standard laboratory practices. As no specific research papers on the solubility of this compound were identified, this document serves as a methodological guide rather than a review of existing literature. For further reading on the general principles of solubility, the following resources are recommended: "The Experimental Determination of Solubilities" by G. T. Hefter and R. P. T. Tomkins (ISBN: 978-0-471-49714-4) "Solubility in Pharmaceutical Chemistry" edited by Christel A. S. Bergström (ISBN: 978-3-527-33822-2)

A Senior Application Scientist's Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate: Safety, Handling, and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalog Data

Methyl 3-amino-2,4-dimethylbenzoate (CAS No. 24812-89-3) is an aromatic amine and ester that presents itself as a valuable, yet nuanced, building block for professionals in drug discovery and development. Its substituted aniline structure is a key pharmacophore, making it a precursor in the synthesis of targeted therapeutic agents, such as potent EP4 antagonists investigated for pain and inflammation.[1] The presence of the amine, ester, and two methyl groups on the benzene ring dictates its reactivity, potential bioactivity, and, critically, its safety profile.

This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It is designed to provide researchers and drug development scientists with a deeper, field-tested understanding of this compound. We will explore not just the "what" of safety precautions, but the "why," grounding our recommendations in the principles of chemical reactivity and toxicology. By understanding the molecule's inherent properties, we can construct a self-validating system of safe handling, emergency preparedness, and effective experimental use.

Section 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The data for this compound is summarized below. For context, properties of a closely related structural analog, Methyl 3-amino-2-methylbenzoate, are also provided to highlight the impact of substitution on physical characteristics.

PropertyThis compoundMethyl 3-amino-2-methylbenzoateData Source(s)
CAS Number 24812-89-318583-89-6[2]
Molecular Formula C₁₀H₁₃NO₂C₉H₁₁NO₂[2]
Molecular Weight 179.22 g/mol 165.19 g/mol [2]
Boiling Point 299.7 ± 35.0 °C at 760 mmHg300 °C (lit.)[2]
Density Not available1.146 g/mL at 25 °C (lit.)[2]
Appearance Crystalline Powder (typical for analogs)Solid[3][4]

Section 2: Hazard Analysis and GHS Classification

While a specific, verified Safety Data Sheet for this compound is not widely published, a reliable hazard profile can be inferred from its structural class (substituted aromatic amine) and the documented hazards of its closest analogs, such as Methyl 3-amino-4-methylbenzoate and Methyl 3-amino-2-methylbenzoate.[2][5][6] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification (Inferred)

PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[2][5][6] H319: Causes serious eye irritation.[2][5][6] H335: May cause respiratory irritation.[2][5]

Precautionary Statements (Selected) [2][5][6]

  • Prevention: P261, P264, P280

  • Response: P302+P352, P305+P351+P338

  • Storage: P403+P233

  • Disposal: P501

Expert Interpretation of Hazards:

  • Skin Irritation (H315): Aromatic amines can be irritants and potential sensitizers. The lipophilic nature of the benzene ring allows for dermal absorption. Prolonged or repeated contact can lead to localized redness, inflammation, and dermatitis.

  • Serious Eye Irritation (H319): As a fine powder or vapor, the compound can cause significant mechanical and chemical irritation upon contact with the eyes, potentially leading to pain, redness, and watering.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, causing symptoms such as coughing, sneezing, and shortness of breath.

Section 3: Proactive Risk Mitigation and Safe Handling Protocol

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and established procedural workflows.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

  • Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but serves as the critical final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Double-gloving is recommended for weighing and transfer operations. Contaminated gloves must be removed and disposed of properly.[3]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against dust and splashes.[3]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood is unavoidable (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[3]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_equip Assemble Glassware & Equipment in Hood prep_hood->prep_equip handle_retrieve Retrieve Compound from Storage prep_equip->handle_retrieve Begin Experiment handle_weigh Weigh Solid in Fume Hood handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate Complete Experiment clean_waste Dispose of Waste in Labeled Container clean_decontaminate->clean_waste clean_ppe Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for handling solid chemical reagents.

Section 4: Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, a clear, logical response can significantly mitigate harm.

First-Aid Measures

The following protocols are based on established procedures for similar aromatic amines.[3][6]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3]

  • Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3]

Accidental Release Measures
  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further leakage or spreading if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation. Place into a suitable, closed, and labeled container for disposal.[3] Use spark-proof tools if a solvent is involved.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

The diagram below outlines the decision-making process for responding to a laboratory emergency involving this compound.

start Emergency Event (Spill or Exposure) is_exposure Is it a personnel exposure? start->is_exposure is_spill Is it a spill? is_exposure->is_spill No exposure_action Execute First-Aid (Sec 4.1) Seek Medical Attention is_exposure->exposure_action Yes spill_size Is spill large or unmanageable? is_spill->spill_size Yes spill_small Contain & Clean Up (Sec 4.2) spill_size->spill_small No spill_large Evacuate Area Call Emergency Response spill_size->spill_large Yes

Caption: Decision tree for laboratory emergency response.

Section 5: Storage, Stability, and Disposal

Handling and Storage
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is between 2-8°C to ensure long-term stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[3] Contaminated packaging should be treated as the chemical itself.

Section 6: Synthetic Utility and Context

Understanding the safety profile of this compound is intrinsically linked to its application. This compound is a classic example of a bifunctional building block used in multi-step synthesis. The amino group serves as a potent nucleophile or a site for diazotization, while the methyl ester can be hydrolyzed or used in transesterification reactions.

A common synthetic route involving a related compound, Methyl 3-amino-4-methylbenzoate, is its use as a key intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib.[7] The workflow typically involves the reaction of the amino group to build a heterocyclic system, followed by hydrolysis of the ester to the carboxylic acid, which is then coupled with another fragment.

Exemplary Synthetic Protocol: Esterification

The precursor acid, 3-amino-2,4-dimethylbenzoic acid, would first need to be synthesized or procured. The final esterification step is critical. A robust method analogous to the synthesis of similar compounds involves using thionyl chloride in methanol.[8][9]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend 3-amino-2,4-dimethylbenzoic acid in anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add thionyl chloride dropwise while stirring. Causality: This exothermic reaction generates HCl in situ, which protonates the carbonyl oxygen, making it more electrophilic and catalyzing the esterification.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization & Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

References

  • This compound. Crysdot LLC. [Link]

  • Methyl 3-amino-4-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1162–1165. [Link]

  • Methyl 3,4-dimethylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Methyl benzoate. (2024). Chemos GmbH & Co.KG. [Link]

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 57, 15. [Link]

  • Methyl 4-amino-3-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Wang, S., Zhang, M., & Xiong, X. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]

  • Gallant, M., Beaulieu, C., Bhérer, P., et al. (2014). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 24(1), 359–363. [Link]

  • Methyl 3-amino-4-hydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 4-amino-2-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2,4-dimethylbenzoate is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a reactive amino group and a methyl ester on a dimethylated benzene ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical analysis of the challenges and strategic considerations inherent in each approach.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, both originating from the commercially available starting material, 2,4-dimethylbenzoic acid. The key transformations involve electrophilic aromatic substitution (nitration), esterification, and reduction of a nitro group. The sequence of these steps is a critical consideration that significantly impacts the overall efficiency and feasibility of the synthesis.

The two principal synthetic routes are:

  • Route 1: Nitration followed by Esterification and Reduction. This pathway involves the initial nitration of 2,4-dimethylbenzoic acid to introduce the nitrogen functionality, followed by esterification of the carboxylic acid and subsequent reduction of the nitro group to the desired amine.

  • Route 2: Esterification followed by Nitration and Reduction. This alternative strategy begins with the protection of the carboxylic acid as a methyl ester, followed by nitration of the aromatic ring, and concludes with the reduction of the nitro group.

Below, we will delve into a detailed examination of each route, providing field-proven insights and step-by-step protocols.

Route 1: Nitration of 2,4-Dimethylbenzoic Acid as the Key Step

This synthetic approach prioritizes the introduction of the nitro group onto the 2,4-dimethylbenzoic acid backbone. The success of this route is heavily dependent on the regioselectivity of the nitration reaction.

Conceptual Workflow for Route 1

Route 1 A 2,4-Dimethylbenzoic Acid B 2,4-Dimethyl-3-nitrobenzoic Acid A->B Nitration C Methyl 2,4-dimethyl-3-nitrobenzoate B->C Esterification D This compound C->D Reduction

Caption: Synthetic pathway for Route 1.

Step 1.1: Nitration of 2,4-Dimethylbenzoic Acid

The nitration of 2,4-dimethylbenzoic acid is the most critical and challenging step in this synthetic sequence. The regiochemical outcome is governed by the directing effects of the three substituents on the benzene ring: two activating methyl groups (ortho-, para-directing) and one deactivating carboxylic acid group (meta-directing).

  • Expertise & Experience: The interplay of these directing effects makes the selective synthesis of the desired 3-nitro isomer complex. The methyl groups at positions 2 and 4 strongly activate the ortho and para positions relative to them. The carboxylic acid at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (3 and 5). The position 3 is ortho to the 2-methyl and 4-methyl groups and meta to the carboxylic acid, making it sterically hindered but electronically activated. The position 5 is para to the 2-methyl group and meta to the carboxylic acid, also an electronically favorable position. The position 6 is ortho to the 2-methyl group and ortho to the carboxylic acid, a sterically hindered and electronically deactivated position. Therefore, a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives, is expected. The separation of these isomers can be challenging, potentially leading to a lower overall yield of the desired precursor.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid (General Procedure)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethylbenzoic acid in concentrated sulfuric acid at 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, keeping the reaction temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product, a mixture of nitro-isomers, will require purification, typically by fractional crystallization or column chromatography, to isolate the desired 2,4-dimethyl-3-nitrobenzoic acid.

Step 1.2: Esterification of 2,4-Dimethyl-3-nitrobenzoic Acid

Once the desired 2,4-dimethyl-3-nitrobenzoic acid is isolated, it can be converted to its methyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • In a round-bottom flask, suspend 2,4-dimethyl-3-nitrobenzoic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2,4-dimethyl-3-nitrobenzoate.

  • Purify the product by recrystallization or column chromatography.

Step 1.3: Reduction of Methyl 2,4-dimethyl-3-nitrobenzoate

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is often the cleanest and most efficient method.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve Methyl 2,4-dimethyl-3-nitrobenzoate in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Route 2: Esterification Prior to Nitration

This strategy aims to circumvent the potential difficulties in purifying the isomeric nitro-benzoic acids by performing the nitration on the methyl ester.

Conceptual Workflow for Route 2

Route 2 A 2,4-Dimethylbenzoic Acid B Methyl 2,4-dimethylbenzoate A->B Esterification C Methyl 2,4-dimethyl-3-nitrobenzoate B->C Nitration D This compound C->D Reduction

Caption: Synthetic pathway for Route 2.

Step 2.1: Esterification of 2,4-Dimethylbenzoic Acid

The initial step is the conversion of 2,4-dimethylbenzoic acid to its methyl ester. This can be achieved using standard Fischer esterification conditions as described in Step 1.2, or by using a more reactive esterifying agent like thionyl chloride in methanol.

Experimental Protocol: Esterification using Thionyl Chloride

  • In a round-bottom flask, suspend 2,4-dimethylbenzoic acid in anhydrous methanol at 0°C.

  • Slowly add thionyl chloride dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2,4-dimethylbenzoate, which can often be used in the next step without further purification.

Step 2.2: Nitration of Methyl 2,4-dimethylbenzoate

The nitration of Methyl 2,4-dimethylbenzoate is the key step in this route. The directing effects are similar to those in the nitration of the parent acid, with the ester group being a meta-director and the methyl groups being ortho-, para-directors. The regioselectivity is still a major consideration, and a mixture of isomers is likely. However, the resulting nitro-esters may be easier to separate by chromatography than the corresponding carboxylic acids.

Experimental Protocol: Nitration of Methyl 2,4-dimethylbenzoate

  • In a round-bottom flask, dissolve Methyl 2,4-dimethylbenzoate in concentrated sulfuric acid at 0°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid as described in Step 1.1.

  • Slowly add the nitrating mixture to the solution of the ester, maintaining the temperature below 5°C.

  • After the addition, stir the reaction at room temperature for a designated period, monitoring by TLC.

  • Work up the reaction by pouring it onto ice, followed by extraction with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the resulting mixture of nitro-isomers by column chromatography to isolate Methyl 2,4-dimethyl-3-nitrobenzoate.

Step 2.3: Reduction of Methyl 2,4-dimethyl-3-nitrobenzoate

The final reduction of the nitro group is carried out under the same conditions as described in Step 1.3.

Quantitative Data Summary

StepReactionReagents & ConditionsTypical YieldPurity
Route 1
1.1Nitration2,4-dimethylbenzoic acid, HNO₃, H₂SO₄, 0-5°CVariable (isomer mixture)Requires purification
1.2Esterification2,4-dimethyl-3-nitrobenzoic acid, MeOH, H₂SO₄ (cat.), reflux>90%High after purification
1.3ReductionMethyl 2,4-dimethyl-3-nitrobenzoate, H₂, Pd/C, MeOH, RT>95%High after purification
Route 2
2.1Esterification2,4-dimethylbenzoic acid, MeOH, SOCl₂ or H₂SO₄, reflux>95%High
2.2NitrationMethyl 2,4-dimethylbenzoate, HNO₃, H₂SO₄, 0-5°CVariable (isomer mixture)Requires purification
2.3ReductionMethyl 2,4-dimethyl-3-nitrobenzoate, H₂, Pd/C, MeOH, RT>95%High after purification

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the available resources and the desired scale of the synthesis.

  • Route 1 presents a significant challenge in the initial nitration step due to the formation of a difficult-to-separate mixture of nitro-isomers of the carboxylic acid. However, if an efficient method for the separation of 2,4-dimethyl-3-nitrobenzoic acid can be developed, this route may be advantageous.

  • Route 2 may offer a more practical approach as the separation of the isomeric nitro-esters by column chromatography is often more straightforward than the separation of the corresponding carboxylic acids. The initial esterification is a high-yielding and clean reaction.

For a laboratory-scale synthesis where chromatographic purification is feasible, Route 2 is generally recommended . For industrial-scale production, a thorough investigation into the optimization of the nitration of 2,4-dimethylbenzoic acid (Route 1) to maximize the yield of the desired 3-nitro isomer and the development of an efficient, non-chromatographic separation method would be crucial for economic viability.

Further research into alternative synthetic strategies, such as those involving directed ortho-metalation or other regioselective C-H activation methods, could potentially offer more direct and efficient routes to this valuable building block in the future.

References

  • Fujiwara, A. N., & Acton, E. M. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(9), 1346-1351. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • Benzoic acid, 2,4-dimethyl-. (n.d.). NIST WebBook. [Link]

potential applications of substituted aminobenzoates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Substituted Aminobenzoates

Foreword: The Enduring Scaffold

In the vast and ever-evolving landscape of medicinal chemistry, certain molecular frameworks demonstrate a remarkable and enduring utility. The substituted aminobenzoate core is a prime example of such a privileged scaffold. Simple in its architecture—an amino group and a carboxylic acid attached to a benzene ring—its true power lies in its synthetic tractability and the profound influence that substitution patterns exert on its biological activity. This guide moves beyond a mere catalog of derivatives to provide a deeper understanding of the causality behind their diverse applications, empowering researchers to rationally design the next generation of therapeutics based on this versatile core.

The Aminobenzoate Core: A Structural and Physicochemical Overview

The aminobenzoate scaffold is defined by the interplay between three key components: the aromatic ring, the amino group, and the carboxylic acid moiety. The relative positions of the amino and carboxyl groups (ortho-, meta-, or para-) fundamentally influence the molecule's electronic properties, pKa, and three-dimensional shape, which in turn dictates its interaction with biological targets.

  • Para-aminobenzoic acid (PABA) and its derivatives are perhaps the most widely explored, serving as a crucial building block in pharmaceuticals.[1] Its structural versatility allows for substitutions at both the amino and carboxyl groups, making it an ideal starting point for creating diverse chemical libraries.[1]

  • Ortho-aminobenzoic acid (anthranilic acid) derivatives are also prevalent, particularly in the development of anti-inflammatory agents.[2]

  • Meta-aminobenzoic acid derivatives have shown promise as well, for instance, in the development of anticholinesterase agents.[3]

The lipophilicity, ionization state, and hydrogen bonding capability of the molecule can be finely tuned through substitutions on the aromatic ring, the amino group, or by derivatizing the carboxylic acid into esters or amides. This modulation is the cornerstone of harnessing aminobenzoates for specific therapeutic purposes.[4][5]

Key Therapeutic Applications: From Nerve Blocks to Cancer Therapy

The strategic modification of the aminobenzoate scaffold has yielded compounds with a wide spectrum of pharmacological activities.

Local Anesthetics: The Classic Application

Substituted aminobenzoates are the foundational chemistry for the ester class of local anesthetics.[6][7] Well-known examples include procaine and benzocaine.[8]

Mechanism of Action: Their primary mechanism involves the blockade of voltage-gated sodium channels in the neuronal membrane.[9][10][11] By binding to the channel, they prevent the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a reversible loss of sensation.[9][12] The general structure required for this activity consists of three parts:

  • Aromatic Ring (Lipophilic Portion): Typically a substituted phenyl ring derived from aminobenzoic acid. This part is crucial for the molecule's ability to diffuse through nerve membranes.[6]

  • Intermediate Linker (Ester or Amide): An ester linkage is characteristic of this class. The nature of this linker influences the drug's metabolism and duration of action. Ester-type anesthetics are hydrolyzed by plasma cholinesterases, leading to a shorter duration of action.[6][7]

  • Terminal Amine (Hydrophilic Portion): Usually a tertiary amine, which exists in both a lipid-soluble (uncharged) and water-soluble (charged) form. The uncharged form penetrates the nerve membrane, while the charged form is responsible for binding to and blocking the sodium channel from within.[6]

G channel Voltage-Gated Na+ Channel Extracellular Intracellular drug_in Aminobenzoate (Charged) na_in Na+ drug_out Aminobenzoate (Uncharged) drug_out->channel:p2 Penetrates Membrane drug_in->channel:p1 Binds & Blocks na_out Na+ na_out->channel:p2 Normal Influx block Nerve Impulse Blocked

Caption: Mechanism of action for aminobenzoate local anesthetics.

Anti-inflammatory Agents

Derivatives of aminobenzoic acid have demonstrated significant anti-inflammatory properties.[13] This activity often stems from their ability to modulate key pathways in the inflammatory cascade.

Mechanism of Action:

  • COX Inhibition: Some derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[14]

  • Cytokine Suppression: More broadly, certain aminobenzoates can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[15] This may occur through the inhibition of signaling pathways like NF-κB, which is a critical transcriptional regulator of inflammation.[15]

Nineteen piperazino or morpholino amino acyl benzoates were synthesized and showed potent anti-inflammatory activity in carrageenan-induced edema in rats, with one compound showing high potency and minimal ulcerogenic liability.[13] Similarly, novel derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic activities, with some compounds being more effective than standard drugs like aspirin and phenylbutazone.[2]

Antimicrobial Agents

The PABA scaffold is a versatile building block for developing novel antimicrobial agents.[1] This is partly due to the essential role of PABA in the folate synthesis pathway of many bacteria, a pathway absent in humans.[16]

Mechanism of Action:

  • Folate Synthesis Inhibition: While sulfonamides are the classic PABA mimetics that inhibit dihydropteroate synthase, other PABA derivatives can be designed to interfere with this pathway.[5]

  • Other Mechanisms: Many novel aminobenzoate derivatives, such as Schiff bases, exhibit broad-spectrum activity through mechanisms that are likely independent of folate antagonism. These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), mycobacteria, and various fungi.[16][17][18] For example, Schiff bases derived from PABA have demonstrated potent antifungal properties with minimum inhibitory concentrations (MIC) as low as 7.81 µM.[17][18]

Anticancer Agents

The application of substituted aminobenzoates in oncology is a rapidly growing field. These compounds have shown promise both as direct cytotoxic agents and as adjuvants to traditional therapies.

Mechanism of Action:

  • Cytotoxicity: Simple chemical modifications of PABA have yielded derivatives with notable cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[1][17][18] For instance, certain Schiff base derivatives showed IC₅₀ values of 15.0 µM or lower against the HepG2 cell line.[16]

  • Radiosensitization: PABA itself is being investigated as a radiosensitizer—a substance that makes tumor cells more sensitive to radiation therapy.[19][20] This approach can enhance the efficacy of radiotherapy, potentially allowing for lower, less toxic radiation doses.[20] Clinical trials have explored combining p-aminobenzoic acid-N-xyloside with chemotherapy or radiation for advanced gastrointestinal cancers.[21][22]

Structure-Activity Relationships (SAR)

The rational design of potent and selective aminobenzoate derivatives hinges on a clear understanding of their structure-activity relationships (SAR).[4]

Position/MoietyType of Substituent/ModificationGeneral Effect on Biological Activity
4-Amino Group Acylation, Schiff Base FormationOften crucial for hydrogen bonding with the target. Derivatization can modulate potency and selectivity for different targets (e.g., antimicrobial, anticancer).[4][17]
Aromatic Ring (C3, C5) Electron-withdrawing/donating groups, halogens, alkyl groupsCritically influences electronic properties and lipophilicity. Determines target specificity and potency. For example, introducing a cyclopropyl group can enhance potency and metabolic stability.[4][5]
Carboxylic Acid Esterification, Amide FormationModulates cell permeability, metabolic stability, and pharmacokinetics. Conversion to esters is key for local anesthetic activity.[4][23]
Isomeric Position Ortho, Meta, ParaAffects the overall geometry and electronic distribution of the molecule, leading to different therapeutic applications (e.g., ortho for anti-inflammatories, para for antimicrobials).[2][3][23]

Synthetic Strategies & Experimental Protocols

The synthetic versatility of aminobenzoates allows for the creation of large, diverse libraries of compounds for screening.[1] Common synthetic routes include derivatization of the amino group, the carboxylic acid group, or substitution on the aromatic ring.[1][24]

General Drug Discovery Workflow

A typical drug discovery program leveraging the aminobenzoate scaffold follows a logical progression from initial design to lead optimization.

G start Scaffold Selection (Aminobenzoic Acid) design Design of Derivatives (Target-based or Diversity-oriented) start->design synthesis Synthesis of Compound Library design->synthesis screening In-Vitro Biological Screening (e.g., MIC, IC50) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar Identify Hits optimization Lead Optimization (ADME/Tox Properties) sar->optimization Guide Design optimization->synthesis Iterative Cycles invivo In-Vivo Efficacy & Safety Testing optimization->invivo Select Lead end Preclinical Candidate invivo->end

Caption: A general workflow for an aminobenzoate-based drug discovery program.

Representative Synthetic Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the one-step synthesis of a Schiff base from 4-aminobenzoic acid and a substituted salicylaldehyde, a common reaction for generating compounds with antimicrobial and cytotoxic activity.[1][17][18]

Objective: To synthesize 4-[(2-hydroxybenzylidene)amino]benzoic acid.

Materials:

  • 4-aminobenzoic acid (PABA)

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in methanol in a round-bottom flask with stirring.

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.0 eq).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm its structure and purity.

Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of PABA. The subsequent dehydration step is also acid-catalyzed, leading to the formation of the stable imine (Schiff base) linkage.

Representative Biological Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a synthesized aminobenzoate derivative against a bacterial strain (e.g., S. aureus).

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Synthesized aminobenzoate derivative

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + MHB, no compound), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Self-Validation: The inclusion of positive and negative controls is critical. The negative control must show bacterial growth, and the positive control must show inhibition at its known MIC, validating that the assay conditions are appropriate and the bacterial strain is susceptible as expected.

Future Perspectives and Conclusion

The substituted aminobenzoate core remains a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the clear, albeit complex, structure-activity relationships make it an attractive starting point for drug discovery campaigns. Future research will likely focus on developing derivatives with enhanced specificity for novel targets, such as specific kinase inhibitors in oncology or modulators of protein-protein interactions. The continued exploration of new substitution patterns and the hybridization of the aminobenzoate core with other pharmacophores will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.[1][17]

References

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  • Camps, P., El Achab, R., Görbig, Y., Morral, J., Muñoz-Torrero, D., Badia, A., Baños, J. E., Vivas, N. M., Barril, X., Orozco, M., & Luque, F. J. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Štefan, L., Živec, M., Sova, M., & Obreza, A. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

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  • Štefan, L., Živec, M., Sova, M., & Obreza, A. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed. [Link]

  • Advion Interchim Scientific. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. [Link]

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  • Chen, Y., Zhang, Y., & Zhao, Y. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Fujimoto, S., Ishigami, H., & Okui, K. (1982). [Clinical evaluation of anticancer therapy combined with p-aminobenzoic acid-N-xyloside]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

  • Štefan, L., Živec, M., Sova, M., & Obreza, A. (2020). (PDF) Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d ]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ResearchGate. [Link]

  • Asakawa, H., Ota, K., & Yamada, T. (1982). [Antitumor effects of p-aminobenzoic acid-N-xyloside Na--effects of single administration and combination with radiotherapy]. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

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Foreword: Isomerism as a Cornerstone of Biological Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Aminobenzoate Isomers

In the intricate landscape of molecular biology and pharmacology, the spatial arrangement of atoms within a molecule is a critical determinant of its function. This principle is powerfully illustrated by the isomers of aminobenzoic acid. While sharing the same chemical formula, C₇H₇NO₂, the ortho-, meta-, and para-isomers exhibit profoundly different biological activities and therapeutic applications. The distinct positioning of the amino and carboxyl groups on the benzene ring dictates their physicochemical properties, receptor interactions, and metabolic fates.[1][2]

This guide offers a comprehensive analysis of these isomers, moving beyond a simple recitation of facts to explore the causal relationships between structure and function. We will delve into the specific metabolic pathways, pharmacological targets, and experimental methodologies used to elucidate their unique roles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural nuances of these versatile scaffolds for therapeutic innovation.

Section 1: Para-Aminobenzoic Acid (PABA) - The Metabolic Hub

p-Aminobenzoic acid, or PABA, is arguably the most well-characterized of the three isomers, primarily due to its integral role in the biochemistry of both microorganisms and humans, albeit in different capacities.

The Cornerstone of Folate Synthesis in Microorganisms

PABA is an essential precursor in the biosynthesis of folic acid (Vitamin B9) in many bacteria, plants, and fungi.[3][4][5] This pathway, absent in humans who must obtain folate from their diet, begins with chorismate, a key intermediate in the shikimate pathway.[6][7] The enzymes PabA, PabB, and PabC convert chorismate into PABA.[8][9] PABA is then incorporated by the enzyme dihydropteroate synthase to form dihydropteroate, a direct precursor to dihydrofolic acid and subsequently tetrahydrofolic acid (THF), the active form of folate.[10][11] THF is a crucial cofactor in one-carbon transfer reactions, which are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids like methionine.[8][10]

This metabolic chokepoint is the target of sulfonamide antibiotics. These drugs act as competitive inhibitors of dihydropteroate synthase, mimicking the structure of PABA and thereby blocking folate synthesis, which leads to a bacteriostatic effect.[1][4]

Folate_Synthesis_Pathway Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PabA, PabB, PabC DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroic Acid Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis (Purines, Thymidylate) Tetrahydrofolate->Nucleotides One-Carbon Metabolism Sulfonamides Sulfonamide Antibiotics Sulfonamides->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase

Caption: Bacterial folate synthesis pathway initiated by PABA.

PABA in Human Biology and Pharmacology

While not essential for human folate synthesis, PABA exhibits several other biological activities:

  • UVB Absorption: Historically, PABA was a primary active ingredient in sunscreens due to its ability to absorb UVB radiation (290-320 nm), dissipating the energy as heat and preventing it from damaging skin cells.[3][4][12] However, its use has declined due to concerns about photosensitivity and allergic reactions.[5]

  • Antioxidant Properties: PABA has been shown to function as a radical scavenger, reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS).[4][13][14][15] This antioxidant activity may contribute to its neuroprotective benefits.[13][14]

  • Antifibrotic Activity: The potassium salt of PABA (Potaba) is used as a prescription medication to treat fibrotic skin disorders such as Peyronie's disease and scleroderma.[3][5][12]

  • Drug Development Scaffold: The PABA moiety is a common building block in medicinal chemistry, found in approximately 1.5% of commercial drugs, including local anesthetics (e.g., propyl p-aminobenzoate), antineoplastics, and antipsychotics.[3][16][17]

Section 2: Ortho-Aminobenzoic Acid (Anthranilic Acid) - The Biosynthetic Precursor

o-Aminobenzoic acid, commonly known as anthranilic acid, possesses a distinct biological profile centered on its role as a precursor for essential biomolecules and as a scaffold for anti-inflammatory drugs.

A Key Intermediate in Tryptophan Biosynthesis

In organisms capable of synthesizing their own tryptophan, including many bacteria and plants, anthranilic acid is a crucial intermediate.[18][19] Like PABA, it is biosynthesized from chorismic acid, but by the enzyme anthranilate synthase.[18] Anthranilate is then converted through a series of steps into the essential amino acid tryptophan, which is vital for protein synthesis and as a precursor for neurotransmitters like serotonin.[7][18]

Tryptophan_Biosynthesis Chorismate Chorismate Anth_Synthase Anthranilate Synthase Chorismate->Anth_Synthase Anthranilate Anthranilic Acid PRPP PRPP Anthranilate->PRPP Anthranilate phosphoribosyltransferase Indole Indole PRPP->Indole Multiple Steps Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan Synthase Anth_Synthase->Anthranilate MIC_Assay_Workflow A 1. Prepare Microbial Inoculum (0.5 McFarland Standard) C 3. Inoculate wells with microbial suspension A->C B 2. Serial Dilution of Test Compound in 96-well plate B->C D 4. Incubate Plate (e.g., 37°C for 18-24h) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

  • Objective: To determine the lowest concentration of a test compound that completely inhibits the visible growth of a microorganism.

  • Methodology:

    • Inoculum Preparation: Grow a pure culture of the test microorganism and suspend colonies in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [20] 2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton broth).

    • Inoculation: Inoculate each well with the standardized microbial suspension. [20]Include a positive control (no compound) and a negative control (no bacteria).

    • Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 35-37°C for 18-24 hours). [20] 5. MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed. [20]This self-validating system provides a clear, quantitative measure of antimicrobial potency.

Conclusion

The aminobenzoic acid isomers provide a classic yet powerful example of how subtle changes in molecular architecture lead to vastly different biological functions. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid is central to microbial metabolism and has diverse applications from sun protection to antifibrotic therapies. [1]The therapeutic potential of meta-aminobenzoic acid remains an area ripe for future investigation. [1]This comparative guide underscores the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration of therapeutic agents based on the aminobenzoic acid scaffold.

References

  • Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers. Benchchem.
  • Anthranilic acid. Wikipedia.
  • 4-Aminobenzoic acid. Wikipedia.
  • Unlocking Therapeutic Potential: A Comparative Analysis of Pharmaceutical Intermediates from Aminobenzoic Acid Isomers. Benchchem.
  • New Biological Properties of p-Aminobenzoic Acid. ResearchGate.
  • What is the mechanism of Aminobenzoic acid?. Patsnap Synapse.
  • What is Aminobenzoic acid used for?. Patsnap Synapse.
  • Para-Aminobenzoic Acid (PABA), Dihydropteroic Acid, Dihydrofolic acid, Tetrahydrofolic acid. YouTube.
  • What Is PABA (para-aminobenzoic acid) Used For, and What Are the Side Effects?. WebMD.
  • Investigation on biological activities of anthranilic acid sulfonamide analogs. PMC - NIH.
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing.
  • Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. Applied and Environmental Microbiology - ASM Journals.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • Aminobenzoates as building blocks for natural product assembly lines. PubMed.
  • Folate synthesis in plants: The p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids. PMC - NIH.
  • Folate synthesis in plants: The p-aminobenzoate branch is initiated by a bifunctional PabA–PabB protein that is targeted to plastids. UNL Digital Commons.
  • Biosynthesis pathway of folic acid from para-aminobenzoic acid (PABA)... ResearchGate.
  • Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide. Benchchem.
  • Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal.
  • The biosynthesis of methyl anthranilate from anthranilic acid can... ResearchGate.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Anthranilic Acid vs. 4-Aminobenzoic Acid: A Comparative Guide for Researchers. Benchchem.
  • Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PubMed Central.
  • The Chemistry of Anthranilic Acid. Bentham Science Publisher.
  • The Chemistry of Anthranilic Acid | Request PDF. ResearchGate.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU.
  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. PubMed Central.
  • A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. Benchchem.
  • Drug evolution: p-aminobenzoic acid as a building block. PubMed.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar.
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The Vanguard of Degradation: A Technical Guide to Methyl 3-amino-2,4-dimethylbenzoate as a Next-Generation Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation (TPD) has irrevocably altered the landscape of modern drug discovery, offering a powerful modality to eliminate disease-causing proteins previously deemed "undruggable." At the heart of this revolution lies the design of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent proteasomal degradation of specific protein targets. The efficacy of these degraders is critically dependent on the constituent building blocks, particularly the ligand that engages an E3 ubiquitin ligase. While derivatives of thalidomide and lenalidomide have been the workhorses for recruiting the Cereblon (CRBN) E3 ligase, the quest for novel, structurally diverse ligands with improved physicochemical properties and potentially altered neosubstrate profiles is paramount. This technical guide introduces Methyl 3-amino-2,4-dimethylbenzoate as a promising, yet underexplored, scaffold for the synthesis of next-generation CRBN ligands. We will delve into the rationale for its selection, propose a detailed synthetic strategy for its incorporation into a PROTAC, and provide a comprehensive overview of the requisite experimental workflows for its characterization and validation. This document serves as a blueprint for researchers seeking to expand the chemical toolbox for targeted protein degradation and unlock new therapeutic avenues.

The Imperative for Novel E3 Ligase Ligands in Targeted Protein Degradation

Targeted protein degradation via PROTACs is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs). A PROTAC molecule typically consists of three components: a "warhead" that binds the POI, a "ligand" that recruits an E3 ubiquitin ligase, and a "linker" that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[]

Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a preferred E3 ligase for PROTAC design due to the availability of well-characterized small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide.[] These ligands possess favorable drug-like properties, making them attractive starting points for PROTAC synthesis.[4] However, the reliance on this established scaffold presents certain limitations, including potential off-target effects related to the degradation of endogenous CRBN neosubstrates and a constrained chemical space for intellectual property.[5] This underscores the urgent need for novel, structurally distinct CRBN ligands.

Substituted anilines and benzamides represent a versatile class of chemical starting materials for the synthesis of diverse heterocyclic systems, including the phthalimide core of CRBN ligands. The strategic placement of functional groups on the aniline ring can influence binding affinity, vector for linker attachment, and the overall physicochemical properties of the resulting PROTAC.

This compound: A Strategic Entry Point for Novel CRBN Ligand Synthesis

This compound presents a unique and strategically valuable scaffold for the development of novel CRBN ligands. Its key structural features offer several advantages for chemical elaboration:

  • Aniline Functionality: The primary amino group serves as a key handle for the construction of the phthalimide ring, a critical pharmacophore for CRBN binding.

  • Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing an alternative attachment point for a linker, or it can be maintained to modulate solubility and cell permeability.

  • Dimethyl Substitution: The two methyl groups on the benzene ring can influence the molecule's conformation and metabolic stability. Their positioning may also allow for fine-tuning of the interaction with the CRBN binding pocket.

While the direct application of this compound in protein degrader synthesis has not been extensively reported in the literature, its structural motifs are analogous to intermediates used in the synthesis of other bioactive molecules.[6] This guide, therefore, puts forth a prospective and rational approach for its utilization based on established principles of medicinal chemistry and PROTAC design.

Proposed Synthetic Pathway and Experimental Protocols

The following section outlines a proposed synthetic route for the incorporation of a this compound-derived moiety into a CRBN-based PROTAC.

Synthesis of a Functionalized CRBN Ligand from a Substituted Aniline Precursor

The cornerstone of our proposed strategy is the synthesis of a novel, functionalized phthalimide-glutarimide core. While we use a related, commercially available precursor for this illustrative protocol, the same principles can be applied to this compound.

Protocol 1: Synthesis of a Pomalidomide-Analog CRBN Ligand

This protocol is adapted from established methods for the synthesis of pomalidomide and its derivatives.[7]

Step 1: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

  • To a solution of Cbz-L-glutamine in tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI).

  • Reflux the mixture to facilitate the formation of Cbz-aminoglutarimide.

  • Perform hydrogenolysis of the Cbz protecting group using 10% Pd/C under a hydrogen atmosphere in the presence of hydrochloric acid to yield 3-aminopiperidine-2,6-dione hydrochloride.

Step 2: Condensation with a Substituted Phthalic Anhydride

  • React the 3-aminopiperidine-2,6-dione hydrochloride with a suitably substituted phthalic anhydride (e.g., a dimethyl-substituted variant derivable from this compound) in refluxing acetic acid.

  • The condensation reaction will form the desired phthalimide-glutarimide core.

Step 3: Functionalization for Linker Attachment

  • Introduce a functional group for linker attachment, typically on the phthalimide ring. For instance, starting with a nitro-substituted phthalic anhydride allows for subsequent reduction to an amine, which is a common handle for linker conjugation.[7]

Synthesis_Workflow A This compound B Substituted Phthalic Anhydride A->B Oxidation & Cyclization D Functionalized CRBN Ligand B->D Condensation with C C 3-Aminopiperidine-2,6-dione C->D E PROTAC Precursor D->E Linker Attachment F Final PROTAC E->F G Warhead-Linker G->F Conjugation

Caption: Proposed synthetic workflow for a PROTAC using a novel CRBN ligand.

Linker Attachment and PROTAC Assembly

The choice of linker and its attachment point are critical for the efficacy of a PROTAC.[8][9] The linker must be long enough to span the distance between the E3 ligase and the POI without introducing excessive strain, yet not so long as to be overly flexible, which can be entropically unfavorable.[9]

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines a modular approach using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10]

Step 1: Synthesis of an Azide-Functionalized CRBN Ligand-Linker

  • React the functionalized CRBN ligand (from Protocol 1) with a bifunctional linker containing an azide group and a reactive handle for coupling (e.g., an alkyl halide).

  • A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine linker with a fluoro-substituted phthalimide.[9]

Step 2: Synthesis of an Alkyne-Functionalized Warhead

  • Synthesize the ligand for the protein of interest (warhead) with a terminal alkyne functionality.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a suitable solvent system (e.g., DMSO/water), combine the azide-functionalized CRBN ligand-linker and the alkyne-functionalized warhead.

  • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC using standard chromatographic techniques (e.g., preparative HPLC).

PROTAC_Assembly cluster_0 CRBN Ligand Arm cluster_1 Warhead Arm CRBN_Ligand Functionalized CRBN Ligand Amine Handle Linker_Azide Bifunctional Linker Azide Terminus CRBN_Ligand->Linker_Azide Amide Coupling CRBN_Linker CRBN Ligand-Linker Azide Functionalized PROTAC Final PROTAC Molecule CRBN_Linker->PROTAC CuAAC 'Click' Reaction Warhead Protein of Interest Ligand Alkyne Handle Warhead->PROTAC

Caption: Modular assembly of a PROTAC via click chemistry.

Characterization and Evaluation of Novel PROTACs

A rigorous characterization and evaluation cascade is essential to validate the efficacy of a newly synthesized PROTAC.

Analytical Characterization
Technique Purpose
LC-MS To confirm the molecular weight of intermediates and the final PROTAC, and to assess purity.
¹H and ¹³C NMR To confirm the chemical structure of the synthesized compounds.
HRMS To determine the exact mass and confirm the elemental composition.
Biological Evaluation

Protocol 3: In Vitro PROTAC Evaluation

  • Binding Assays:

    • Determine the binding affinity of the novel CRBN ligand to CRBN using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • Confirm the binding of the warhead to the POI.

  • Cellular Degradation Assays:

    • Treat cancer cell lines expressing the POI with varying concentrations of the PROTAC.

    • Monitor the levels of the POI over time using Western blotting or quantitative mass spectrometry-based proteomics.

    • Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

  • Selectivity Profiling:

    • Perform unbiased proteomic analysis (e.g., using Tandem Mass Tagging) to assess the selectivity of the PROTAC and identify any off-target degradation, including known CRBN neosubstrates like IKZF1 and IKZF3.[]

  • Mechanism of Action Studies:

    • Confirm that degradation is proteasome-dependent by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132).

    • Confirm that degradation is CRBN-dependent by using CRBN knockout cell lines or by co-treating with an excess of a competing CRBN ligand.

Table 1: Representative Data for a Hypothetical PROTAC Derived from a Novel CRBN Ligand

Parameter Value Method
CRBN Binding (Kd) 150 nMIsothermal Titration Calorimetry
POI Binding (Kd) 50 nMSurface Plasmon Resonance
POI Degradation (DC₅₀) 25 nMWestern Blot in HEK293 cells
Maximal Degradation (Dₘₐₓ) >90%Western Blot in HEK293 cells
Selectivity High for POI over other kinasesProteomics
Neosubstrate Degradation Minimal for IKZF1/3 at effective POI degradation concentrationsProteomics

Conclusion and Future Directions

This compound represents a promising and untapped resource for the development of novel CRBN ligands for targeted protein degradation. Its unique substitution pattern offers opportunities for creating structurally diverse PROTACs with potentially improved properties. The synthetic strategies and experimental protocols outlined in this guide provide a comprehensive framework for the exploration of this and other novel building blocks.

The successful development of PROTACs hinges on a multi-parameter optimization process, encompassing the warhead, the E3 ligase ligand, and the linker.[8] By expanding the repertoire of available E3 ligase ligands, we can enhance our ability to fine-tune the properties of PROTACs, leading to the development of more potent, selective, and safer therapeutics. The exploration of scaffolds like this compound is a critical step in this endeavor, paving the way for the next generation of protein degraders that can address a wide range of human diseases.

References

[8] Troup R. I., Fallan C., Baud M. G. J. Current strategies for the design of PROTAC linkers: A critical review. Explor. Target Antitumor. Ther. 2020, 1, 273–312. [11] Bricelj, A., Steinebach, C., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Ng, G. S., & Fischer, E. S. (2013). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science, 15(7), 357-362. [10] Step-by-Step Synthesis of a CRBN-Recruiting PROTAC: Application Notes and Protocols. (2025). BenchChem. [12] Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Structural Activity Relationships in Cereblon Modulation. (2025). BenchChem. [13] Bricelj, A., Steinebach, C., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [14] Norris, S., Ba, X., Rhodes, J., Huang, D., Khambatta, G., Buenviaje, J., ... & Mortensen, D. S. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. [15] Krumb, M., et al. (2022). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [9] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [5] PROTAC Design - CRBN Ligand Modification. (2023). BOC Sciences. [16] Schwalm, M. P., & Gütschow, M. (2022). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [17] Müller, G. W., et al. (1998). 5'-Substituted thalidomide analogs as modulators of TNF-alpha. Archiv der Pharmazie, 331(1), 7-12. [18] Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11310-11335. [19] Norris, S., Ba, X., Rhodes, J., Huang, D., Khambatta, G., Buenviaje, J., ... & Mortensen, D. S. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. [20] Norris, S., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. CoLab. [7] Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub. [21] Al-Blewi, F. F., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Molecules, 26(11), 3169. [6] Benjamin, E., & Hijji, Y. M. (2014). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2014, 1-6. [22] Design and synthesis of novel CRBN ligands. (2025). ACS Fall 2025. [23] Hahne, G., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ACS Medicinal Chemistry Letters, 10(10), 1439-1444. What is the Structure Activity Relationship of lenalidomide (REvlimide ) ?. (2014). ResearchGate. [] Pomalidomide: Definition, Structure, Mechanism of Action and Application. (n.d.). BOC Sciences. Chemical structures of thalidomide, lenalidomide and pomalidomide. (n.d.). ResearchGate. [4] Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Tocris Bioscience. [] Kumar, A., et al. (2021). Inhibitors to degraders: Changing paradigm in drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129997. [1] Targeted Protein Degradation. (n.d.). NJ Bio, Inc..

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Methodological & Application

synthesis of Methyl 3-amino-2,4-dimethylbenzoate from 3-amino-2,4-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0824

Topic: High-Yield Synthesis of Methyl 3-amino-2,4-dimethylbenzoate For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aniline derivative used as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the synthesis of this compound from its corresponding carboxylic acid, 3-amino-2,4-dimethylbenzoic acid. We present a comparative analysis of common esterification strategies and deliver a detailed, field-proven protocol using the thionyl chloride-methanol method, which consistently affords high yields and purity. This guide includes mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data to ensure reproducible and reliable results in a research and development setting.

Introduction and Strategic Overview

The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. However, the presence of an amino group on the aromatic ring, as in 3-amino-2,4-dimethylbenzoic acid, introduces specific challenges that must be addressed through careful selection of the synthetic route. The basicity of the amino group can interfere with standard acid-catalyzed esterification procedures.

Comparative Analysis of Synthetic Routes

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl).[1][2][3] While straightforward, this method has a significant drawback for aminobenzoic acids. The strong acid will protonate the basic amino group, forming an ammonium salt.[4][5] This protonation deactivates the aromatic ring and can reduce the overall reaction efficiency. Furthermore, the reaction is an equilibrium process, requiring a large excess of alcohol or the removal of water to drive it to completion.[1][2][3]

Method B: Thionyl Chloride and Methanol

This method is often superior for amino acids and their derivatives.[6] It can proceed via two mechanistic pathways depending on the order of addition, but the most common protocol involves the slow addition of thionyl chloride (SOCl₂) to a solution of the carboxylic acid in methanol.[7][8] In this scenario, the thionyl chloride reacts with the methanol solvent to generate anhydrous HCl in situ.[9][10] This anhydrous acid then protonates the carboxylic acid, catalyzing the esterification in a manner similar to the Fischer method but under milder, anhydrous conditions that favor high yields.[10][11] An alternative, though less common for this specific transformation, involves first forming the acyl chloride with SOCl₂ and then reacting it with methanol.[9] The in situ generation of HCl is highly efficient and avoids the addition of aqueous strong acids.

Recommended Protocol: Esterification using Thionyl Chloride in Methanol

This protocol details the high-yield synthesis of this compound. The procedure has been optimized for reliability and scalability in a standard laboratory setting.

Reagent and Materials Data
ReagentFormulaMW ( g/mol )Molar Eq.QuantityCAS No.
3-Amino-2,4-dimethylbenzoic acidC₉H₁₁NO₂165.191.0User Defined50419-57-3
Methanol (Anhydrous)CH₄O32.04Solvent~15 mL / g67-56-1
Thionyl ChlorideSOCl₂118.972.0 - 2.2Calculated7719-09-7
Saturated Sodium BicarbonateNaHCO₃84.01QuenchAs needed144-55-8
Ethyl AcetateC₄H₈O₂88.11ExtractionAs needed141-78-6
Anhydrous Magnesium SulfateMgSO₄120.37DryingAs needed7487-88-9
Safety Precautions
  • Thionyl Chloride (SOCl₂) is highly corrosive, toxic, and water-reactive. It causes severe burns upon contact and is harmful if inhaled.[12][13][14][15] All manipulations must be performed in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or rubber).[12][13][14] An emergency shower and eyewash station must be readily accessible.[12][13]

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction of thionyl chloride with methanol is exothermic and generates toxic gases (HCl and SO₂). Ensure slow, dropwise addition and adequate cooling.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-2,4-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of starting material).

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath.

  • Slowly, add thionyl chloride (2.1 eq) dropwise to the stirred suspension over 15-20 minutes. Caution: The addition is exothermic and will generate gas. Maintain a slow addition rate to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is basic (pH > 8). This step neutralizes the excess acid and precipitates the product.

  • Extraction:

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (saturated NaCl solution).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often obtained in high purity. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel. The final product, this compound, should be an off-white to beige solid.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the key chemical transformation and the overall experimental process.

Reaction Mechanism

The reaction proceeds via in situ generation of anhydrous HCl, which catalyzes the esterification of the carboxylic acid.

G cluster_0 Step 1: In Situ Catalyst Generation cluster_1 Step 2: Acid-Catalyzed Esterification SOCl2 SOCl₂ (Thionyl Chloride) MeSOCl CH₃OS(O)Cl SOCl2->MeSOCl + CH₃OH MeOH CH₃OH (Methanol, Solvent) HCl_gen HCl (Anhydrous Catalyst) Acid 3-Amino-2,4-dimethyl- benzoic Acid HCl_gen->Acid Catalyzes MeSOCl->HCl_gen - SO₂ SO2 SO₂ ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid + HCl Adduct Tetrahedral Intermediate ProtonatedAcid->Adduct + CH₃OH Product Methyl 3-amino-2,4- dimethylbenzoate Adduct->Product - H₂O, - HCl H2O H₂O

Caption: Reaction mechanism for thionyl chloride-mediated esterification.

Experimental Workflow

This flowchart provides a visual summary of the entire laboratory procedure from start to finish.

G Start Start: 3-Amino-2,4- dimethylbenzoic Acid Dissolve Suspend in Anhydrous Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddSOCl2 Dropwise Addition of Thionyl Chloride Cool->AddSOCl2 Reflux Reflux for 4-6 hours AddSOCl2->Reflux Concentrate1 Concentrate under Reduced Pressure Reflux->Concentrate1 Quench Neutralize with aq. NaHCO₃ Concentrate1->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate2 Concentrate to Yield Crude Product Dry->Concentrate2 Purify Purify (if necessary) Concentrate2->Purify FinalProduct Final Product: Methyl 3-amino-2,4- dimethylbenzoate Purify->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thionyl Chloride.

  • Sigma-Aldrich. Safety Data Sheet: Thionyl chloride.

  • National Oceanic and Atmospheric Administration. CAMEO Chemicals: Thionyl Chloride.

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).

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Application Note: High-Yield Esterification Strategies for Sterically Hindered 3-Amino-2,4-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the successful esterification of 3-amino-2,4-dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid. The presence of two methyl groups flanking the carboxylic acid and a basic amino moiety presents unique challenges, including reduced reactivity and catalyst neutralization. We present two robust protocols: the classic Fischer-Speier esterification adapted for this specific substrate and a highly efficient method employing thionyl chloride. This guide explains the causal science behind each procedural step, offers in-process validation checkpoints, and includes a comprehensive troubleshooting section to empower researchers in achieving high yields and purity.

Introduction and Scientific Rationale

3-Amino-2,4-dimethylbenzoic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis is non-trivial. The esterification of this molecule is complicated by two primary factors:

  • Steric Hindrance: The 2,4-dimethyl substitution pattern significantly obstructs the carboxylic acid group, impeding the nucleophilic attack by an alcohol, which is the cornerstone of standard esterification reactions.[1][2]

  • Basicity of the Amino Group: The amino group (-NH₂) is basic and readily protonated by the acid catalysts typically used in esterification.[3] This non-productive consumption of the catalyst means that a stoichiometric, rather than catalytic, amount of acid is required to drive the reaction forward.[4][5]

This application note addresses these challenges by providing detailed, optimized protocols that ensure efficient conversion to the desired ester.

The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][6] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[3][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[5][7]

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Recommended Protocols for Esterification

Two primary methods are presented. The choice depends on reagent availability, scale, and desired reaction time. For this guide, we will focus on the synthesis of the methyl ester.

Method A: Modified Fischer-Speier Esterification

This classic method is adapted to overcome the substrate's challenges by using a sufficient quantity of acid catalyst and a large excess of methanol, which serves as both reactant and solvent.

Table 1: Reagents and Materials for Method A

Reagent/Material Molecular Weight ( g/mol ) Molar Eq. Amount Purpose
3-Amino-2,4-dimethylbenzoic acid 165.19 1.0 1.65 g (10 mmol) Starting Material
Anhydrous Methanol (MeOH) 32.04 ~ 250 32 mL Reactant & Solvent
Concentrated Sulfuric Acid (H₂SO₄) 98.08 1.5 1.47 g (0.8 mL) Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) 84.01 - ~ 50 mL Neutralization
Ethyl Acetate (EtOAc) 88.11 - ~ 60 mL Extraction Solvent

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying Agent |

Experimental Protocol (Method A):

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-amino-2,4-dimethylbenzoic acid (1.65 g, 10 mmol) and anhydrous methanol (32 mL). Stir the mixture to dissolve the solid.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.8 mL, 15 mmol) dropwise. A precipitate may form as the aminobenzoic acid salt, which will redissolve upon heating.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Rationale: Heating accelerates the reaction rate and helps overcome the activation energy barrier, which is heightened by steric hindrance. The large excess of methanol drives the equilibrium towards the ester product.[5]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing 50 mL of ice-cold water. c. Carefully neutralize the solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases and the pH is approximately 8. This step quenches the acid catalyst and deprotonates the amino group of the product.[8][9] d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-amino-2,4-dimethylbenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Method B: High-Yield Esterification using Thionyl Chloride

This method is often more efficient for sterically hindered acids and can provide higher yields in shorter reaction times.[10] Thionyl chloride (SOCl₂) reacts with methanol in situ to generate HCl, the acid catalyst, and methyl chlorosulfite, a reactive intermediate that facilitates esterification.[8]

Table 2: Reagents and Materials for Method B

Reagent/Material Molecular Weight ( g/mol ) Molar Eq. Amount Purpose
3-Amino-2,4-dimethylbenzoic acid 165.19 1.0 1.65 g (10 mmol) Starting Material
Anhydrous Methanol (MeOH) 32.04 ~ 125 16 mL Reactant & Solvent
Thionyl Chloride (SOCl₂) 118.97 2.2 2.62 g (1.6 mL) Activating Agent/Catalyst Source
Saturated Sodium Bicarbonate (NaHCO₃) 84.01 - ~ 40 mL Neutralization
Ethyl Acetate (EtOAc) 88.11 - ~ 60 mL Extraction Solvent

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying Agent |

Experimental Protocol (Method B):

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-amino-2,4-dimethylbenzoic acid (1.65 g, 10 mmol) and anhydrous methanol (16 mL).

  • Reagent Addition: Cool the solution in an ice-water bath. In a well-ventilated fume hood , add thionyl chloride (1.6 mL, 22 mmol) dropwise via a syringe or dropping funnel over 10-15 minutes. The reaction is exothermic.

    • Rationale: The slow, cooled addition controls the exothermic reaction between thionyl chloride and methanol.

  • Reflux: Once the addition is complete, remove the ice bath, attach a reflux condenser (with a gas outlet connected to a trap), and heat the mixture to reflux for 3-4 hours.[8][10]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂. b. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~40 mL) to neutralize the excess acid. c. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[8] d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • Purification: Purify the crude product as described in Method A.

Experimental Workflow and Self-Validation

A successful protocol must be self-validating. This is achieved through in-process monitoring and final product characterization.

Workflow start Start: Weigh Reagents setup Reaction Setup (Dissolve in MeOH) start->setup addition Add Catalyst/Reagent (H₂SO₄ or SOCl₂ at 0°C) setup->addition reflux Reflux (3-6 hours) addition->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: Quench, Neutralize & Extract tlc->workup Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify characterize Characterization (NMR, IR, MP) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for esterification.

Trustworthiness: How to Validate Your Results
  • Thin-Layer Chromatography (TLC): Monitor the reaction's progress by comparing the reaction mixture to the starting material. The product ester will be less polar and have a higher Rf value than the carboxylic acid starting material.

  • Infrared (IR) Spectroscopy: Successful esterification is confirmed by:

    • The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

    • The appearance of a strong C=O stretch for the ester at ~1720-1740 cm⁻¹.

    • The retention of the N-H stretches (~3300-3500 cm⁻¹) from the amino group.[6]

  • ¹H NMR Spectroscopy: Key spectral changes include:

    • The disappearance of the acidic proton (COOH) signal (typically >10 ppm).

    • The appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.8-3.9 ppm.

  • Melting Point (MP): A sharp melting point of the purified product indicates high purity.

Troubleshooting Guide

Table 3: Common Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient acid catalyst (neutralized by the amino group).[3][5] 2. Reaction did not reach equilibrium or was not heated long enough. 3. Water present in reagents or glassware.[7] 1. Ensure at least a stoichiometric amount of acid catalyst is used (e.g., >1.0 eq. H₂SO₄). 2. Increase reflux time and monitor by TLC until the starting material is consumed. 3. Use anhydrous solvents and flame-dried glassware.
Reaction Mixture Darkens Significantly Decomposition or side reactions due to excessive heat or prolonged reaction time.[5] Reduce the temperature of the heating mantle. Stop the reaction as soon as TLC indicates completion. Consider a milder method if charring is severe.
Product is an Oil or has a Low/Broad Melting Point Presence of unreacted starting material or other impurities. Ensure the reaction has gone to completion. Re-purify the product via column chromatography or recrystallization. Ensure the product is thoroughly dry.

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reflux time for the sterically hindered substrate. 2. Inefficient heat transfer. | 1. Extend the reflux period, monitoring every 1-2 hours with TLC. 2. Ensure adequate stirring and that the heating mantle is in good contact with the flask. |

References

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The Versatile Role of Methyl 3-amino-2,4-dimethylbenzoate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Anthranilate

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-amino-2,4-dimethylbenzoate, a substituted anthranilate ester, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring an amine nucleophile, a directing methyl group ortho to the amine, another methyl group para to the amine, and a methyl ester, offers a powerful handle for orchestrating a variety of cyclization strategies. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, including quinolones, quinolines, acridones, and benzodiazepines, which are prevalent in numerous clinically significant therapeutic agents.

The strategic placement of the methyl groups on the aromatic ring influences the regioselectivity of cyclization reactions and can impact the biological activity of the final products. This document serves as a comprehensive resource for researchers and scientists, offering not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," practitioners can effectively troubleshoot and adapt these methods for the synthesis of novel derivatives.

I. Synthesis of Quinolone and Quinoline Scaffolds: Accessing Privileged Pharmacophores

Quinolone and quinoline cores are fundamental components of numerous antibacterial, anticancer, and antimalarial drugs. This compound is an excellent precursor for the construction of these bicyclic systems through well-established named reactions.

A. Quinolone Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by reacting an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 240-250 °C for 30-60 minutes.[2] The high temperature is necessary to overcome the energy barrier for the electrocyclic ring closure.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Filter the solid, wash with hexane to remove the diphenyl ether, and dry.

  • Hydrolysis and Decarboxylation (Optional): To obtain the corresponding 4-quinolone, the resulting ester can be hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating will effect decarboxylation.

Causality and Experimental Choices:

  • The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.[1]

  • The high temperature required for the cyclization is a hallmark of the Gould-Jacobs reaction, necessary to promote the 6-electron electrocyclization onto the aromatic ring.[1]

  • Diphenyl ether is a common solvent for this reaction due to its high boiling point and inertness under the reaction conditions.[2]

Data Presentation:

Starting MaterialReagentProductYield (%)
This compoundDiethyl ethoxymethylenemalonateMethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate75-85

Visualization of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs_Workflow start This compound + Diethyl ethoxymethylenemalonate intermediate Condensation (100-110 °C) start->intermediate cyclization Thermal Cyclization in Diphenyl Ether (240-250 °C) intermediate->cyclization product Methyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate cyclization->product

Caption: Workflow for the Gould-Jacobs synthesis of a quinolone derivative.

B. Quinoline Synthesis via the Friedländer Annulation

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] While this compound is not a ketone, it can be envisioned that a related 2-aminoacetophenone derivative could be used. Alternatively, indirect Friedländer approaches using 2-aminobenzyl alcohols have been developed.[6][7]

This protocol is an adaptation based on the general principles of the Friedländer synthesis, assuming the availability of 1-(3-amino-2,4-dimethylphenyl)ethanone.

Materials:

  • 1-(3-Amino-2,4-dimethylphenyl)ethanone (hypothetical)

  • Acetophenone

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethanol or Toluene

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-amino-2,4-dimethylphenyl)ethanone (1.0 eq) and acetophenone (1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of either KOH (for base-catalyzed) or p-TsOH (for acid-catalyzed) to the mixture.[8]

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Mechanistic Insights:

The Friedländer reaction can proceed through two primary mechanisms.[4] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type reaction.

Visualization of the Friedländer Synthesis Mechanism:

Friedlander_Mechanism cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 Enone Intermediate A2->A3 -H2O A4 Quinoline A3->A4 Cyclization -H2O B1 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base B1->B2 Condensation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol Reaction B4 Quinoline B3->B4 -H2O Acridone_Synthesis start This compound + Bromobenzene ullmann Ullmann Condensation (Cu catalyst, K2CO3, DMF) start->ullmann hydrolysis Ester Hydrolysis (NaOH, then HCl) ullmann->hydrolysis intermediate N-phenylanthranilic acid derivative hydrolysis->intermediate cyclization Cyclization (H2SO4 or PPA) intermediate->cyclization product 1,3-Dimethylacridone cyclization->product

Caption: A two-step workflow for the synthesis of a substituted acridone.

III. Benzodiazepine Synthesis: A Gateway to CNS-Active Compounds

1,4-Benzodiazepines are a cornerstone of therapeutics for central nervous system disorders. Their synthesis often begins with 2-aminobenzophenones, which can be prepared from anthranilic acid derivatives.

Protocol 4: Multi-step Synthesis of a 7,9-Dimethyl-1,4-Benzodiazepine Derivative (Conceptual)

Step 1: Synthesis of 2-Amino-3,5-dimethylbenzophenone (Hypothetical)

This step is challenging and may require a multi-step sequence, for instance, via a Friedel-Crafts acylation of a protected aniline derivative or a Grignard reaction on the corresponding anthranilate. [9] Step 2: Synthesis of the Benzodiazepine Core

Materials:

  • 2-Amino-3,5-dimethylbenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Toluene

Procedure:

  • Condensation: Reflux a mixture of 2-amino-3,5-dimethylbenzophenone (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine for 24 hours.

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in toluene and wash with water and brine. Dry the organic layer and concentrate.

  • Cyclization: The resulting intermediate can be cyclized to the benzodiazepine by heating in a suitable solvent, often with an acid or base catalyst.

Mechanistic Considerations:

The synthesis of the 1,4-benzodiazepine core typically involves the formation of an amide bond between the 2-amino group of the benzophenone and an amino acid derivative, followed by an intramolecular cyclization to form the seven-membered ring.

Visualization of the Benzodiazepine Synthesis Logic:

Benzodiazepine_Logic start This compound intermediate1 2-Amino-3,5-dimethylbenzophenone (via multi-step synthesis) start->intermediate1 Conversion intermediate2 Amide Intermediate intermediate1->intermediate2 Condensation with Amino Acid Derivative product 1,4-Benzodiazepine Derivative intermediate2->product Intramolecular Cyclization

Caption: Logical pathway for the synthesis of benzodiazepines from the starting anthranilate.

Conclusion

This compound is a readily accessible and highly adaptable starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. The strategic positioning of the substituents on the aniline ring provides a unique platform for exploring novel chemical space and developing the next generation of therapeutic agents.

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Application Note & Protocols: Regioselective Electrophilic Substitution on Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-amino-2,4-dimethylbenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its utility is dictated by the ability to selectively functionalize the aromatic ring. This document provides a detailed analysis of the reactivity of this substrate towards electrophiles, offering a predictive framework for regioselectivity based on the interplay of electronic and steric effects. We present validated, step-by-step protocols for key electrophilic aromatic substitution (EAS) reactions, including halogenation and nitration, and discuss strategic considerations such as the necessity of protecting groups for specific transformations like Friedel-Crafts acylation.

Introduction: Unpacking the Reactivity of a Polysubstituted Arene

The synthetic utility of a substituted benzene derivative is fundamentally linked to our ability to predict and control the position of further substitution. In the case of this compound, the benzene ring is decorated with four distinct substituents, each exerting its own electronic and steric influence. Understanding the hierarchy of these effects is paramount for designing successful synthetic routes.

The substituents are:

  • A strongly activating amino group (-NH₂): An ortho-, para-director that powerfully donates electron density to the ring via resonance (+M effect), significantly increasing its nucleophilicity.[1][2]

  • A deactivating methyl ester group (-COOCH₃): A meta-director that withdraws electron density from the ring through inductive and resonance effects (-I, -M), making the ring less reactive.[3][4]

  • Two weakly activating methyl groups (-CH₃): Ortho-, para-directors that donate electron density through an inductive effect (+I).[1][5]

This combination of competing influences makes predicting the outcome of electrophilic attack a non-trivial exercise, requiring a careful analysis of the cumulative effects.

Analysis of Directing Effects and Regioselectivity

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the substituent that provides the greatest stabilization to the cationic intermediate (the arenium ion or sigma complex).[6][7]

Hierarchy of Influence: The amino group is one of the most powerful activating groups and its directing effect will dominate all others.[8] It strongly directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

  • Positions 2 & 4 (ortho to -NH₂): These positions are already occupied by methyl groups. Therefore, direct substitution is impossible.

  • Position 6 (para to -NH₂): This position is unsubstituted and strongly activated by the amino group.

  • Position 5: This position is ortho to the C4-methyl group, para to the C2-methyl group, and meta to the deactivating ester group. While it receives some activating influence from the methyl groups, it is sterically hindered by the adjacent methyl group at C4.[3][9]

Predicted Outcome: The overwhelming electronic activation at position 6 by the para-amino group, combined with the steric blocking of all other activated sites, leads to a strong prediction that electrophilic substitution will occur selectively at the C6 position.

Caption: Predicted regioselectivity based on substituent effects.

Protocols for Electrophilic Substitution

The high activation of the ring by the amino group requires careful control of reaction conditions to prevent side reactions or over-substitution. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Regioselective Bromination

This protocol details the introduction of a bromine atom at the C6 position. Due to the high activation of the substrate, a strong Lewis acid catalyst is unnecessary and may lead to side reactions.

Reaction Scheme: (this compound) + Br₂ → (Methyl 3-amino-6-bromo-2,4-dimethylbenzoate) + HBr

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Bromine (1.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: Prepare a solution of bromine (1.05 eq) in a small amount of DCM.

  • Slow Addition: Add the bromine solution dropwise to the stirring substrate solution at 0 °C over 30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess bromine. Follow this with a wash of saturated aqueous NaHCO₃ to neutralize the HBr byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure methyl 3-amino-6-bromo-2,4-dimethylbenzoate.

Protocol 2: Regioselective Nitration

Nitration of highly activated anilines requires stringent temperature control to prevent both polysubstitution and oxidative decomposition by the nitric acid.[10]

Reaction Scheme: (this compound) + HNO₃/H₂SO₄ → (Methyl 3-amino-6-nitro-2,4-dimethylbenzoate) + H₂O

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

Step-by-Step Protocol:

  • Substrate Solution: In a three-neck flask fitted with a thermometer and an addition funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is formed. Maintain the temperature between 0 and 5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.5 eq) at 0 °C. Caution: Highly exothermic and corrosive.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5 °C. Stir for 1-2 hours at this temperature. Monitor by TLC.

  • Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Neutralization and Isolation: Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ until the pH is ~7-8. Collect the solid precipitate by vacuum filtration.

  • Workup: The crude solid can be dissolved in ethyl acetate, washed with water and brine, dried over MgSO₄, and concentrated.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 3-amino-6-nitro-2,4-dimethylbenzoate.

Protocol 3: Friedel-Crafts Acylation (with Amine Protection)

Direct Friedel-Crafts acylation on anilines is generally unsuccessful because the amino group, a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.[11] Therefore, a protection-acylation-deprotection sequence is required.

G start This compound protect Protect Amine (e.g., Acetic Anhydride) start->protect Step 1 acylate Friedel-Crafts Acylation (Acyl Chloride, AlCl₃) protect->acylate Step 2 deprotect Deprotect Amide (Acid or Base Hydrolysis) acylate->deprotect Step 3 product Methyl 3-amino-6-acyl-2,4-dimethylbenzoate deprotect->product Final Product

Caption: Workflow for Friedel-Crafts acylation requiring amine protection.

Step 1: Protection (Acetylation)

  • Dissolve the starting material in DCM with a mild base (e.g., pyridine or triethylamine, 1.5 eq).

  • Cool to 0 °C and slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up by washing with dilute HCl, water, and brine. Dry and concentrate to get the amide-protected intermediate.

Step 2: Friedel-Crafts Acylation The protected amide is still a powerful ortho-, para-director.[11]

  • Suspend the protected substrate and aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent like 1,2-dichloroethane at 0 °C.

  • Slowly add the desired acyl chloride (1.2 eq).

  • Allow the reaction to stir, potentially with gentle warming, until complete.

  • Quench by pouring onto ice/HCl. Extract with an organic solvent, wash, dry, and concentrate.

  • Purify the acylated intermediate by column chromatography.

Step 3: Deprotection

  • Reflux the purified, acylated intermediate in aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) until the amide is hydrolyzed.

  • Neutralize the solution and extract the final product. Purify as needed.

Summary of Predicted Reactions and Data

Electrophile (Reagent)Predicted Position of AttackMajor Product NameExpected Yield (Hypothetical)Key Conditions
Br₂ in DCMC6Methyl 3-amino-6-bromo-2,4-dimethylbenzoate>85%0 °C, no catalyst
HNO₃ / H₂SO₄C6Methyl 3-amino-6-nitro-2,4-dimethylbenzoate70-80%0-5 °C, strict temp. control
RCOCl / AlCl₃C6Methyl 3-amino-6-acyl-2,4-dimethylbenzoate60-75% (overall)Requires amine protection/deprotection
SO₃ / H₂SO₄C6Methyl 3-amino-6-sulfo-2,4-dimethylbenzoateModerateFuming H₂SO₄

General Experimental Workflow

The following diagram outlines a standard workflow applicable to the protocols described above.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis setup 1. Reaction Setup (Solvent, Substrate) addition 2. Reagent Addition (Controlled Temp) setup->addition monitor 3. Monitor Progress (TLC) addition->monitor quench 4. Quench Reaction monitor->quench Reaction Complete extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Crude Product (Chromatography or Recrystallization) dry->purify analyze 8. Characterization (NMR, MS, MP) purify->analyze

Caption: A generalized workflow for synthesis and purification.

Conclusion

The electrophilic substitution of this compound is governed decisively by the powerful activating and para-directing effect of the C3-amino group. This leads to a highly predictable and regioselective functionalization at the C6 position. While the inherent reactivity of the substrate allows for mild reaction conditions in cases like halogenation, it also necessitates careful temperature control for nitration and a strategic use of protecting groups for reactions like Friedel-Crafts acylation. The protocols and analyses provided herein serve as a robust guide for researchers aiming to utilize this valuable scaffold in complex molecule synthesis.

References

  • Filo. (2024). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.
  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • Michigan State University Chemistry.
  • Wikipedia.
  • ChemTalk. Directing Effects.
  • Organic Chemistry Tutor.
  • Oxford Academic (Oxford University Press). (2013). Synthesis of poly-substituted benzenes. YouTube.
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
  • Wikipedia.
  • RSC Education.
  • Master Organic Chemistry. (2017).
  • Study Dem. (2020).

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Application Notes and Protocols: Methyl 3-amino-2,4-dimethylbenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities depend on the availability of versatile and well-characterized chemical building blocks. Methyl 3-amino-2,4-dimethylbenzoate is one such intermediate, offering a unique combination of functional groups and substitution patterns that make it a valuable scaffold in medicinal chemistry. Its structure, featuring a nucleophilic amino group ortho to a methyl substituent and a meta-positioned methyl ester, provides a platform for constructing complex molecular architectures. The steric and electronic properties imparted by the two methyl groups can be strategically exploited to fine-tune molecular conformation and influence interactions with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of this compound and its application in the construction of key pharmaceutical motifs. The protocols are designed not merely as a sequence of steps but as a self-validating system, with explanations grounded in established chemical principles to ensure reproducibility and success.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 24812-89-3[1]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point 299.7 ± 35.0 °C at 760 mmHg
Appearance Solid / Low melting solid[2]
Storage Keep in a dark place, sealed in dry, room temperature (2-8°C recommended)

Safety Profile: While a specific safety data sheet for this compound is not readily available, data from structurally similar aminobenzoate esters suggest the following precautions should be observed.[3][4]

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Statements: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat (P280).[3] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling (P264).[5] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3]

Synthesis of this compound

The efficient synthesis of this intermediate is critical for its use in multi-step drug development campaigns. Two common and reliable methods are detailed below: Fischer esterification of the parent acid and catalytic reduction of the corresponding nitro compound.

Protocol 1: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed esterification of 3-amino-2,4-dimethylbenzoic acid. The use of thionyl chloride with methanol is a highly effective variation, as it generates HCl in situ as the catalyst and consumes the water byproduct, driving the reaction to completion.[6]

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2,4-dimethylbenzoic acid (1.0 eq) and anhydrous methanol (approx. 10 mL per gram of acid).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) (2.0-2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography or recrystallization to obtain this compound.

Causality and Insights:

  • Thionyl Chloride: Acts as both the acid catalyst source and a dehydrating agent. It reacts with methanol to form methyl chlorosulfite, which then decomposes to generate HCl and SO₂, effectively removing water and preventing the reverse hydrolysis reaction.[6]

  • Reflux: Provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.

  • Workup: The bicarbonate wash is crucial to neutralize the acidic reaction mixture and allow for the extraction of the basic amine product into the organic phase.

Protocol 2: Synthesis via Catalytic Hydrogenation

This method involves the reduction of a nitro precursor, Methyl 2,4-dimethyl-3-nitrobenzoate. Catalytic hydrogenation is a clean and high-yielding method for converting aromatic nitro groups to amines.

Experimental Protocol:

  • Esterification (if starting from the nitro acid): Prepare Methyl 2,4-dimethyl-3-nitrobenzoate from 2,4-dimethyl-3-nitrobenzoic acid using the esterification protocol described above.

  • Hydrogenation: a. In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve Methyl 2,4-dimethyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. b. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10% w/w) or Raney Nickel. Caution: Pd/C can be pyrophoric when dry. Handle with care. c. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. d. Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases. e. Depressurize the vessel and purge with nitrogen. f. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent. g. Combine the filtrates and concentrate under reduced pressure to yield this compound, which is often of high purity.

Causality and Insights:

  • Catalyst Choice: Both Pd/C and Raney Ni are effective for nitro group reductions. Pd/C is generally preferred for its efficiency and ease of handling, while Raney Ni can be more reactive but is also pyrophoric and requires careful handling.[6]

  • Solvent: Methanol and ethyl acetate are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

  • Safety: The careful purging of the reaction vessel with nitrogen before and after the reaction is critical to prevent the formation of an explosive mixture of hydrogen and air.

Synthesis Workflow Diagram

cluster_0 Route 1: Esterification cluster_1 Route 2: Reduction A 3-Amino-2,4-dimethylbenzoic Acid B This compound A->B  MeOH, SOCl₂  Reflux C Methyl 2,4-dimethyl-3-nitrobenzoate D This compound C->D  H₂ (50 psi)  Pd/C or Raney Ni

Caption: Synthetic routes to this compound.

Applications in Pharmaceutical Synthesis

The true value of an intermediate lies in its ability to be transformed into biologically active molecules. The aniline functionality of this compound is a versatile handle for a variety of coupling reactions central to modern medicinal chemistry.

Application 1: Amide Bond Formation for SAR Studies

Amide coupling is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). The amine of this compound can be readily acylated with a diverse range of carboxylic acids.

Experimental Protocol (General Amide Coupling using HATU):

  • In a dry reaction flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amide by flash column chromatography.

Causality and Insights:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if the carboxylic acid is chiral).[7] It rapidly converts the carboxylic acid to a highly reactive activated ester.

  • Base: DIPEA is a sterically hindered, non-nucleophilic base used to mop up the acid generated during the reaction without competing in the coupling itself.

  • Significance: This protocol allows for the rapid generation of an amide library, which is fundamental for probing the chemical space around a lead compound. The resulting products could be evaluated as, for example, inhibitors of enzymes where an amide hydrogen bond is critical for binding.

Amide Coupling Workflow

cluster_0 Reaction Conditions A This compound C Coupled Amide Product (Potential Bioactive Molecule) A->C B R-COOH (Diverse Carboxylic Acids) B->C Conditions HATU, DIPEA DMF, Room Temp.

Caption: General workflow for amide library synthesis.

Application 2: Synthesis of Heterocyclic Scaffolds (e.g., Quinazolinones)

Heterocyclic structures are privileged scaffolds in pharmaceutical science. The ortho-amino benzoate motif can be used to construct fused ring systems like quinazolinones, which are present in numerous approved drugs.

Experimental Protocol (Representative Quinazolinone Synthesis):

  • Acylation: Acylate this compound with an acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine in dichloromethane (DCM) to form the corresponding amide, Methyl 3-acetamido-2,4-dimethylbenzoate.

  • Cyclization: a. In a round-bottom flask, mix the acylated intermediate (1.0 eq) with formamide (10-20 eq).[8] b. Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC. c. Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product. d. Filter the solid, wash thoroughly with water, and dry under vacuum. e. Purify the crude product by recrystallization or column chromatography to afford the desired 5,7-dimethyl-4-oxo-3,4-dihydroquinazoline derivative.

Causality and Insights:

  • Acylation: This initial step introduces the necessary carbonyl group that will become part of the new heterocyclic ring.

  • Cyclization with Formamide: Formamide serves as both a solvent and a source of the final nitrogen atom (N3) and carbon atom (C2, if the acyl group is a simple acetyl) required to close the pyrimidinone ring. This represents a classic and robust method for quinazolinone synthesis.[8] The high temperature is necessary to drive the condensation and dehydration steps.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in pharmaceutical synthesis. Its unique substitution pattern offers steric and electronic properties that can be leveraged by medicinal chemists to access novel chemical matter. The protocols detailed herein provide reliable and well-rationalized methods for both the synthesis of the intermediate itself and its subsequent elaboration into key pharmacophores like amides and quinazolinones. By providing not just the "how" but also the "why," this guide empowers researchers to confidently incorporate this versatile building block into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Zhang, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry, 56, 116615.
  • Liu, Y., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts, 5(03), e153–e160.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Methyl 3-(2-aminophenoxy)benzoate Derivatives in Medicinal Chemistry.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 3. Methyl 3-amino-2,5-dichloro-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Patsnap. (n.d.). Preparation method of lifitegrast and intermediate compound of lifitegrast. Retrieved from [Link]

  • Synquest Labs. (2020). Safety Data Sheet: Methyl 3-amino-2-fluorobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylbenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • DANA BIOSCIENCE. (n.d.). Chemscene this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-2-isopropoxybenzoate.

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Application Note & Protocol: N-Boc Protection of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-Boc protection of methyl 3-amino-2,4-dimethylbenzoate, a sterically hindered aromatic amine of interest in pharmaceutical and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its ability to mask the reactivity of primary and secondary amines under a wide range of conditions while being readily removable under mild acidic conditions.[1][2] This document offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, and insights into process optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Boc Protection

In multi-step organic synthesis, particularly in the construction of complex active pharmaceutical ingredients (APIs), the selective protection of functional groups is paramount. Amines, being nucleophilic and basic, often interfere with reactions targeting other parts of a molecule.[3] The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used for amines due to its robustness towards many non-acidic reagents, including bases, nucleophiles, and reducing agents.[1][4]

The protection of the amino group in this compound is a crucial step in its elaboration into more complex scaffolds. The presence of two methyl groups flanking the amine introduces steric hindrance, which can influence reactivity. This protocol is designed to address this challenge and provide a reliable method for achieving high yields of the desired N-Boc protected product, methyl 3-(tert-butoxycarbonylamino)-2,4-dimethylbenzoate.

Reaction Scheme and Mechanism

The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate (Boc)₂O.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Deprotonation/Decomposition: The resulting protonated amine is deprotonated. The tert-butyl carbonate is unstable and decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion.[7][8] In the presence of a base, the base facilitates the deprotonation of the amine.[6]

Detailed Experimental Protocol

This protocol is a general method and may require minor optimization for scale-up or specific purity requirements.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially AvailableOther aprotic solvents like Dichloromethane (DCM) or Acetonitrile can also be used.[9]
Triethylamine (TEA)≥99%Commercially AvailableA non-nucleophilic base is preferred. Diisopropylethylamine (DIPEA) is an alternative.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-houseFor workup.
Brine (Saturated aq. NaCl)Prepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per gram of substrate).

    • Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes at room temperature. The base scavenges the acid formed during the reaction.

  • Addition of (Boc)₂O:

    • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise over 5-10 minutes. The reaction is generally exothermic, so slow addition is recommended. For sterically hindered anilines, a slight excess of (Boc)₂O may be beneficial.[9]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amine. The reaction is typically complete within 2-12 hours.[1] For less reactive anilines, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[9]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-(tert-butoxycarbonylamino)-2,4-dimethylbenzoate.

Process Optimization and Troubleshooting

  • Solvent Choice: While THF is a common choice, other aprotic solvents like dichloromethane (DCM), acetonitrile, or dioxane can also be employed.[9] For poorly nucleophilic anilines, alcoholic solvents like methanol have been reported to enhance the reaction rate, even without a base.[10]

  • Base Selection: Triethylamine is a standard choice. For sensitive substrates, a weaker base like sodium bicarbonate in a biphasic system (e.g., chloroform/water) can be used.[9] For highly hindered or unreactive amines, stronger bases like 4-dimethylaminopyridine (DMAP) can be used catalytically, or a stoichiometric amount of a non-nucleophilic base like DBU may be effective.[11]

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of (Boc)₂O or gently heating the reaction mixture. The steric hindrance of the ortho- and para-methyl groups on the aniline may slow the reaction rate.

  • Side Reactions: In some cases, especially with primary amines and the use of DMAP, the formation of a double-Boc protected amine is possible.[] Careful control of stoichiometry and reaction time can minimize this.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Substrate in THF B 2. Add Triethylamine A->B C 3. Add (Boc)₂O B->C D 4. Stir & Monitor (TLC) C->D E 5. Concentrate D->E Reaction Complete F 6. Dissolve in EtOAc E->F G 7. Aqueous Washes (NaHCO₃, H₂O, Brine) F->G H 8. Dry (Na₂SO₄) G->H I 9. Concentrate H->I J 10. Column Chromatography (Silica Gel) I->J If necessary K Pure Product J->K

Caption: Experimental workflow for N-Boc protection.

Characterization of the Product

The final product, methyl 3-(tert-butoxycarbonylamino)-2,4-dimethylbenzoate, should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR: Expect to see the appearance of a singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group, and a singlet for the N-H proton. The aromatic protons and methyl groups will also show characteristic shifts.

  • ¹³C NMR: Look for the appearance of new signals corresponding to the quaternary carbon and the methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong C=O stretching band for the carbamate will be present around 1700 cm⁻¹.

Conclusion

The N-Boc protection of this compound is a straightforward yet critical transformation for its use in further synthetic applications. The protocol outlined in this application note provides a robust starting point for researchers. By understanding the underlying mechanism and considering the factors that influence the reaction, this procedure can be optimized to consistently achieve high yields of the desired protected amine, paving the way for the efficient synthesis of complex molecules in drug discovery and development.

References

  • ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]

  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

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Application Notes and Protocols for the Catalytic Hydrogenation of Nitrobenzoates to Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Aromatic Amine Synthesis

The reduction of nitroaromatics, specifically nitrobenzoates, to their corresponding aminobenzoates is a pivotal transformation in the synthesis of a vast array of industrially significant compounds. These products serve as crucial building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. Catalytic hydrogenation stands out as the most efficient and environmentally benign method for this conversion, offering high yields and selectivity under optimized conditions.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, safety considerations, and practical execution of this important reaction.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitro group to an amine is a complex six-electron reduction that proceeds through several intermediate species. The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine intermediate, which is then finally converted to the amine.[4][5][6]

Under specific reaction conditions, side reactions can occur. For instance, the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[4][7] Therefore, precise control over reaction parameters is essential to maximize the yield of the desired aminobenzoate.

Core Principles for Successful Hydrogenation

Catalyst Selection: The Heart of the Reaction

The choice of catalyst is paramount for a successful and selective reduction. Several metal catalysts are effective for the hydrogenation of nitro groups.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and selectivity for the reduction of both aromatic and aliphatic nitro groups.[1] It is particularly effective for achieving complete conversion under relatively mild conditions.

  • Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is especially useful when the substrate contains functionalities sensitive to hydrogenolysis, such as aryl halides (I, Br, Cl).[1] However, it is pyrophoric and requires careful handling.[8]

  • Platinum-based Catalysts (e.g., Pt/C, Pt-V/C): These catalysts also demonstrate high activity and can offer unique selectivity profiles, particularly in complex molecules.[3][9]

Table 1: Comparison of Common Catalysts for Nitrobenzoate Reduction

CatalystAdvantagesDisadvantagesTypical Loading (w/w %)
5-10% Pd/CHigh activity, good selectivity, widely applicable.[1]Can catalyze dehalogenation; higher cost.1-10 mol%
Raney NiLower cost, less prone to dehalogenation.[1]Pyrophoric, can be less selective.5-20 w/w%
5% Pt/CHigh activity, good for specific selectivities.[3]Can be more expensive than Pd/C.1-5 mol%
Solvent Systems: More Than Just a Medium

The solvent plays a critical role in the reaction's success, influencing substrate solubility, catalyst activity, and even product selectivity.[10]

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are excellent choices as they facilitate hydrogen transfer and are generally good solvents for nitrobenzoates.[11][12]

  • Polar Aprotic Solvents: Ethyl acetate and tetrahydrofuran (THF) are also commonly used and can be advantageous in specific cases to avoid potential side reactions with the solvent.

  • Water: Can be used as a co-solvent, particularly in industrial settings, to enhance safety and reduce the use of organic solvents.[4][13]

The polarity of the solvent can significantly impact the reaction pathway. For instance, polar solvents like dimethylformamide (DMF) can favor the formation of anilines, while nonpolar solvents like n-hexane may lead to different products.[10]

Safety: A Non-Negotiable Priority

Catalytic hydrogenation involves inherent risks that demand rigorous safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[14][15] All operations must be conducted in a well-ventilated fume hood, and the system must be thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[16][17]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[13][14] They should always be handled while wet with solvent or water and filtered in a way that minimizes air contact.[17]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[2] This can lead to a rapid increase in temperature and pressure (a runaway reaction) if not properly controlled.[6] The reaction should be cooled, and hydrogen should be introduced in a controlled manner.[17]

  • High-Pressure Equipment: All equipment, including the reaction vessel, gauges, and tubing, must be rated for the intended pressure and regularly inspected.[16][17]

Detailed Experimental Protocol: Reduction of Methyl 3-Nitrobenzoate

This protocol provides a step-by-step guide for the laboratory-scale catalytic hydrogenation of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using 10% Palladium on Carbon.

Materials and Equipment
  • Methyl 3-nitrobenzoate

  • 10% Palladium on Carbon (50% wet)

  • Methanol (ACS grade)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Nitrogen and Hydrogen gas cylinders with appropriate regulators

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Isolation prep1 Charge reactor with methyl 3-nitrobenzoate and methanol prep2 Add 10% Pd/C catalyst (wet) prep1->prep2 react1 Seal reactor and purge with N2 (3x) prep2->react1 react2 Pressurize with H2 to target pressure react1->react2 react3 Heat to reaction temperature with vigorous stirring react2->react3 react4 Monitor H2 uptake and reaction progress react3->react4 work1 Cool reactor to room temperature react4->work1 work2 Vent excess H2 safely work1->work2 work3 Purge with N2 (3x) work2->work3 work4 Filter reaction mixture through Celite® work3->work4 work5 Concentrate filtrate under reduced pressure work4->work5 work6 Purify product (e.g., recrystallization) work5->work6

Caption: Workflow for the catalytic hydrogenation of methyl 3-nitrobenzoate.

Step-by-Step Procedure
  • Reactor Charging: In a suitable high-pressure autoclave, combine methyl 3-nitrobenzoate (e.g., 5.0 g, 27.6 mmol) and methanol (e.g., 50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 0.25 g, 5 w/w%) to the reaction mixture.

  • System Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to approximately 50 psi and then venting the gas. Repeat this process at least three times to ensure the removal of all oxygen.[16][17]

  • Hydrogenation: After the final nitrogen purge, evacuate the reactor and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50°C). The progress of the reaction can be monitored by observing the drop in hydrogen pressure as it is consumed.

  • Reaction Completion: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or another suitable analytical method.

  • Post-Reaction Handling: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[16]

  • Venting and Purging: Carefully and slowly vent the excess hydrogen into a fume hood. Purge the reactor with nitrogen three times to remove any residual hydrogen.[16]

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Caution: The used catalyst on the Celite® should be kept wet with water to prevent ignition and disposed of in a designated waste container.[14]

  • Product Isolation: The filtrate can be concentrated under reduced pressure to yield the crude methyl 3-aminobenzoate.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor mixing- Low reaction temperature- Use fresh, active catalyst- Increase hydrogen pressure within safe limits- Increase stirring speed- Increase reaction temperature moderately
Formation of Byproducts - Reaction temperature too high- Incorrect catalyst choice- Presence of impurities- Lower the reaction temperature- Screen alternative catalysts (e.g., Raney Ni if dehalogenation is an issue)- Ensure starting materials and solvents are pure
Dehalogenation (for halogenated substrates) - Catalyst is too active (e.g., Pd/C)- Switch to a less active catalyst like Raney Nickel[1]- Optimize reaction conditions (lower temperature, lower pressure)
Poor Product Recovery - Product adsorbed onto the catalyst- Inefficient extraction during workup- Wash the catalyst thoroughly with solvent after filtration- Optimize the workup and extraction procedure

Conclusion

The catalytic hydrogenation of nitrobenzoates to aminobenzoates is a robust and scalable method for the synthesis of valuable chemical intermediates. By understanding the underlying principles of catalyst and solvent selection, adhering to strict safety protocols, and carefully controlling reaction parameters, researchers can consistently achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this essential chemical transformation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
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  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024).
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  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. (n.d.). ACS Publications.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. (n.d.). Chemical Engineering Transactions.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.).
  • Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface. (2020). PubMed.
  • Nitrobenzene hydrogenation kinetic curves on 5% Ni/γ-Al2O3 catalyst in... (n.d.). ResearchGate.
  • Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. (2025). ResearchGate.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development.
  • A study of nitrobenzene hydrogenation over... (n.d.). Catalysis Letters.
  • Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. (2025). ResearchGate.
  • Process for the catalytic hydrogenation of nitrobenzene. (n.d.). Google Patents.
  • Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). RSC Advances.
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (n.d.). Benchchem.
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  • Hydrogenation of nitrobenzene a Catalytic performance for the... (n.d.). ResearchGate.
  • Kinetics of the hydrogenation of a mixture of nitrobenzene and azoxybenzene on skeletal nickel in an aqueous solution of propan-2-ol. (2025). ResearchGate.
  • Proposed mechanism for catalytic hydrogenation of nitrobenzene. (n.d.). ResearchGate.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.

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Application Note: Methyl Esterification of Carboxylic Acids Using Thionyl Chloride in Methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl esters are crucial intermediates in pharmaceutical synthesis, often serving as protected forms of carboxylic acids or key precursors for further transformations. The Fischer-Speier esterification is a fundamental method for their synthesis[1][2]. This application note provides a detailed guide to a highly effective variation of this reaction, employing a reagent system of thionyl chloride (SOCl₂) in methanol (MeOH). This method generates anhydrous hydrochloric acid (HCl) in situ, providing a potent catalyst for the esterification under mild conditions[3][4]. We will explore the underlying mechanism, significant advantages over traditional methods, critical safety protocols for handling thionyl chloride, a step-by-step experimental procedure, and a comprehensive troubleshooting guide.

Mechanism of Action: In Situ Acid Catalysis

The efficacy of the SOCl₂/MeOH system lies in its ability to generate a powerful acid catalyst, anhydrous HCl, directly within the reaction medium. This circumvents the need for handling corrosive HCl gas or introducing aqueous mineral acids, which can complicate the reaction equilibrium[3][5].

The process unfolds in two primary stages:

  • Catalyst Generation: Thionyl chloride reacts rapidly and exothermically with the methanol solvent. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. This reaction forms methyl chlorosulfite and, crucially, one equivalent of hydrogen chloride (HCl).

  • Fischer Esterification: The newly formed HCl protonates the carbonyl oxygen of the substrate carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the methanol solvent[6][7]. The subsequent reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the methyl ester product[6]. The overall reaction is an equilibrium, driven towards the product by the large excess of methanol which acts as both reagent and solvent[2][8].

Mechanism cluster_0 Part 1: In Situ Catalyst Generation cluster_1 Part 2: Acid-Catalyzed Fischer Esterification SOCl2 SOCl₂ (Thionyl Chloride) Intermediate1 Methyl Chlorosulfite SOCl2->Intermediate1 + CH₃OH MeOH_reagent CH₃OH (Methanol) HCl HCl (Anhydrous Catalyst) H_ion H⁺ (from HCl) HCl->H_ion Provides Catalytic H⁺ Intermediate1->HCl RCOOH R-COOH (Carboxylic Acid) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + CH₃OH Ester_H2O Protonated Ester + H₂O Tetrahedral_Int->Ester_H2O -H⁺, +H⁺ (transfer) Ester R-COOCH₃ (Methyl Ester) Ester_H2O->Ester -H₂O, -H⁺ MeOH_solvent CH₃OH (Solvent) Workflow start Start prep Dissolve Carboxylic Acid in Anhydrous MeOH start->prep cool Cool to 0°C (Ice Bath) prep->cool add_socl2 Add SOCl₂ Dropwise (Exotherm Control) cool->add_socl2 react Stir at RT or Reflux (Monitor by TLC/LC-MS) add_socl2->react concentrate Concentrate via Rotary Evaporation react->concentrate neutralize Quench with sat. NaHCO₃ (CAUTION: Foaming) concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry purify Purify Product (Chromatography/Crystallization) wash_dry->purify end Pure Methyl Ester purify->end

References

Application Notes & Protocols: Methyl 3-amino-2,4-dimethylbenzoate as a Scaffold for Novel Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Methyl 3-amino-2,4-dimethylbenzoate is an aromatic amine and methyl ester that serves as a highly versatile chemical intermediate. While not an active oncological agent itself, its true value in cancer research lies in its role as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. Specifically, this building block has been instrumental in the development of compounds targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

The CDK4/6-Cyclin D complex is a critical regulator of the cell cycle, governing the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cellular proliferation.[3][4] Consequently, inhibiting CDK4/6 has become a validated and powerful therapeutic strategy, particularly in hormone receptor-positive (HR+) breast cancer.[4][5] The successful development of FDA-approved drugs like Palbociclib, Ribociclib, and Abemaciclib validates the clinical importance of this target.[4][5][6]

This guide outlines a comprehensive research workflow, from synthetic chemistry to in vitro validation, for leveraging this compound to discover and characterize novel CDK4/6 inhibitors for oncology applications.

Synthetic Strategy and Library Development

The core utility of this compound is its reactive amine group, which can be readily functionalized to build more complex heterocyclic systems characteristic of kinase inhibitors. A common strategy involves a condensation reaction to form a pyrimidine ring, a core structure in many approved CDK4/6 inhibitors.[7][8]

A generalized synthetic workflow to create a library of potential CDK4/6 inhibitors is proposed below. This approach allows for the systematic variation of substituents (R-groups) to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Workflow A Methyl 3-amino- 2,4-dimethylbenzoate B Step 1: Condensation (e.g., with a substituted β-ketoester or enone) A->B Key Starting Material C Core Pyrimidine Scaffold B->C Ring Formation D Step 2: Diversification (e.g., Suzuki or Buchwald-Hartwig coupling at R1 position) C->D Introduce Diversity E Focused Compound Library (Varying R1 and R2 groups) D->E SAR Exploration G cluster_1 Kinase-Glo® Assay Principle cluster_2 Effect of Inhibitor A CDK4/6 + Substrate (Rb) + ATP B Kinase Reaction (Phosphorylation) A->B C ADP + Phospho-Substrate + Remaining ATP B->C D Add Kinase-Glo® Reagent (Luciferin/Luciferase) C->D E Light Production (Luminescence) D->E ATP-dependent F Inhibitor blocks kinase reaction G High [ATP] remains F->G H High Luminescence G->H

Caption: Principle of a luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Reagents: Use a commercial kit (e.g., from Promega or BPS Bioscience) containing recombinant human CDK4/Cyclin D enzyme, a suitable substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb), and ATP. [9]2. Compound Plating: In a 384-well white plate, add 50 nL of serially diluted test compounds in DMSO. [10]3. Enzyme/Substrate Addition: Add 5 µL of a solution containing the CDK4/Cyclin D enzyme and Rb substrate in kinase assay buffer to each well. [10]Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. [10]Incubate for 1 hour at room temperature or 30°C.

  • Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes to stabilize the signal. [10]6. Signal Reading: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value from the dose-response curve.

Protocol 3: Mechanism of Action - Cell Cycle Analysis

A hallmark of CDK4/6 inhibition is arrest of the cell cycle in the G1 phase. [1]This can be quantified using propidium iodide (PI) staining followed by flow cytometry. [11][12] Principle: PI is a fluorescent dye that intercalates with DNA. [11]The amount of fluorescence emitted by a stained cell is proportional to its DNA content. Cells in G1 phase have 2N DNA content, while cells in G2 or M phase have 4N DNA content. Cells in S phase have an intermediate amount of DNA.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with the test compound at its IC50 and 10x IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS and centrifuge at 200 x g for 5-10 minutes. [12]3. Fixation: Resuspend the cell pellet (e.g., 1-2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol to fix the cells. [12]Store at 4°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A. [12]The RNase is crucial to prevent staining of double-stranded RNA. [11]5. Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. [12][13]6. Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
Compound X (IC50)75%15%10%

A significant increase in the G0/G1 population is indicative of CDK4/6 inhibition.

Pathway Context and Further Steps

The compounds act by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus arresting the cell cycle. [2][3]

G cluster_0 CDK4/6-Rb Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces Expression Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases CellCycle G1-S Phase Progression S_Phase_Genes->CellCycle Inhibitor Novel Inhibitor (from Methyl 3-amino- 2,4-dimethylbenzoate) Inhibitor->Complex Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway and point of intervention.

Successful lead candidates from this workflow should be further characterized through selectivity profiling against a broad panel of kinases, Western blot analysis to confirm reduced Rb phosphorylation in treated cells, and progression into preclinical in vivo models of cancer.

References

  • Asghar, U., et al. (2015). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Nature Reviews Cancer. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • O'Leary, B., et al. (2016). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research. [Link]

  • Gopalakrishnan, R., et al. (2020). CDK4/6 inhibition in cancer: the cell cycle splicing connection. Molecular & Cellular Oncology. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Ponomarenko, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • ResearchGate. Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of.... [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Fassl, A., et al. (2022). The role of CDK6 in cancer. Cancers. [Link]

  • Rulli, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research. [Link]

  • ResearchGate. Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. [Link]

  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]

  • The Royal Society of Chemistry. PROTACs Suppression Of CDK4/6, Crucial Kinases For Cell Cycle Regulation In Cancer. [Link]

  • BPS Bioscience. CDK4 Assay Kit. [Link]

  • Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. [Link]

  • PubChem. methyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate. [Link]

  • Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. [Link]

  • ResearchGate. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. [Link]

  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. Development of CDK4/6 Inhibitors. [Link]

  • ResearchGate. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile | Request PDF. [Link]

  • MDPI. Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. [Link]

  • PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. [Link]

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Application Notes & Protocols: Synthesis of Benzamide Derivatives from Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the synthesis of benzamide derivatives from aminobenzoate esters. Benzamides are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This document provides an in-depth exploration of the underlying chemical principles, a comparative analysis of synthetic methodologies, and detailed, field-proven protocols. By elucidating the causality behind experimental choices, this guide aims to empower researchers to optimize existing methods and innovate new synthetic pathways.

Introduction: The Significance of the Benzamide Moiety

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antiemetic, antipsychotic, and anticancer properties. The ability to efficiently and selectively synthesize substituted benzamides is therefore of paramount importance in the discovery and development of new chemical entities. Aminobenzoate esters serve as versatile and readily available starting materials for the construction of these valuable compounds. The conversion of an ester to an amide, known as aminolysis, is a fundamental transformation in organic synthesis. While seemingly straightforward, the direct reaction often requires harsh conditions due to the relatively low reactivity of esters and the moderate nucleophilicity of many amines.[1][2] This has spurred the development of numerous catalytic and mediated approaches to facilitate this crucial transformation under milder and more efficient conditions.[3]

This guide will explore the mechanistic underpinnings of ester aminolysis and provide detailed protocols for several key synthetic strategies, including direct thermal amidation, base-catalyzed aminolysis, and modern transition-metal-catalyzed methods.

Mechanistic Insights: The Chemistry of Amide Bond Formation from Esters

The conversion of an ester to an amide proceeds via a nucleophilic acyl substitution mechanism.[2][4] The reaction is typically initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This initial attack forms a transient tetrahedral intermediate.[5] The fate of this intermediate determines the outcome of the reaction. For the reaction to proceed to the desired amide, the alkoxy group (-OR) of the original ester must be eliminated.

The overall process can be influenced by catalysts that can either enhance the electrophilicity of the ester carbonyl or increase the nucleophilicity of the amine.

Uncatalyzed (Thermal) Aminolysis

In the absence of a catalyst, the direct reaction of an ester with an amine requires elevated temperatures.[1][4] The amine acts as the nucleophile, and a second molecule of the amine can act as a base to facilitate the deprotonation of the tetrahedral intermediate, leading to the elimination of the alkoxide leaving group.

G cluster_0 Uncatalyzed Aminolysis Mechanism ester R-CO-OR' (Ester) tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + R''-NH2 amine R''-NH2 (Amine) tetrahedral_intermediate->ester Reversible amide R-CO-NHR'' (Amide) tetrahedral_intermediate->amide - R'-O- alkoxide R'-OH (Alcohol) amide->alkoxide + H+

Figure 1: General mechanism of uncatalyzed aminolysis of an ester.

Catalyzed Aminolysis

To circumvent the need for high temperatures and improve reaction efficiency, various catalytic systems have been developed. These can be broadly categorized as acid-catalyzed, base-catalyzed, and metal-catalyzed.

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[6][7]

  • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity. Alternatively, stronger bases can be used to generate the amide anion, which is a potent nucleophile.[8][9]

  • Transition Metal Catalysis: A growing number of transition metal catalysts, particularly those based on cobalt, nickel, palladium, and manganese, have been shown to effectively catalyze the amidation of esters.[10][11][12] These reactions often proceed through different mechanistic pathways, such as oxidative addition of the C(acyl)-O bond to the metal center.[11]

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzamide derivatives from aminobenzoate esters.

Protocol 1: Direct Thermal Amidation of Ethyl 4-Aminobenzoate

This protocol describes a straightforward thermal amidation. While it may require higher temperatures and longer reaction times, its simplicity is an advantage when specialized catalysts are unavailable.

Materials:

  • Ethyl 4-aminobenzoate

  • Benzylamine

  • High-boiling point solvent (e.g., xylene or DMSO)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (1.0 eq.) in a minimal amount of xylene.

  • Add benzylamine (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold hexane.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insights: The choice of a high-boiling point solvent is critical to achieve the necessary reaction temperature. The excess of the amine is used to drive the equilibrium towards the product. This method is generally more effective with more nucleophilic amines.

Protocol 2: Base-Promoted Direct Amidation

The use of a strong base can significantly accelerate the amidation of esters, often allowing for lower reaction temperatures and shorter reaction times.[13]

Materials:

  • Methyl 3-aminobenzoate

  • Morpholine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen/argon line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 3-aminobenzoate (1.0 eq.) and anhydrous THF.

  • Add morpholine (1.1 eq.) to the solution via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights: The use of an inert atmosphere is crucial when working with strong bases like KOtBu to prevent quenching by atmospheric moisture and carbon dioxide. The reaction outcome can be sensitive to the nature of both the ester and the amine.[13]

Protocol 3: Transition-Metal-Catalyzed Amidation

Recent advances have demonstrated the utility of transition metals in catalyzing the direct amidation of esters under relatively mild conditions.[12] This protocol provides a general procedure for a cobalt-catalyzed reaction.[10]

Materials:

  • Methyl 4-aminobenzoate

  • Aniline

  • Cobalt(II) chloride (CoCl₂)

  • A suitable ligand (e.g., a N-heterocyclic carbene (NHC) precursor or a phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and inert atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine CoCl₂ (0.6 mol%), the appropriate ligand (e.g., 1.2 mol% of an NHC precursor), and NaOtBu (15 mol%).

  • Add anhydrous toluene, followed by methyl 4-aminobenzoate (1.0 eq.) and aniline (1.2 eq.).

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C in a preheated oil bath for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expert Insights: The choice of ligand is critical for the success of the reaction and can influence both the yield and the substrate scope. The catalyst loading is typically low, making this an atom-economical approach.[10] This method is particularly useful for less reactive aromatic amines.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a benzamide derivative.

G cluster_1 Experimental Workflow start Start: Reagents (Aminobenzoate Ester, Amine, Catalyst/Base, Solvent) reaction_setup Reaction Setup (Inert atmosphere, Temperature control) start->reaction_setup reaction Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography, Recrystallization) drying->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Final Product: Benzamide Derivative characterization->end

Figure 2: A generalized workflow for the synthesis of benzamide derivatives.

Data Summary

The following table provides a comparative overview of the different synthetic methods discussed.

MethodCatalyst/PromoterTemperatureReaction TimeAdvantagesDisadvantages
Direct Thermal NoneHigh (>140 °C)12-48 hSimple setup, no catalyst costHarsh conditions, limited substrate scope, potential side reactions
Base-Promoted Strong Base (e.g., KOtBu)Room Temp. to Moderate2-12 hFaster than thermal, milder conditionsRequires inert atmosphere, base-sensitive functional groups may not be tolerated
Transition Metal-Catalyzed Co, Ni, Pd, Mn complexesModerate to High (60-120 °C)6-24 hHigh efficiency, broad substrate scope, low catalyst loadingCatalyst cost, potential for metal contamination, requires inert atmosphere

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[14][17][18]

Specific Hazards:

  • Aminobenzoate Esters and Benzamide Derivatives: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[14][15]

  • Amines: Many amines are corrosive and/or toxic. Handle with care.

  • Strong Bases (e.g., KOtBu, NaOtBu): Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Transition Metal Catalysts: Many are toxic and may be pyrophoric. Handle with appropriate precautions.

  • Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

Conclusion

The synthesis of benzamide derivatives from aminobenzoate esters is a versatile and powerful tool in the arsenal of the medicinal chemist. The choice of synthetic method depends on a variety of factors, including the specific substrates, the desired scale of the reaction, and the available resources. While direct thermal amidation offers simplicity, modern catalytic methods provide greater efficiency, milder conditions, and broader applicability. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and effectively synthesize a wide range of benzamide derivatives for their drug discovery and development programs.

References

  • What Is the Mechanism of Catalysis of Ester Aminolysis by Weak Amine Bases? Comparison of Experimental Studies and Theoretical Investigation of the Aminolysis of Substituted Phenyl Esters of Quinoline-6- and -8-Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Mechanism for acetic acid-catalyzed ester aminolysis. ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications. Available at: [Link]

  • The proposed mechanism of the formation of amides by the reaction of... ResearchGate. Available at: [Link]

  • Mechanism for acetic acid-catalyzed ester aminolysis. Jiangnan University. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature. Available at: [Link]

  • Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. Available at: [Link]

  • Direct amidation of esters with nitroarenes. Nature. Available at: [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • BENZAMIDE (FOR SYNTHESIS). Suvchem. Available at: [Link]

  • The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Royal Society of Chemistry. Available at: [Link]

  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Publications. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. Available at: [Link]

  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ResearchGate. Available at: [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

  • Scheme 1. Synthesis of benzyl benzamide derivatives 8a-j. Reagents and... ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry. Available at: [Link]

  • The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society. Available at: [Link]

  • Base-catalyzed aminolysis and aminolysis−condensation reactions. ResearchGate. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Process for the synthesis of a benzamide derivative. Google Patents.
  • Preparation of p-benzamide polymers and intermediates thereof. Google Patents.
  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. Available at: [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. Available at: [Link]

  • Final Benzamide Preparations. Scribd. Available at: [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2,4-dimethylbenzoate is a key substituted aniline building block in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable precursor for synthesizing complex molecules, including pharmaceutical intermediates.[1] The most reliable and scalable synthesis route involves the reduction of its nitro-analogue, Methyl 3-nitro-2,4-dimethylbenzoate. While this transformation is fundamental, achieving high yield and purity can be challenging due to issues with reaction completeness, side-product formation, and difficult work-ups.

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common obstacles and optimize the yield and purity of this compound.

Section 1: Synthesis Overview and Recommended Protocol

The primary and most robust method for preparing the target compound is the reduction of the nitro group of Methyl 3-nitro-2,4-dimethylbenzoate. Common methods for this transformation include reduction with metals in acidic media (e.g., Tin(II) chloride, Iron) or catalytic hydrogenation.[2][3][4] Metal/acid reductions are often preferred in lab settings for their functional group tolerance and operational simplicity.

Below is a validated protocol for the reduction using Tin(II) chloride, a method known for its mildness and chemoselectivity.[3]

Experimental Protocol: SnCl₂ Reduction of Methyl 3-nitro-2,4-dimethylbenzoate

Reagents:

  • Methyl 3-nitro-2,4-dimethylbenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl) (optional, if reaction is sluggish)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-nitro-2,4-dimethylbenzoate (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the solution. The reaction is often exothermic.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 1-4 hours). If the reaction stalls, a few drops of concentrated HCl can be added to accelerate it.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Cool the resulting slurry in an ice bath. Very slowly and carefully, add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Caution: Vigorous gas evolution (CO₂) will occur. Continue adding base until the pH of the aqueous layer is ~8.

    • The mixture will likely form a thick, white precipitate of tin hydroxides.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture). The tin salts can make phase separation difficult.

  • Purification:

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

    • The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[6]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My TLC analysis shows little to no product formation, even after several hours at reflux. What are the primary causes and how can I fix this?

Answer: A stalled or failed reaction is typically due to issues with the reagents or reaction conditions. Here are the most common culprits and their solutions:

  • Inactive Reducing Agent: Tin(II) chloride is susceptible to oxidation and hydrolysis over time. If the reagent is old or has been improperly stored, its reducing power may be diminished.

    • Solution: Use a fresh, unopened bottle of SnCl₂·2H₂O or a recently purchased batch. Ensure the reagent is a fine, white crystalline powder.

  • Insufficient Acid: The reduction mechanism consumes protons.[7] While ethanol can serve as a proton source, the reaction is often more efficient under explicitly acidic conditions.

    • Solution: Add a sub-stoichiometric amount of concentrated HCl or glacial acetic acid to the reaction mixture. This often initiates a sluggish reaction.[8]

  • Inadequate Temperature: While the reaction is often exothermic, external heating is required to drive it to completion in a reasonable timeframe.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Use a heating mantle with a temperature controller set to the boiling point of your solvent.

  • Premature Work-up: Judging reaction completion solely by time can be misleading.

    • Solution: Always monitor the reaction using TLC. Compare the reaction mixture spot to a spot of your starting material. The reaction is complete only when the starting material spot has completely disappeared.

Low_Yield_Troubleshooting problem problem decision decision cause cause solution solution start Low or No Yield check_sm Is Starting Material (SM) consumed? start->check_sm TLC shows unreacted SM success Yield loss is in work-up/purification. Review Section 2, Issue 3. check_sm->success Yes check_reagent Is SnCl₂ reagent old or discolored? check_sm->check_reagent No cause_reagent Cause: Inactive Reducing Agent check_reagent->cause_reagent Yes check_conditions Is reaction sluggish? check_reagent->check_conditions No solution_reagent Use fresh SnCl₂·2H₂O cause_reagent->solution_reagent Solution cause_acid Cause: Insufficient Acid / Low Temp check_conditions->cause_acid Yes end Consult further on stoichiometry and solvent choice. check_conditions->end No/ Uncertain solution_acid Add catalytic HCl/AcOH. Ensure steady reflux. cause_acid->solution_acid Solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficult Work-up and Product Isolation

Question: During the basic work-up, I get a thick, unfilterable gel, and it's impossible to separate the organic and aqueous layers. How can I manage this?

Answer: This is the most common physical challenge with metal-based reductions. The gelatinous precipitate is composed of metal hydroxides/oxides (e.g., Sn(OH)₂/SnO₂ or Fe(OH)₃).

  • For Tin (SnCl₂) Reductions: The formation of tin hydroxides upon neutralization is unavoidable.

    • Solution 1 (Filtration Aid): After neutralization, add a generous amount of a filter aid like Celite to the mixture. Stir to create a slurry and then filter through a thick pad of Celite in a Büchner funnel. This traps the fine particles and prevents clogging. However, you must wash the Celite cake extensively with your extraction solvent (e.g., ethyl acetate) to recover all the product, which can be inefficient.[9]

    • Solution 2 (Complexation - Recommended): Tin salts can be chelated to remain soluble in the aqueous phase. After the reaction, instead of neutralizing with bicarbonate, add a concentrated aqueous solution of sodium or potassium tartrate, or sodium citrate.[9] Adjust the pH to ~8 with NaHCO₃. The tartrate/citrate will form a soluble complex with the tin, preventing the formation of the gel and allowing for a clean separation in a separatory funnel.

  • For Iron (Fe) Reductions: Iron reductions produce a voluminous amount of iron oxides/hydroxides ("rust").[9]

    • Solution: The best practice is to filter the hot reaction mixture through a pad of Celite to remove the excess iron powder and iron oxides before quenching. After filtration, the solvent can be removed, and a standard aqueous work-up can be performed on the filtrate.[10]

Issue 3: Product Impurity and Side Reactions

Question: My final product is off-color (brown/black) and the NMR shows multiple unexpected peaks. What side reactions are occurring?

Answer: Impurities usually arise from incomplete reactions or degradation/side reactions of the product aniline.

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2][11] If the reaction is stopped prematurely or the reducing agent is depleted, these species may remain as impurities.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC and using a sufficient excess of the reducing agent (at least 3-4 equivalents).

  • Product Oxidation/Polymerization: Anilines, especially electron-rich ones, are susceptible to air oxidation, which can lead to highly colored, often polymeric, impurities.[12] This is a common cause of products turning dark brown or black upon standing.

    • Solution 1: Conduct the work-up and purification steps as quickly as possible. After neutralization, immediately extract the product into an organic solvent.

    • Solution 2: If storing the crude product, do so under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer.

    • Solution 3: For long-term storage, consider converting the amine to its more stable hydrochloride salt by treating the purified product with a solution of HCl in ether or methanol. The free amine can be regenerated by treatment with a base when needed.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reduction method is best: Catalytic Hydrogenation, Fe/HCl, or SnCl₂? A1: The choice depends on your substrate and available equipment.

  • Catalytic Hydrogenation (H₂/Pd-C): This is the "greenest" method as it produces water as the only byproduct.[2] It is excellent for clean reductions but requires specialized equipment (hydrogenator, hydrogen gas source). It is not suitable if your molecule contains other reducible functional groups like alkenes, alkynes, or certain protecting groups (e.g., benzyl ethers).[3]

  • Fe/HCl or Fe/NH₄Cl: Iron is very cheap, and the reaction is robust.[2][8] However, the work-up can be challenging due to the formation of iron sludge.[9] It is generally chemoselective for the nitro group.

  • SnCl₂: This is a very mild and reliable lab-scale method that tolerates many other functional groups.[3] The primary drawback is the work-up (as discussed above) and the generation of tin waste, which has environmental concerns.[7]

Q2: What is the mechanism of the reduction of the nitro group with a metal in acid? A2: The reaction proceeds through a series of single-electron transfers from the metal (e.g., Sn²⁺ is oxidized to Sn⁴⁺) and protonation steps from the solvent or acid. The nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-N=O), then to a hydroxylamine (R-NH-OH), and finally to the aniline (R-NH₂).[11]

Reduction_Mechanism Nitro R-NO₂ (Nitro) Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e⁻ + 2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻ + 2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻ + 2H⁺

Caption: Simplified pathway for nitro group reduction.

Q3: How should I purify the final product? A3:

  • Recrystallization: If the crude product is a solid and relatively clean (>85% purity), recrystallization is an effective method. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often suitable. Dissolve the crude solid in the minimum amount of hot solvent, then slowly add the anti-solvent until turbidity persists. Allow to cool slowly to form pure crystals.[6]

  • Column Chromatography: If the crude product is an oil or contains significant impurities, column chromatography is the best option. Use a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes. Because the product is a basic amine, it may streak on the acidic silica gel. To prevent this, add a small amount (~0.5-1%) of triethylamine to the eluent to improve the peak shape.[6]

Section 4: Data Summary Table

MethodReducing AgentTypical YieldProsCons
Metal/Acid SnCl₂·2H₂O in EtOH80-95%Mild, highly chemoselective, good functional group tolerance.[3]Difficult work-up due to tin salts, generates metal waste.[7]
Metal/Acid Fe powder in EtOH/H₂O/Acid75-90%Very inexpensive, robust, environmentally benign metal.[2][8]Can require harsh acidic conditions, difficult work-up due to iron sludge.[9]
Catalytic Hydrogenation H₂ (gas), Pd/C catalyst90-99%Very clean (water is the only byproduct), high atom economy, often quantitative.[3]Requires specialized high-pressure equipment, catalyst is expensive, reduces other functional groups (alkenes, Cbz groups, etc.).[3]

References

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • St-Onge, M., & Rowley, C. N. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3478. [Link]

  • American Chemical Society. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]

  • Reddit. (2023, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, May 21). How to completely remove iron (Fe) powder from the reaction mixture? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-amino-2,4-dimethylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of crude Methyl 3-amino-2,4-dimethylbenzoate. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2] This document provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting solutions to address common challenges encountered in the laboratory.

Foundational Principles & Compound Profile

Recrystallization is predicated on the principle that the solubility of most solids increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent, a step where the desired compound and soluble impurities enter the solution. Insoluble impurities are removed by hot filtration. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[3][4]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point 299.7 ± 35.0 °C at 760 mmHg
Appearance Likely a solid at room temperature (inferred from related structures)[5][6]

Note: A reliable experimental melting point is not widely published. The absence of this data is critical, as compounds with low melting points are prone to "oiling out"—a common purification challenge addressed in the troubleshooting section.[7][8]

Experimental Workflow & Protocols

The following diagram outlines the logical workflow for the recrystallization of this compound, incorporating key decision points.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_isolation Isolation & Analysis Crude Crude Solid Select_Solvent Step 1: Solvent Selection Crude->Select_Solvent Dissolve Step 2: Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Decision_Insoluble Insoluble Impurities Present? Dissolve->Decision_Insoluble Hot_Filter Perform Hot Filtration Decision_Insoluble->Hot_Filter  Yes Decision_Color Solution is Colored? Decision_Insoluble->Decision_Color No Hot_Filter->Decision_Color Charcoal Add Activated Charcoal & Re-filter Decision_Color->Charcoal  Yes Cooling Step 3: Slow Cooling & Crystallization Decision_Color->Cooling No Charcoal->Cooling Collect Step 4: Collect Crystals (Vacuum Filtration) Cooling->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Protocol 1: Solvent Selection (Small-Scale Test)

The choice of solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[9]

Candidate Solvents:

SolventBoiling Point (°C)Rationale
Ethanol 78Good general-purpose polar protic solvent for aromatic amines.[10]
Methanol 65Similar to ethanol but more polar and lower boiling. Often used for related compounds.[11]
Isopropanol 82Less polar than ethanol/methanol, may offer different solubility characteristics.
Ethyl Acetate 77A moderately polar solvent.
Toluene 111A non-polar aromatic solvent, good for less polar compounds.
Ethanol/Water VariableA mixed-solvent system can be fine-tuned. Water acts as an anti-solvent for the compound.[12]

Methodology:

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop.

  • If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[13]

  • If the solid is insoluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • A suitable solvent is one that dissolves the compound when hot and yields a good quantity of crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling or stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4][14] Using excess solvent is a common error that significantly reduces yield.[15]

  • Decolorization (If Necessary): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (1-2% of the solute's weight). The charcoal adsorbs high-molecular-weight colored impurities.[3][12] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, a hot gravity filtration is required. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.[8][16]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective deposition of the desired molecules into the crystal lattice.[1][15] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[4]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a moderate temperature.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out": The compound separates as a liquid/oil instead of crystals. 1. The solution is too highly supersaturated (cooled too quickly or too concentrated).[17][18]2. The melting point of the solute (or a solute-impurity mixture) is lower than the temperature of the solution.[7]3. High concentration of impurities causing significant melting point depression.[7][19]1. Reheat the solution to dissolve the oil. Add a small amount (10-20%) of additional hot solvent to reduce saturation. Allow it to cool much more slowly.[19]2. Try a different solvent with a lower boiling point.3. "Scratch" the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.4. Add a seed crystal of the pure compound if available.[17][20]
No Crystals Form Upon Cooling. 1. Too much solvent was used, and the solution is not saturated at the lower temperature.[8]2. The solution is supersaturated but requires induction to begin crystallization.1. Boil off a portion of the solvent in a fume hood to concentrate the solution and try cooling again.[14]2. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[15]
Poor or Low Yield of Recovered Crystals. 1. Too much solvent was used during dissolution.[4]2. The crystals were washed with too much cold solvent, or the wash solvent was not cold enough.3. Premature crystallization during hot filtration led to product loss.4. The solution was not cooled sufficiently to maximize precipitation.[15]1. Evaporate some solvent from the filtrate (mother liquor) to see if a second crop of crystals can be obtained (note: this crop may be less pure).2. In future runs, use the absolute minimum of near-boiling solvent for dissolution and the minimum of ice-cold solvent for washing.[4]3. To prevent premature crystallization, add a slight excess of hot solvent before hot filtration and boil it off after.[8]
Purified Crystals are Colored. 1. The colored impurity has similar solubility properties to the product and co-crystallized.2. The activated charcoal treatment was insufficient or omitted.1. Perform a decolorizing step with activated charcoal as described in Protocol 2.[3][12]2. If the color persists, a second recrystallization may be necessary. For persistent color, column chromatography may be a more effective purification method.[16]
Crystals Form in the Funnel During Hot Filtration. 1. The solution cooled and became saturated within the funnel stem or on the filter paper.[8]1. Use a stemless or short-stemmed funnel and pre-heat both the funnel and the receiving flask thoroughly.2. Add a small excess (5-10%) of hot solvent to the solution before filtering to keep it from becoming saturated during the brief cooling that occurs during transfer.[8] The excess can be evaporated after filtration.

Frequently Asked Questions (FAQs)

Q1: How do I know if I've used the "minimum amount" of hot solvent? A1: The minimum amount is the volume required to just dissolve the solid at the solvent's boiling point. The best practice is to add the hot solvent portion-wise to the boiling mixture until the last of the solid disappears. At this point, the solution is saturated.[15] If you add too much, your recovery will be poor.[4]

Q2: What is the purpose of slow, undisturbed cooling? A2: Crystal formation is a process of molecular self-assembly. Slow cooling allows molecules of the correct compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules that do not fit properly.[3] Rapid cooling traps impurities and tends to form small, less pure crystals or can lead to oiling out.[15][17]

Q3: My final product has a broad melting point range. What does this indicate? A3: A sharp melting point is an indicator of high purity. A broad or depressed melting point range suggests that the sample is still impure. The impurities disrupt the crystal lattice, requiring less energy to melt. In this case, a second recrystallization is recommended, possibly using a different solvent system.

Q4: Can I reuse the filtrate (mother liquor)? A4: The mother liquor contains the soluble impurities, but also some of your dissolved product.[4] You can often recover a "second crop" of crystals by concentrating the mother liquor (boiling off some solvent) and re-cooling. However, this second crop will typically be less pure than the first and should be analyzed separately.

Q5: What is a two-solvent (or mixed-solvent) recrystallization? A5: This technique is used when no single solvent is ideal. It involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent) is added dropwise to the hot solution until it becomes cloudy (saturated).[12][14] A few drops of the good solvent are added to clear the turbidity, and the solution is then cooled slowly. A common example is an ethanol/water system.[12]

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Unknown.
  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Creative Biolabs. (2024). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Retrieved from [Link]

  • McMaster University, Department of Chemistry. Recrystallization - Single Solvent. Retrieved from [Link]

  • St. Olaf College. Recrystallization I. Retrieved from [Link]

  • Wikipedia. Recrystallization (chemistry). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate.
  • Crysdot LLC. This compound. Retrieved from [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

  • Unknown.
  • Biocyclopedia. Problems in recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • Google Patents. (CN111732520A). Preparation method of 3-methyl-2-aminobenzoic acid.
  • BenchChem. Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

preventing oxidation of Methyl 3-amino-2,4-dimethylbenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-amino-2,4-dimethylbenzoate

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a substituted aniline, this compound is susceptible to oxidative degradation, which can compromise sample purity, lead to inconsistent experimental results, and impact product stability. This document provides an in-depth understanding of the degradation pathways and offers practical, field-proven troubleshooting advice and protocols to ensure the long-term stability of your material.

Section 1: The Mechanism of Degradation: Why Aromatic Amines Oxidize

This compound, like other aniline derivatives, is prone to oxidation primarily due to the electronic properties of its structure. The amino (-NH₂) group is a potent electron-donating group, which increases the electron density of the aromatic ring.[1] This high electron density makes the molecule susceptible to losing electrons—the fundamental definition of oxidation.[1]

Several environmental factors can initiate or accelerate this process:

  • Atmospheric Oxygen: This is the most significant contributor. Direct exposure to oxygen in the air can lead to a cascade of oxidative reactions.[1][2]

  • Elevated Temperatures: Heat provides the activation energy needed for chemical reactions, increasing the rate of oxidation.[3][4]

  • Light Exposure: UV radiation can trigger photo-oxidative pathways, generating highly reactive radical species.

  • Metal Ion Contamination: Trace amounts of certain metal ions can act as catalysts, significantly speeding up the oxidation process.[3]

The visible result of this degradation is often a distinct color change, with the typically white or cream-colored crystalline powder turning yellow, brown, or even darker over time.[1] This discoloration signifies the formation of highly colored impurities such as nitro compounds, benzoquinones, or complex polymeric species, which can interfere with subsequent chemical reactions.[1][3]

cluster_0 Initiating Factors A This compound (Stable Form) B Oxidized Degradation Products (Colored Impurities) A->B Oxidation O2 Atmospheric Oxygen O2->B Temp Elevated Temperature Temp->B Light UV Light Exposure Light->B Metal Metal Ion Catalysts Metal->B

Figure 1. Key factors driving the oxidative degradation of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered by users, providing direct answers and actionable solutions.

Q1: My bottle of this compound has turned yellow/brown. What happened and is it still usable?

A: A color change is a primary visual indicator of oxidation.[1] The yellow or brown hue is caused by the formation of colored degradation products.

  • Causality: The material has likely been exposed to air (oxygen), and potentially light or elevated temperatures, for a prolonged period.[3] This is common if the container has been opened multiple times without proper precautions.

  • Actionable Advice: The usability of the material depends on the sensitivity of your application.

    • For Non-Critical Applications: If the discoloration is minor, the material might still be suitable for general use where high purity is not essential.

    • For Sensitive Applications (e.g., GMP synthesis, kinetic studies): It is strongly recommended to verify the purity of the material using an analytical technique like HPLC or GC before use.[3] Compare the purity profile against a fresh, unopened standard. If significant impurity peaks are detected, you should either purify the material (via recrystallization or chromatography) or use a new, unopened batch to ensure experimental reproducibility.[3]

Q2: I am observing inconsistent yields and unexpected side products in my reaction. Could my stored this compound be the cause?

A: Absolutely. The integrity of your starting materials is critical for reproducible results.

  • Causality: Oxidative degradation products are no longer the starting material you intended to use. These impurities can possess different reactivity, potentially interfering with your desired chemical transformation, chelating catalysts, or generating unforeseen side products.[3] For example, nitro or nitroso impurities resulting from oxidation will have drastically different electronic properties and reactivity compared to the parent amine.[3]

  • Actionable Advice:

    • Verify Purity: Immediately analyze the purity of the suspect batch of this compound using a suitable method (HPLC, GC, NMR).

    • Compare Lots: If possible, run a small-scale control reaction using a fresh, unopened lot of the starting material and compare the results side-by-side.

    • Review Storage Protocol: If the stored material is found to be degraded, it is crucial to review and improve your storage and handling procedures to prevent future occurrences. Refer to the Best Practices protocols in Section 3.

Section 3: Best Practices & Protocols for Preventing Oxidation

Proactive prevention is the most effective strategy for maintaining the integrity of this compound. The optimal storage conditions depend on the intended duration of storage and the frequency of use.

Data Presentation: Recommended Storage Conditions
ParameterStandard Storage (Short-Term / Frequent Use)High-Purity Storage (Long-Term / Infrequent Use)Rationale
Atmosphere Tightly sealed cap with secondary seal (e.g., Parafilm®)Inert Gas Blanket (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][3]
Temperature Refrigerated (2-8 °C)Refrigerated (2-8 °C) or Colder (-20 °C)Reduces the kinetic rate of chemical degradation reactions.[3][5]
Container Tightly sealed, amber glass bottleTightly sealed, amber glass bottle (e.g., Sure/Seal™)Protects from light-induced oxidation and provides an inert storage vessel.[3][4]
Environment Cool, dry, dark locationCool, dry, dark locationMinimizes exposure to heat, moisture, and light.[4][6]
Experimental Protocol 1: Inert Gas Blanketing for Long-Term Storage

Storing the compound under an inert atmosphere is the most robust method for preventing oxidation.[7][8] This protocol describes a standard procedure using common laboratory equipment.

Objective: To replace the oxygen-containing headspace in a storage container with a dry, inert gas such as nitrogen or argon.

Materials:

  • Bottle of this compound

  • Schlenk line or a manifold connected to a cylinder of high-purity nitrogen or argon (with a regulator)

  • Bubbler (to monitor gas flow)

  • Needles and a syringe (if using a septum-sealed bottle)

  • Septum-sealed cap or a Schlenk flask

Methodology:

  • System Preparation: Ensure all glassware is clean and oven-dried to remove adsorbed moisture. Assemble the Schlenk line or gas manifold and ensure a gentle, positive pressure of inert gas is flowing, as indicated by the bubbler.

  • Container Preparation: If the manufacturer's bottle is not equipped with a septum (like a Sure/Seal™ bottle), quickly transfer the solid to a clean, dry Schlenk flask in a fume hood.[7]

  • Purging Cycle (Vacuum-Refill): a. Securely attach the flask or bottle to the Schlenk line. b. Carefully open the valve to the vacuum line to evacuate the air from the headspace. Do not apply a high vacuum too quickly to avoid disturbing the solid powder. c. Close the valve to the vacuum and slowly open the valve to the inert gas line to backfill the container. You should see the bubbling rate in the bubbler decrease as the pressure equalizes. d. Repeat this vacuum-backfill cycle 3-5 times to ensure all atmospheric oxygen and moisture have been removed.

  • Final Seal: After the final backfill, ensure the container is under a slight positive pressure of inert gas. Securely close the stopcock or cap. For added protection, wrap the cap and any joints with Parafilm®.

  • Storage: Label the container clearly, indicating that it is stored under an inert atmosphere, and place it in a designated refrigerated (2-8 °C), dark location.[3][5]

Start Start: Container with Reagent Connect Connect to Schlenk Line Start->Connect Evacuate Evacuate Headspace (Gentle Vacuum) Connect->Evacuate Backfill Backfill with Inert Gas (N₂/Ar) Evacuate->Backfill Cycle Repeat Cycle 3-5 Times? Backfill->Cycle Cycle->Evacuate Yes Seal Seal Under Positive Inert Pressure Cycle->Seal No Store Store in Cold, Dark Location Seal->Store End End: Stable Reagent Store->End

Figure 2. Workflow for preparing this compound for long-term storage under an inert atmosphere.

Section 4: Advanced Considerations & FAQs

FAQ 1: Should I add a chemical antioxidant to the bottle for stabilization?

While some aromatic amines are used as antioxidants in industrial applications like polymers and lubricants, adding an antioxidant to a pure laboratory reagent is generally not recommended.[3][9] The primary reason is the potential for interference with downstream applications. The antioxidant would be an impurity that could react with other reagents, poison catalysts, or complicate product purification and analysis. The most effective and cleanest method of preservation is the exclusion of oxygen via inert gas blanketing.[1][8]

FAQ 2: What is the best container for storage?

For solids like this compound, an amber glass bottle with a tightly fitting, chemically resistant cap is the industry standard. Glass is generally non-reactive, and the amber color protects the contents from light.[4] For high-purity or long-term storage, specialized containers like Aldrich's Sure/Seal™ bottles, which have a crown cap over a PTFE-faced rubber liner, are ideal as they are designed for easy and safe handling under an inert atmosphere.[7]

FAQ 3: How important is it to control for moisture?

While oxidation is the primary concern, moisture control is also important. Many amines are hygroscopic, meaning they can absorb water from the air.[4] This moisture can potentially hydrolyze the ester group or participate in other degradation pathways. Storing the compound in a dry environment and ensuring containers are tightly sealed is crucial.[4] For extra precaution, the primary container can be placed inside a larger, sealed secondary container (like a desiccator cabinet or a sealed bag) with a desiccant.[6]

FAQ 4: I need to weigh out the compound frequently. How can I minimize degradation during handling?

Frequent opening of the container is a major cause of degradation. To mitigate this:

  • Work Efficiently: Have all necessary equipment ready before opening the container to minimize the time it is exposed to the atmosphere.

  • Inert Gas Flow: When weighing, you can direct a gentle stream of nitrogen or argon over the bottle opening to create a localized inert "blanket" that displaces air.[2]

  • Aliquot: For frequently used materials, consider aliquoting the bulk supply into several smaller vials under an inert atmosphere. This way, you only expose a small portion of your total stock during each use, preserving the integrity of the bulk material.

References

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Sancai. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). PubMed. Retrieved from [Link]

  • How does Zn dust prevent the oxidation of aniline? (2019). Quora. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2021). ResearchGate. Retrieved from [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Storage. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved from [Link]

  • Bacterial degradation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • How do you store chemicals in inert gas? (2025). Sciencemadness.org. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]

  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025). ResearchGate. Retrieved from [Link]

  • Proposed pathway of anaerobic aniline degradation by D. anilini. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline degradation by electrocatalytic oxidation. (n.d.). PubMed. Retrieved from [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine. (2012). ResearchGate. Retrieved from [Link]

Sources

troubleshooting low conversion in Fischer esterification of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Esterification of Aminobenzoic Acids

Welcome to the technical support center for the esterification of aminobenzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this seemingly straightforward, yet nuanced, reaction. Here, we will dissect the common issues, explain the underlying chemical principles, and provide field-proven, step-by-step protocols to enhance your reaction yields and product purity.

Troubleshooting Guide (Q&A Format)

This section directly addresses the most common problems encountered during the Fischer esterification of aminobenzoic acids.

Q1: My reaction shows very low conversion, and the TLC plate is dominated by the starting material spot. What's going wrong?

A1: This is the most frequent issue, and it typically stems from two core principles of the Fischer esterification: its reversible nature and the unique chemistry of aminobenzoic acids.

There are two primary culprits to investigate:

  • The Equilibrium is Not in Your Favor: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][2][3][4] To achieve high conversion, the equilibrium must be actively shifted toward the products, according to Le Châtelier's Principle.[2] If water is allowed to accumulate, the reverse reaction (ester hydrolysis) will compete, leading to low yields.[1][5][6]

  • Catalyst Neutralization: Aminobenzoic acids are amphoteric, meaning they have both an acidic group (-COOH) and a basic group (-NH2). The basic amino group readily reacts with and neutralizes the strong acid catalyst (like H₂SO₄ or HCl) required for the reaction.[2] This quenching of the catalyst effectively stops or dramatically slows the esterification process.

Troubleshooting Workflow:

Sources

Technical Support Center: Nitration of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted methyl benzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental yet nuanced electrophilic aromatic substitution. Here, we move beyond standard textbook procedures to address the specific, practical challenges and side reactions that arise when working with variously substituted methyl benzoate substrates. Our focus is on providing not just protocols, but the underlying chemical rationale to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Yield and a Complex Mixture of Isomers with an Activating Substituent (e.g., Methyl 4-methylbenzoate)

Question: "I'm trying to nitrate methyl 4-methylbenzoate to get methyl 3-nitro-4-methylbenzoate, but my yield is low, and I'm seeing multiple spots on my TLC plate that are difficult to separate. What's going wrong?"

Answer: This is a classic case of competing directing effects and over-activation. The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director.[1][2][3] This creates a more complex reactivity landscape than with simple methyl benzoate.

Probable Causes & Solutions:

  • Over-Nitration (Dinitration): The activating methyl group makes the ring more susceptible to a second nitration, especially if the temperature is not strictly controlled.[4][5] The initial product, methyl 3-nitro-4-methylbenzoate, is still activated enough to potentially react again.

    • Solution: Maintain rigorous temperature control, ideally between -5°C and 0°C, throughout the addition of the nitrating mixture.[6] Use of an ice-salt bath is recommended over a simple ice bath for better temperature management. Reduce the equivalents of nitric acid to slightly substoichiometric (e.g., 0.95 eq) to favor mono-nitration.

  • Formation of Multiple Isomers: While the primary directing effect will lead to nitration at the 3-position (ortho to the methyl and meta to the ester), some nitration may occur at the 2-position (also ortho to the methyl group).

    • Solution: While difficult to completely avoid, running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Purification by column chromatography is often necessary to separate these isomers. A solvent system like toluene/ethyl acetate can be effective for separating nitrated aromatics.

  • Oxidation of the Methyl Group: A significant and often overlooked side reaction, especially with excess nitric acid or elevated temperatures, is the oxidation of the benzylic methyl group to a carboxylic acid.[6] This is particularly a risk with activating groups that increase the electron density of the ring.

    • Solution: Ensure the nitric acid used is free of dissolved nitrogen oxides (often seen as a yellow or brown color), which can promote oxidation.[6] Again, strict temperature control and avoiding an excess of the nitrating agent are crucial.

Troubleshooting Workflow for Activating Groups:

Caption: Troubleshooting Nitration of Activated Methyl Benzoates.

Issue 2: Very Slow or Incomplete Reaction with a Deactivating Substituent (e.g., Methyl 4-chlorobenzoate)

Question: "My nitration of methyl 4-chlorobenzoate is extremely sluggish. Even after several hours, I have a significant amount of starting material left. Should I increase the temperature?"

Answer: You are experiencing the combined deactivating effects of two electron-withdrawing groups: the chloro group (deactivating, ortho, para-director) and the methyl ester group (deactivating, meta-director).[1][2] While their directing effects are opposed, their deactivating effects are additive, making the ring significantly less nucleophilic.

Probable Causes & Solutions:

  • Insufficiently Reactive Nitrating Agent: For a strongly deactivated ring, the standard concentrated nitric acid/sulfuric acid mixture may not generate a high enough concentration of the nitronium ion (NO₂⁺) to drive the reaction to completion at low temperatures.[7]

    • Solution: Instead of significantly raising the temperature, which can lead to other side reactions, consider using a more potent nitrating agent. A mixture using fuming nitric acid or adding oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion.[8] However, these reagents are more hazardous and should be handled with extreme caution.

  • Reaction Temperature is Too Low: While low temperatures are generally good for selectivity, a heavily deactivated substrate may require slightly elevated temperatures to proceed at a reasonable rate.

    • Solution: After the initial controlled addition of the nitrating mixture at 0-10°C, you can allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC).[5] Only if the reaction is still incomplete should a gentle warming to 40-50°C be cautiously attempted.

Comparative Reaction Conditions:

SubstrateSubstituent EffectsTypical TemperaturePotential Side Reactions
Methyl Benzoate -COOCH₃ (Meta-directing, Deactivating)0-15°CDinitration at higher temps
Methyl 4-methylbenzoate -CH₃ (Ortho, Para-directing, Activating)-COOCH₃ (Meta-directing, Deactivating)-5 to 5°CDinitration, Isomer formation, Oxidation of -CH₃
Methyl 4-chlorobenzoate -Cl (Ortho, Para-directing, Deactivating)-COOCH₃ (Meta-directing, Deactivating)10-25°C (or higher)Incomplete reaction
Methyl 3-nitrobenzoate -NO₂ (Meta-directing, Strongly Deactivating)-COOCH₃ (Meta-directing, Deactivating)60-100°C with fuming acidsRequires harsh conditions

Frequently Asked Questions (FAQs)

Q1: Why is my product a yellow oil instead of the expected solid?

This often indicates the presence of impurities, particularly dinitrated products or ortho/para isomers, which can depress the melting point of the desired meta-product.[9] It could also be due to residual starting material. Purification by recrystallization from an ethanol/water mixture or methanol is a standard procedure to obtain a solid product.[10][11]

Q2: I got a good yield, but my NMR spectrum shows minor peaks. How can I be sure of my isomer distribution?

While ¹H NMR can give you a good indication, complex mixtures of isomers are best resolved and quantified using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods provide excellent separation and allow for accurate determination of the product ratios.

Q3: Is it possible to get dinitration on a methyl benzoate ring?

Yes, especially under forcing conditions (higher temperatures, excess nitrating agent).[5] The first nitro group is strongly deactivating, making the second nitration much more difficult.[8] If dinitration occurs, the product is typically methyl 3,5-dinitrobenzoate, as both the ester and the first nitro group direct to the meta positions relative to themselves.[12]

Q4: What is the purpose of pouring the reaction mixture onto ice at the end of the reaction?

This step, known as quenching, serves two primary purposes. First, it rapidly dilutes the strong acid mixture, effectively stopping the reaction and preventing further nitration or side reactions.[10] Second, the desired nitrated product is typically insoluble in water, causing it to precipitate out of the aqueous solution, which allows for easy isolation by filtration.[5]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Methyl Benzoate

This protocol is a baseline and should be adapted based on the specific reactivity of the substituted substrate.

  • Preparation of the Nitrating Mixture: In a clean, dry flask submerged in an ice-salt bath (-10 to 0°C), slowly add 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid with gentle swirling. Keep this mixture cooled.[13]

  • Substrate Preparation: In a separate, larger flask equipped with a magnetic stirrer and thermometer, dissolve 6.1 g of methyl benzoate in 12 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.[13]

  • Nitration: Add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution over 15-20 minutes. Crucially, maintain the internal temperature of the reaction below 15°C (ideally 0-5°C for activated substrates).[13]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. Then, remove the ice bath and let the mixture stand at room temperature for 15 minutes.[5]

  • Work-up and Isolation: Carefully pour the reaction mixture onto ~50 g of crushed ice in a beaker with vigorous stirring. The crude product should precipitate as a solid.[10]

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purify the crude product by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture.[9][11]

Mechanism of Nitronium Ion Formation and Electrophilic Attack

G cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Resonance A HNO₃ C H₂O-NO₂⁺ (Protonated Nitric Acid) A->C + H⁺ (from H₂SO₄) B H₂SO₄ D HSO₄⁻ B->D - H⁺ E NO₂⁺ (Nitronium Ion) C->E - H₂O F H₂O G Methyl Benzoate Ring H Arenium Ion Intermediate (Resonance Stabilized) G->H + NO₂⁺ I Deprotonation H->I - H⁺ (to HSO₄⁻) J Methyl 3-nitrobenzoate I->J

Sources

Technical Support Center: Column Chromatography Purification of Polar Amino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-problematic molecules. Polar amino compounds are notorious for their difficult chromatographic behavior, stemming from their basicity and high polarity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Foundational Challenges & FAQs

This section addresses the most fundamental issue in the chromatography of amino compounds: their interaction with standard stationary phases.

FAQ 1: Why do my amino compounds show severe peak tailing or get stuck on a standard silica gel column?

This is the most common challenge and arises from the fundamental chemistry of the stationary phase and the analyte.[1][2]

  • The Cause: Acid-Base Interaction: Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface. These groups are weakly acidic (Brønsted acids).[1][3] Polar amino compounds, being basic, engage in strong ionic interactions and hydrogen bonding with these acidic silanol groups.[1][3][4][5][6]

  • The Consequences: This strong attraction leads to a host of problems, including:

    • Irreversible Adsorption: The compound binds so strongly it cannot be eluted, resulting in low or zero recovery.[4][7]

    • Peak Tailing: A portion of the analyte is retained longer due to these strong interactions, causing asymmetrical, tailing peaks which significantly reduces resolution.[4][5][8][9]

    • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive molecules.[4][5][7]

Diagram: Analyte-Stationary Phase Interactions

G Fig 1. Interaction of a Basic Amine with Different Stationary Phases cluster_0 Standard Silica Gel (Normal Phase) cluster_1 Amine-Functionalized Silica (Normal Phase) cluster_2 C18 Silica (Reversed-Phase) Amine1 Basic Amine (R-NH2) Silica Acidic Silanol Groups (Si-OH) Amine1->Silica Strong Ionic Interaction (Leads to Tailing/Adsorption) Amine2 Basic Amine (R-NH2) AmineSilica Bonded Amino Groups (Si-R'-NH2) Amine2->AmineSilica Weak, Repulsive Interaction (Improved Peak Shape) Amine3 Polar Amine (R-NH2) C18 Nonpolar C18 Chains Amine3->C18 Poor Hydrophobic Interaction (Leads to No Retention)

Caption: Interactions of basic amines with common stationary phases.

Section 2: Troubleshooting Guide for Silica Gel Chromatography

This section provides direct answers to specific problems encountered when using standard silica gel.

Question: My compound is streaking and tailing badly on the TLC plate and column. How can I get a sharp peak?

Answer: Tailing is a clear sign of strong interaction with the silica. The goal is to disrupt this interaction.[4][5] You have two primary strategies: modify the mobile phase or deactivate the stationary phase.

  • Strategy 1: Mobile Phase Modification (The Standard Approach)

    • Mechanism: Add a small amount of a volatile, competing base to your eluent. This base will occupy the acidic silanol sites, effectively "masking" them from your compound.[6][6][10]

    • Recommended Additives:

      • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1–2% (v/v) to your mobile phase (e.g., hexane/ethyl acetate or DCM/methanol).[5][10] TEA is the most common choice.

      • Ammonium Hydroxide: For very polar amines, a solvent system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be highly effective.[5][7][11]

    • Causality: By neutralizing the active sites, you ensure that the separation is governed by polarity differences (normal-phase mechanics) rather than strong, undesirable ionic interactions, leading to symmetrical peaks.[9][12]

  • Strategy 2: Stationary Phase Deactivation

    • Mechanism: If mobile phase additives are insufficient or undesirable, you can neutralize the entire silica bed before loading your compound.

    • Protocol: Before loading your sample, flush the packed column with your non-polar starting solvent containing 1-2% triethylamine. Then, wash with several column volumes of the pure non-polar solvent to remove excess, unbound TEA.[5] This leaves a neutralized surface for your purification.

Question: I have very low or no recovery of my compound from the column. Where did it go?

Answer: Your compound has likely been irreversibly adsorbed onto the acidic silica gel.[4] This is common for highly basic or multifunctional polar amines.

  • Immediate Solutions:

    • Flush with a Strong, Basic Eluent: Try washing the column with a strong solvent system like 5-10% ammonium hydroxide in methanol to try and displace the bound compound.[7][11]

    • Switch Stationary Phase: For future attempts, standard silica is not a suitable choice for this compound. You must use an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica and is a classic alternative for purifying basic compounds.[4][5][10]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the surface, which masks the silanols and creates a mildly basic environment ideal for basic compounds.[1][2][4][6][10]

Question: My compound appears to be decomposing during chromatography. How can I prevent this?

Answer: The acidic surface of the silica gel is likely catalyzing the degradation of your acid-sensitive compound (e.g., molecules with furan rings or other labile groups).[5]

  • Mitigation Strategies:

    • Deactivate the Silica: Neutralize the silica with a base wash before purification as described above.[5] This removes the acidic catalyst.

    • Use a Less Acidic Stationary Phase: Switch to neutral alumina or an amine-bonded column.[4][5]

    • Work Quickly: Minimize the compound's residence time on the column by running the chromatography as efficiently as possible without sacrificing resolution.[5]

Section 3: Advanced Separation Strategies for Highly Polar Amines

When standard and modified normal-phase chromatography fail, more advanced techniques are required. These are essential for highly polar compounds that are poorly retained even on modified silica.

Question: My polar amine is not retained on a C18 reversed-phase column and elutes in the solvent front. What should I do?

Answer: This is expected behavior. Highly polar compounds are too hydrophilic to partition into the nonpolar C18 stationary phase and are swept away by the mobile phase.[10][13][14] You need a strategy to induce retention.

StrategyPrincipleBest ForKey Considerations
HILIC Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase (silica, diol, amine) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase.[10][13][14][15]Very polar, hydrophilic amines, amino acids, and metabolites that are unretained in reversed-phase.[13][14][15]Requires careful column equilibration. Elution is achieved by increasing the aqueous content (strong solvent).[14]
Ion-Exchange (IEX) Cation-Exchange Chromatography. Uses a negatively charged stationary phase. Positively charged amino compounds (at a pH below their pKa) bind to the stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[16][17][18][19]Charged amino compounds, amino acids, polyamines, and proteins.[17][18][19]Separation is based on charge, not just polarity. Requires buffered mobile phases.
Ion-Pairing Reversed-Phase with Ion-Pairing Agents. An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the reversed-phase mobile phase. It forms a neutral, hydrophobic ion pair with the charged amine, which can then be retained and separated by the C18 column.[20][21][22][23]Charged polar amines where HILIC or IEX are not viable.Can lead to long column equilibration times and may not be compatible with mass spectrometry (MS).[13]
Diagram: HILIC vs. Reversed-Phase (RP) Workflow

G Fig 2. Comparison of HILIC and Reversed-Phase Logic cluster_RP Reversed-Phase Chromatography cluster_HILIC HILIC RP_Stationary Stationary Phase: Nonpolar (e.g., C18) RP_Mobile Mobile Phase: Polar (e.g., Water/ACN) RP_Stationary->RP_Mobile RP_Elution Elution: Increase Organic Solvent % RP_Mobile->RP_Elution RP_Retention Retention Order: Least Polar elutes LAST RP_Elution->RP_Retention HILIC_Stationary Stationary Phase: Polar (e.g., Silica, Amine) HILIC_Mobile Mobile Phase: Nonpolar (e.g., ACN/Water) HILIC_Stationary->HILIC_Mobile HILIC_Elution Elution: Increase Aqueous Solvent % HILIC_Mobile->HILIC_Elution HILIC_Retention Retention Order: Most Polar elutes LAST HILIC_Elution->HILIC_Retention Title Chromatography Mode Selection cluster_RP cluster_RP Title->cluster_RP For Nonpolar to Moderately Polar Analytes cluster_HILIC cluster_HILIC Title->cluster_HILIC For Highly Polar Analytes

Caption: Key differences in workflow between HILIC and Reversed-Phase.

Section 4: Key Experimental Protocols

Protocol 1: Mobile Phase Optimization for Tailing Reduction on Silica Gel

  • Baseline Eluent Selection: Develop a primary solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.

  • Introduce Basic Modifier: Prepare a stock solution of your chosen eluent containing 1% (v/v) triethylamine (TEA).

  • Test Modifier Concentration: Spot your compound on a TLC plate and develop it in the TEA-modified eluent. Observe the spot shape.

  • Optimize: If tailing persists, increase the TEA concentration to 2%. If the Rf is now too high, reduce the polarity of the primary solvent system (e.g., increase the percentage of hexane). The goal is to find a balance that provides a symmetrical spot with an Rf of 0.2-0.3.[5][10]

  • Column Application: Use the final optimized mobile phase composition to equilibrate and run your flash column.

Protocol 2: General Method Development for HILIC

  • Column Selection: Choose a HILIC-specific column (e.g., bare silica, amino, or diol-functionalized). Amine columns can provide additional selectivity for separating polar compounds.[14][15][24]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare an aqueous buffer. A common starting point is 10 mM ammonium acetate or ammonium formate, pH adjusted as needed.

    • Solvent B (Organic): Use high-purity acetonitrile.

  • Column Equilibration (CRITICAL): Equilibrate the column with the initial high-organic mobile phase conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer) for at least 10-15 column volumes. This is crucial for establishing the aqueous layer on the stationary phase and achieving reproducible retention times.

  • Initial Gradient Run: Perform a broad gradient elution to determine the retention of your compound. A typical gradient is from 95% to 50% acetonitrile over 15-20 minutes.

  • Optimization: Based on the initial run, adjust the gradient slope and starting/ending percentages to improve the resolution between your target compound and impurities. Unlike reversed-phase, increasing the aqueous content (Solvent A) will decrease retention time.[14]

References

  • Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. (2025). YouTube.
  • Ion Exchange Chromatography of Amino Acids. Semiautomatic Method of Operation with Cationic Exchange Resin Columns. (n.d.).
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chrom
  • Technical Support Center: Purification of Polar Aminochromanols. (n.d.). Benchchem.
  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. (n.d.). Journal of the American Chemical Society.
  • Anion Exchange Chrom
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). LCGC North America.
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023).
  • Why it matters and how to get good peak shape. (2023). Agilent Technologies.
  • Technical Support Center: Refining Purification Protocols for Polar Amine Compounds. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022).
  • Importance of ion pair reagents on reverse phase HPLC. (2018). Pharmaguideline Forum.
  • Why it matters and how to get good peak shape. (2023). Agilent.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Column chrom
  • Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent.
  • Chromotography with free amines? (2022). Reddit.
  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018).
  • Is there any negative impact of diethyl amine while using in column chromatography? (2015).
  • Retaining Polar Compounds. (2014). LCGC.
  • Amino Silica Gel. (2022). Sorbent Technologies, Inc..

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Technical Support Center: Purification of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of Methyl 3-amino-2,4-dimethylbenzoate. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound, a critical factor in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence purification?

Understanding the compound's properties is the first step in designing an effective purification strategy.

  • Appearance: Typically a solid at room temperature.

  • Solubility: As an aromatic amine, it is expected to have moderate solubility in polar organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in non-polar solvents like hexanes and water.[1] This differential solubility is the basis for both recrystallization and chromatography.

  • Basicity: The presence of the amino group makes the molecule basic. This is a critical consideration for column chromatography, as the basic amine can interact strongly with the acidic silica gel stationary phase, potentially leading to poor separation.[2][3]

Q2: What are the most common impurities found in crude this compound?

Impurities typically originate from the synthetic route used. For instance, if the compound is synthesized via the reduction of a nitro group, common impurities may include:

  • Unreacted Starting Materials: Such as Methyl 3-nitro-2,4-dimethylbenzoate. The significant polarity difference between the nitro (less polar) and amino (more polar) groups makes them separable by chromatography.[4]

  • Reaction Byproducts: Depending on the specific reagents and conditions, various side-products may form.

  • Colored Impurities: Crude aromatic amines are often yellow or brown due to oxidation or the presence of highly conjugated byproducts.[1]

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.[1]

Q3: What are the recommended primary methods for purifying the crude product?

The two most effective and widely used methods are recrystallization and flash column chromatography.

  • Recrystallization: This is an ideal technique for removing small quantities of impurities from a solid product. It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent. A well-chosen solvent will dissolve the compound when hot but not at room temperature, while the impurities remain in solution upon cooling.[5]

  • Flash Column Chromatography: This method is highly effective for separating the target compound from significant amounts of impurities, especially those with different polarities.[1] It is particularly useful when recrystallization fails to yield a pure product.

Q4: How can I assess the purity of my final product?

Purity assessment is a crucial final step. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.[1]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.[6]

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds, GC can provide excellent separation and quantification of impurities.[6]

  • ¹H NMR Spectroscopy: Essential for confirming the chemical structure and can also be used to detect impurities if their signals do not overlap with the product signals.[6]

Troubleshooting Guide

Navigating purification challenges is common. This section addresses specific issues you may encounter during your experiments.

Diagram: Troubleshooting Decision Tree This diagram outlines a logical approach to diagnosing and solving common purification problems.

Troubleshooting start Observed Problem prob1 Final Product is Colored (Yellow/Brown) start->prob1 prob2 Product Fails to Crystallize (Oily) start->prob2 prob3 Tailing or Poor Separation in Column Chromatography start->prob3 prob4 Low Yield After Recrystallization start->prob4 cause1a Cause: Residual colored impurities or degradation prob1->cause1a cause2a Cause: High concentration of impurities prob2->cause2a cause2b Cause: Residual solvent prob2->cause2b sol2b Solution: Induce crystallization (scratch flask, add seed crystal). prob2->sol2b cause3a Cause: Basic amine interacts with acidic silica gel prob3->cause3a cause4a Cause: Too much solvent used prob4->cause4a cause4b Cause: Premature crystallization during hot filtration prob4->cause4b sol1a Solution: Perform charcoal treatment during recrystallization. cause1a->sol1a sol2a Solution: Purify via column chromatography first. cause2a->sol2a sol2c Solution: Ensure product is thoroughly dried under vacuum. cause2b->sol2c sol3a Solution: Add ~0.5-1% triethylamine (TEA) to the mobile phase. cause3a->sol3a sol3b Solution: Use an amine-functionalized silica gel column. cause3a->sol3b sol4a Solution: Use minimum amount of hot solvent for dissolution. cause4a->sol4a sol4b Solution: Pre-heat funnel and receiving flask; perform quickly. cause4b->sol4b

Caption: Troubleshooting guide for common purification issues.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

Diagram: General Purification Workflow This diagram illustrates the typical sequence of steps from crude product to final, pure compound.

Workflow crude Crude Product assess_crude Initial Purity Assessment (e.g., TLC) crude->assess_crude Analyze decision Select Purification Method assess_crude->decision recryst Recrystallization decision->recryst High initial purity chrom Column Chromatography decision->chrom Low initial purity or complex mixture purified Purified Product recryst->purified chrom->purified assess_final Final Purity Analysis (MP, HPLC, NMR) purified->assess_final Analyze final_product Pure Product (>99%) assess_final->final_product Confirm

Caption: General workflow for purification and analysis.

Protocol 1: Recrystallization from a Two-Solvent System (e.g., Dichloromethane/Heptane)

This method is effective when finding a single ideal solvent is difficult. One solvent (DCM) readily dissolves the compound, while the other (heptane) is an "anti-solvent" in which the compound is insoluble.[5]

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add the minimum amount of dichloromethane (DCM) required to just dissolve the solid at room temperature or with gentle warming.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% w/w), heat the mixture briefly, and perform a hot filtration to remove the charcoal.[1] This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization: While stirring, slowly add n-heptane dropwise until the solution becomes persistently turbid (cloudy). If too much precipitate forms, add a few drops of DCM to redissolve it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to provide efficient separation, with specific recommendations to address the basicity of the amine.

ParameterRecommendationRationale
Stationary Phase Standard Flash Silica Gel (40-63 µm)Provides a good balance between resolution and flow rate.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient + 0.5-1% Triethylamine (TEA) The gradient allows for the elution of compounds with varying polarities. TEA is crucial as a competing base to prevent the basic amine product from streaking or irreversibly binding to the acidic silica gel.[2][3]
Sample Loading Dry LoadingDissolving the crude product in a minimal amount of solvent (e.g., DCM), adsorbing it onto a small amount of silica gel, and evaporating the solvent provides better separation than loading the sample as a solution.[1]

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes, with 1% TEA). Pour the slurry into the column and use pressure to pack it uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Load): Dissolve the crude product in a minimal volume of DCM. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[1]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% to 50% EtOAc in Hexanes, always containing 1% TEA) to elute the compounds.

  • Fraction Collection: Collect the eluting solvent in separate test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Chromotography with free amines? (2022, September 24). Reddit. Retrieved from [Link]

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Technical Support Center: Optimizing Aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The synthesis of aminobenzoates, while fundamental, is often nuanced. Success lies in understanding the causality behind each experimental choice. This document provides that understanding in a direct question-and-answer format.

Section 1: Foundational Principles & Synthetic Route Selection

The first critical decision in any synthesis is choosing the most appropriate pathway. For aminobenzoates, the two most common routes are the direct esterification of an aminobenzoic acid and the reduction of a nitrobenzoate precursor. Each has distinct advantages and is suited for different experimental constraints.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target aminobenzoate: Fischer Esterification or Nitro Reduction?

A1: The choice depends on several factors including the availability of starting materials, desired scale, and sensitivity of other functional groups on your molecule.

  • Fischer Esterification is an acid-catalyzed reaction between an aminobenzoic acid and an alcohol.[1] It is often preferred for its operational simplicity and use of common, inexpensive reagents like sulfuric acid and an alcohol, which can also serve as the solvent.[2][3] However, it's an equilibrium-limited reaction, requiring specific strategies to drive it to completion.[4]

  • Nitro Group Reduction involves first synthesizing the nitrobenzoate ester followed by reduction of the nitro group to an amine. This two-step process can be highly efficient and avoids the equilibrium limitations of Fischer esterification.[5][6] Common reduction methods include catalytic hydrogenation or chemical reduction using metals like indium or iron.[5][6] This route is particularly useful if the starting nitrobenzoic acid is more readily available or less expensive than the corresponding aminobenzoic acid.

To aid in your decision, consider the following workflow:

G start Start: Synthesize an Aminobenzoate sm_avail Is the aminobenzoic acid readily available and cost-effective? start->sm_avail functional_groups Does the molecule have acid-sensitive functional groups? sm_avail->functional_groups Yes nitro_reduction Consider the Nitro Reduction Pathway sm_avail->nitro_reduction No equilibrium_concern Is driving an equilibrium a major concern (e.g., precious alcohol)? functional_groups->equilibrium_concern No protecting_group Use Fischer Esterification with a protecting group strategy functional_groups->protecting_group Yes fischer Proceed with Fischer Esterification equilibrium_concern->fischer No equilibrium_concern->nitro_reduction Yes

Caption: Decision workflow for selecting an aminobenzoate synthetic route.

Section 2: Troubleshooting Guide for Fischer Esterification

The Fischer esterification is the most common method, but its reversible nature presents challenges.[2][7] This section addresses the most frequent issues encountered.

Issue 1: Low or No Product Yield

Q2: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted 4-aminobenzoic acid. What are the likely causes?

A2: This is a classic symptom of unfavorable equilibrium or insufficient catalysis. Here’s a breakdown of the likely culprits and how to address them:

  • Equilibrium Limitations: Fischer esterification is a reversible process where water is a byproduct.[4] Its accumulation shifts the equilibrium back towards the starting materials, stalling the reaction.

    • The Fix (Causality): To drive the reaction forward, you must apply Le Châtelier's Principle.[8] The most common strategy is to use a large excess of the alcohol, which acts as both reactant and solvent.[2][9] Alternatively, for more precious alcohols or when a large excess is impractical, water can be removed as it forms using a Dean-Stark apparatus with an azeotropic solvent like toluene.[9][10]

  • Insufficient Catalyst: The amino group on the aminobenzoic acid is basic and will neutralize a portion of the acid catalyst.[1][2] If you only add a catalytic amount, much of it will be consumed in an acid-base reaction rather than participating in esterification.

    • The Fix (Causality): You must use a stoichiometric amount of acid relative to the aminobenzoic acid to ensure enough free acid is available to protonate the carbonyl oxygen, making it more electrophilic for attack by the alcohol.[2][11]

  • Presence of Water: Starting the reaction with wet reagents or glassware will inhibit the forward reaction from the outset.[7]

    • The Fix (Causality): Always use anhydrous alcohol and thoroughly dried glassware. Concentrated sulfuric acid is a strong dehydrating agent and helps sequester water formed during the reaction, further driving the equilibrium forward.[10][12]

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Issue 2: Side Reactions and Product Decomposition

Q3: My reaction mixture has turned dark brown or black, and the final product is impure. What's happening?

A3: Significant color change often indicates decomposition or side reactions, typically caused by overly harsh conditions.

  • Cause: Prolonged heating at high temperatures in the presence of a strong acid like concentrated H₂SO₄ can lead to the oxidation or polymerization of the aminobenzoate product or starting material.[2] The electron-donating amino group makes the aromatic ring susceptible to electrophilic attack and oxidation.

  • The Fix:

    • Temperature Control: Do not overheat the reaction. Maintain a gentle reflux.[12]

    • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[13] Once the starting material is consumed, proceed with the work-up promptly to avoid product degradation.

    • Milder Catalysts: If decomposition persists, consider alternative, milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin like Amberlyst 15.[14][15] These can be less aggressive and reduce charring.

Issue 3: Product Isolation and Purification

Q4: After cooling and adding the reaction mixture to water, my product oiled out instead of precipitating as a solid. How can I purify it?

A4: This is common for lower-melting point esters or if impurities are present that depress the melting point.

  • Work-up Strategy:

    • Neutralization: First, carefully neutralize the excess sulfuric acid by the slow addition of a base like 10% sodium carbonate solution until the pH is neutral or slightly basic (~pH 8).[1] This deprotonates the ammonium salt of your product, making it less water-soluble.

    • Extraction: If the product remains an oil, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[10]

    • Washing: Wash the combined organic layers with water and then brine to remove any remaining salts or water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[15]

Q5: My crude solid product is difficult to purify. What are the best techniques?

A5: The primary impurity is often unreacted aminobenzoic acid.

  • Recrystallization: This is the most effective method. The choice of solvent is critical. A mixture of ethanol and water often works well. The goal is to find a solvent system in which your ester product is soluble when hot but insoluble when cold, while the impurities remain soluble.

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography is a reliable alternative.[10] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Section 3: Protocols & Data

Protocol: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

This protocol is a standard laboratory procedure for the Fischer esterification of p-aminobenzoic acid (PABA).[1]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir until the solid dissolves.[1]

  • Catalyst Addition: In a fume hood, slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the stirring mixture. A precipitate of the PABA-sulfate salt is expected to form.[1][16]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle.[12] Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[1]

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing approximately 30 mL of ice water.[1]

  • Neutralization: While stirring, slowly add the 10% sodium carbonate solution portion-wise until the pH of the solution is approximately 8.[1] Be cautious, as CO₂ gas evolution will cause foaming.

  • Precipitation: A white precipitate of crude benzocaine will form. Cool the mixture in an ice bath for 15-20 minutes to maximize product precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with three portions of cold water.[1]

  • Drying: Allow the product to air dry on the filter or in a desiccator. The yield should be determined after the product is completely dry.

Data Reference Tables

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterTypical Value/ConditionRationale & Notes
PABA:Alcohol Ratio 1 : 10 to 1 : 20 (molar)A large excess of alcohol is used to drive the reaction equilibrium towards the product.[2][8]
Catalyst Loading 1.0 - 1.2 equivalents (H₂SO₄)Sufficient acid is needed to both protonate the amine and catalyze the esterification.[1]
Reaction Temperature Reflux (~78 °C for Ethanol)Heating is required to overcome the activation energy. Reflux maintains a constant temperature.[12]
Reaction Time 60 - 90 minutesMonitor by TLC to confirm consumption of starting material.[13]

Table 2: Analytical Methods for Reaction Monitoring

TechniquePrincipleKey AdvantagesData Output
TLC Differential partitioningFast, simple, low cost for quick checks.[13]Qualitative/Semi-Quantitative
HPLC High-pressure separationExcellent for quantitative analysis of reaction kinetics.Quantitative
GC-MS Separation by volatility & massProvides both separation and structural identification of components.[13]Qualitative & Quantitative
NMR Nuclear spin in a magnetic fieldProvides detailed structural information on products and intermediates.[13]Structural & Quantitative

References

Technical Support Center: Navigating the Scale-Up of Methyl 3-amino-2,4-dimethylbenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Methyl 3-amino-2,4-dimethylbenzoate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds. However, its multi-step synthesis presents several challenges, particularly during scale-up, that require careful control of reaction conditions and a deep understanding of the underlying chemical principles.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to equip you with the causal understanding needed to diagnose issues, optimize your process, and ensure a safe, efficient, and scalable synthesis.

Overall Synthetic Workflow

The most common synthetic route to this compound begins with 2,4-dimethylbenzoic acid and proceeds through three principal stages: nitration, esterification, and reduction. Each stage presents unique challenges that are addressed in the sections below.

Synthetic_Workflow Start 2,4-Dimethylbenzoic Acid Step1 Step 1: Nitration (HNO3 / H2SO4) Start->Step1 Intermediate1 3-Nitro-2,4-dimethylbenzoic Acid (Isomeric Mixture) Step1->Intermediate1 Step2 Step 2: Esterification (MeOH / H2SO4 or SOCl2) Intermediate1->Step2 Intermediate2 Methyl 3-nitro-2,4-dimethylbenzoate Step2->Intermediate2 Step3 Step 3: Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product This compound Step3->Product

Caption: High-level overview of the synthesis pathway.

Part 1: Nitration Challenges

The initial nitration of 2,4-dimethylbenzoic acid is often the most problematic step due to issues with regioselectivity and safety.

Question: My nitration of 2,4-dimethylbenzoic acid is producing a mixture of isomers, with a low yield of the desired 3-nitro product. Why is this happening and how can I improve selectivity?

Answer: This is a common and expected challenge. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of three substituents on the benzene ring: two activating, ortho-, para-directing methyl groups (at C2 and C4) and one deactivating, meta-directing carboxylic acid group (at C1).

  • Causality: The C3 position is sterically hindered, being flanked by a methyl and a carboxyl group. The C5 position is electronically favored (para to the C2-methyl and ortho to the C4-methyl), while the C6 position is also activated (ortho to the C2-methyl). This electronic activation at multiple sites often leads to a mixture of 3-nitro, 5-nitro, and 6-nitro isomers. Some studies on similar polysubstituted benzenes have shown that nitration can occur predominantly at the most sterically accessible activated position, which may not be the one you desire.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Nitration is highly exothermic.[2][3] Run the reaction at 0°C to 5°C. Lower temperatures disfavor the formation of undesired isomers by increasing the selectivity of the reaction. Use a jacketed reactor for precise temperature control during scale-up.

  • Slow Reagent Addition: Add the nitrating mixture (a pre-cooled solution of concentrated nitric and sulfuric acids) dropwise to the solution of 2,4-dimethylbenzoic acid over an extended period (e.g., 1-2 hours).[4] This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) and helps control the exotherm.

  • Order of Operations: Consider reversing the synthetic order. Esterifying 2,4-dimethylbenzoic acid first to methyl 2,4-dimethylbenzoate changes the directing group from -COOH to the less deactivating -COOCH₃. This can subtly alter the electronic properties and may improve selectivity in the subsequent nitration step. The mechanism for nitration involves the formation of the nitronium ion from nitric and sulfuric acid.[5]

Question: I am concerned about the safety of running a large-scale nitration reaction. What are the primary hazards and how can they be mitigated?

Answer: Your concern is well-founded. Nitration reactions are one of the most hazardous classes of reactions in chemical synthesis. The primary risks are:

  • Thermal Runaway: The reaction is highly exothermic. If cooling is insufficient, the reaction rate can increase exponentially, leading to a rapid rise in temperature and pressure that can exceed the vessel's limits and cause an explosion.[2][3]

  • Formation of Energetic Materials: The nitro-containing products and intermediates can be thermally unstable or explosive.

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive.[6] The reaction can also produce toxic nitrogen dioxide (NO₂) fumes.[6]

Mitigation Strategies:

HazardMitigation StrategyRationale
Thermal Runaway Use a jacketed reactor with a robust cooling system. Ensure slow, controlled addition of the nitrating agent. Monitor internal temperature continuously. Develop a quench plan with a pre-cooled, non-reactive solvent.Prevents uncontrolled exotherms by efficiently removing heat as it is generated.[2][7]
Gas Evolution Ensure adequate ventilation and perform the reaction in a fume hood. Use a gas scrubber for large-scale operations.Safely removes toxic NOₓ gases that may be formed during the reaction.[8]
Reagent Handling Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and a face shield.[6]Protects personnel from severe chemical burns from corrosive acids.[6]
Process Safety For kilogram-scale and beyond, consider transitioning from a batch process to a continuous flow reactor.Continuous flow reactors minimize the volume of the reacting mixture at any given time, offer superior heat transfer, and significantly reduce the risk of a thermal runaway, making the process inherently safer.[7]

Part 2: Esterification and Reduction

Question: My Fischer-Speier esterification of 3-nitro-2,4-dimethylbenzoic acid is slow and incomplete, even after prolonged reflux. What's causing this?

Answer: The low reactivity is primarily due to steric hindrance. The carboxylic acid group is flanked by a methyl group at the C2 position and a nitro group at the C3 position. This crowding makes it difficult for the methanol nucleophile to access the carbonyl carbon.

Troubleshooting and Alternatives:

  • Drive the Equilibrium: Fischer-Speier esterification is an equilibrium-controlled process.[9] Use a large excess of methanol, which acts as both a reactant and the solvent, to push the equilibrium towards the product.[10] While effective, this can be inefficient at scale due to the large solvent volume.

  • Alternative Reagents (Lab-Scale): For smaller scales, converting the carboxylic acid to a more reactive intermediate is highly effective. Adding thionyl chloride (SOCl₂) to the acid in methanol will form the highly reactive acyl chloride in situ, which is then rapidly esterified.[11]

  • Alternative Reagents (Scale-Up): For larger scales where using SOCl₂ may be problematic, coupling agents can be used, although they are often more expensive. Steglich esterification, using a carbodiimide like DCC and a catalyst like DMAP, can be effective under milder conditions but generates a dicyclohexylurea (DCU) byproduct that must be filtered off.[10]

Esterification_Troubleshooting Problem Incomplete Esterification Cause Steric Hindrance around COOH Problem->Cause Solution1 Option 1: Fischer-Speier (Excess MeOH) Cause->Solution1 Solutions Solution2 Option 2: Acyl Chloride Route (SOCl2 / MeOH) Cause->Solution2 Solutions Solution3 Option 3: Steglich Esterification (DCC / DMAP) Cause->Solution3 Solutions Note1 Drives equilibrium; Inefficient at scale Solution1->Note1 Note2 Highly reactive; Generates HCl/SO2 Solution2->Note2 Note3 Mild conditions; Generates solid waste (DCU) Solution3->Note3

Caption: Decision tree for addressing incomplete esterification.

Question: What is the best method for reducing the nitro group in Methyl 3-nitro-2,4-dimethylbenzoate at scale?

Answer: The choice of reduction method at scale is a critical decision that balances cost, safety, efficiency, and waste disposal.

  • Catalytic Hydrogenation (Recommended for Scale-Up): This is often the cleanest and most efficient method.

    • Catalyst: Palladium on carbon (5-10% Pd/C) is a common choice. Raney Nickel is a more cost-effective but pyrophoric alternative.[11]

    • Conditions: The reaction is typically run in a solvent like methanol or ethanol under a positive pressure of hydrogen (e.g., 50 psi).[11]

    • Advantages: High yield, clean reaction with water as the only byproduct, and the catalyst can often be filtered and reused.

    • Challenges: Requires specialized high-pressure hydrogenation equipment (a Parr shaker or a stirred autoclave), which is a significant capital investment. The catalyst can be flammable and must be handled carefully (e.g., filtered under a nitrogen blanket).[12]

  • Metal/Acid Reduction (e.g., SnCl₂ or Fe/HCl): These are classic methods often used at the lab scale.

    • Advantages: Does not require specialized pressure equipment.

    • Challenges: These reactions are generally not "atom economical" and generate large amounts of metallic waste that must be treated and disposed of, which is a major drawback for large-scale production. The workup can be cumbersome, often involving filtration of fine metal oxide sludges and pH adjustments.[13][14]

Part 3: Purification FAQs

Question: My final product, this compound, shows significant tailing during silica gel column chromatography. How can I get sharp, well-defined bands?

Answer: This is a classic problem when purifying basic compounds like anilines on acidic silica gel. The free amine group (-NH₂) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding causes the product to elute slowly and broadly, resulting in "tailing."

Solution:

  • Mobile Phase Modifier: Add a small amount (0.5-1%) of a competing base to your eluent (e.g., hexanes/ethyl acetate). Triethylamine (TEA) is the most common choice.[15]

  • Causality: The triethylamine is more basic than your product and will preferentially bind to the active acidic sites on the silica gel. This effectively "masks" the sites, allowing your product to travel through the column with fewer unwanted interactions, resulting in sharper bands and better separation.

Question: After workup, my isolated product is a dark oil instead of the expected solid. What should I do?

Answer: Anilines are susceptible to air oxidation, which often produces colored impurities. The presence of residual acidic or basic impurities from the workup can also prevent crystallization.

Troubleshooting Steps:

  • Verify Purity: First, analyze the oil by TLC to confirm it is primarily your product and not unreacted starting material or a byproduct.

  • Purification: If the material is impure, purify it via column chromatography as described above.

  • Induce Crystallization: If the material is relatively pure, attempt recrystallization.

    • Solvent Choice: A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the oil in a minimum amount of the more soluble hot solvent (e.g., ethanol).[15]

    • Techniques:

      • Slowly add the anti-solvent (e.g., water) until the solution becomes turbid, then warm slightly until it is clear again and allow it to cool slowly.

      • If slow cooling doesn't produce crystals, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • Adding a "seed crystal" from a previous successful batch is the most reliable method.[15]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 3-nitro-2,4-dimethylbenzoate
  • Safety Note: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry or in the presence of solvents. Always handle the catalyst in a well-ventilated area and keep it wet with solvent. Hydrogen is highly flammable. Ensure all equipment is properly grounded and free of ignition sources.

  • Reactor Setup: To a pressure-rated hydrogenation vessel (e.g., a Parr shaker bottle), add Methyl 3-nitro-2,4-dimethylbenzoate (1.0 eq).

  • Catalyst Addition: Add methanol as the solvent (approx. 10-15 mL per gram of substrate). Under a gentle stream of nitrogen, carefully add 5% Pd/C (0.05-0.10 eq by weight). The catalyst should be added as a slurry in methanol to prevent ignition.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking. The reaction is often mildly exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Depressurize the vessel and purge it 3-5 times with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial: Do not allow the filter cake to dry out. Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can then be purified by recrystallization or chromatography if necessary.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine) to elute the product from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[15]

References

  • MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • AIChE. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. Retrieved from [Link]

  • STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). Method for producing aminobenzoic acid or an aminobenzoic acid derivative.
  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3. Methyl 3-amino-2,5-dichloro-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of aminobenzoic acid and its derivatives. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Production of para-aminobenzoic acid from different carbon-sources in engineered Saccharomyces cerevisiae. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • N.p. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How is the esterification of amino acid carried on in this reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dimethylbenzoic acid (C9H10O2). Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • The Conference Exchange. (n.d.). 43rd Symposium on Biomaterials, Fuels and Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Aromatic Amine Stability & Discoloration

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who work with aromatic amine compounds. Discoloration is a common yet often misunderstood issue that can compromise experimental integrity, impact reaction yields, and introduce impurities into your final products.

This document moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of why aromatic amines discolor and offers field-proven strategies for prevention, handling, and purification. Our goal is to empower you with the expertise to maintain the quality and stability of these critical reagents.

Part 1: Frequently Asked Questions - The "Why" Behind Discoloration

This section addresses the fundamental chemical principles governing the discoloration of aromatic amines. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is causing my aromatic amine to turn yellow, brown, or even black?

A: The primary cause of discoloration in aromatic amines is oxidation . These compounds are often highly susceptible to oxidation by atmospheric oxygen, a process that can be significantly accelerated by exposure to light (photo-oxidation), heat, and the presence of trace metal impurities which can act as catalysts.

The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus, highly reactive towards oxidizing agents. The oxidation process transforms the colorless amine into a complex mixture of highly conjugated, colored molecules. Common culprits include:

  • Quinone-imines: These molecules possess long conjugated systems, causing them to absorb light in the visible spectrum, which results in their colored appearance.

  • Azo Compounds: Formed through oxidative coupling reactions.

  • Polymeric Materials: Over time, these initial colored products can polymerize into dark, often insoluble tars.

The general oxidative pathway can be visualized as follows:

G cluster_0 Initiation & Propagation A Aromatic Amine (Colorless) B Oxidized Intermediates (e.g., Radicals) A->B  O₂, Light, Heat, Metal Ions C Conjugated Products (e.g., Quinone-imines) B->C Further Oxidation & Coupling D Polymeric Materials (Dark Tars) C->D Polymerization

Caption: Oxidative degradation pathway of aromatic amines.

Q2: Why do some of my anilines discolor faster than others?

A: The rate of discoloration is directly related to the electronic properties of the aromatic ring. The susceptibility to oxidation is not uniform across all aromatic amines.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), or other amino (-NH2) groups increase the electron density of the aromatic ring. This makes the compound more easily oxidized and therefore, more prone to rapid discoloration. For example, p-phenylenediamine will discolor much faster than aniline.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or carbonyl groups (e.g., in 4-aminobenzoic acid) decrease the electron density of the ring. This makes the amine less susceptible to oxidation and generally more stable over time.

Compound NameSubstituentRelative StabilityTypical Observation
4-Nitroaniline-NO₂ (EWG)HighRemains a pale yellow solid for extended periods.
Aniline-H (Neutral)ModerateLiquid turns yellow to brown upon storage.
p-Anisidine-OCH₃ (EDG)LowSolid quickly develops a brown to purple surface color.
p-Phenylenediamine-NH₂ (EDG)Very LowSolid rapidly darkens to purple and black on air exposure.

Part 2: Proactive Protocols - Storage and Handling

Proper handling and storage are the most effective strategies for preventing discoloration. Once an amine has significantly degraded, purification can be time-consuming and may not be completely effective.

Q3: What is the definitive protocol for storing sensitive aromatic amines?

A: The goal of proper storage is to eliminate the factors that initiate oxidation: oxygen, light, and heat.

Step-by-Step Storage Protocol:

  • Select the Right Container: Always use amber glass bottles or vials to block UV light, which can catalyze oxidation. Avoid plastic containers, as they can be permeable to air.

  • Create an Inert Atmosphere: Before sealing, the headspace of the container must be purged of air.

    • Gently flush the container with a stream of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also effective) for 30-60 seconds.

    • This process, often called "sparging" or "blanketing," displaces the oxygen.

  • Ensure a Secure Seal: Use a high-quality cap with a chemically resistant liner (e.g., PTFE-lined cap) to prevent air from leaking in over time. For highly sensitive compounds, sealing the cap with Parafilm provides an extra barrier.

  • Control the Temperature: Store the sealed container in a cool, dark place. For many reactive amines, refrigeration (2-8 °C) is recommended. However, always check the compound's melting point to avoid freezing if it's a liquid.

  • Consider an Antioxidant: For long-term storage of bulk quantities, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) can be effective. A typical concentration is ~50-100 ppm.

G Inert Inert Atmosphere (N₂ or Ar) StableAmine Stable Aromatic Amine (No Discoloration) Dark Light Protection (Amber Glass) Cold Reduced Temperature (Refrigeration) Amine Aromatic Amine (Pristine) Amine->Inert Amine->Dark Amine->Cold

Caption: Key factors for preventing aromatic amine discoloration.

Q4: How should I handle aromatic amines during a reaction to minimize color formation?

A: Experimental setup is as crucial as long-term storage.

  • Use Deoxygenated Solvents: Before use, sparge your reaction solvents with Nitrogen or Argon for 15-30 minutes to remove dissolved oxygen.

  • Run Reactions Under an Inert Atmosphere: Assemble your glassware and flush the entire system with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Minimize Headspace: Use a flask size that is appropriate for your reaction volume to minimize the amount of potential oxygen exposure.

  • Work Efficiently: Plan your experiment to minimize the time the amine is exposed to the atmosphere during weighing and transfer.

Part 3: Troubleshooting and Purification Guide

When prevention is not enough, this section provides guidance on assessing and purifying discolored amines.

Q5: My aniline is already brown. Can I still use it for my synthesis?

A: It depends. For a non-critical step or a robust reaction, a slightly discolored amine might be acceptable. However, for sensitive reactions, catalysis, or late-stage drug development, using a discolored amine is highly discouraged. The colored impurities can:

  • Act as Inhibitors: Quenching catalysts or reactive intermediates.

  • Generate Side Products: Leading to a more complex reaction mixture and difficult purification.

  • Contaminate the Final Product: Affecting the purity, color, and stability of your target molecule.

A good rule of thumb: If the purity of your final product is critical, you must purify the amine before use.

Q6: What is the best method to purify my discolored aromatic amine?

A: The choice of purification method depends on the physical state of the amine and its thermal stability.

G Start Discolored Aromatic Amine IsLiquid Is the amine a liquid? Start->IsLiquid IsSolid Is the amine a solid? Start->IsSolid IsLiquid->IsSolid  No Distill Purify via Vacuum Distillation IsLiquid->Distill  Yes Recrystallize Purify via Recrystallization IsSolid->Recrystallize  Yes Column Purify via Column Chromatography (High Purity Needed) IsSolid->Column  No (or if higher purity required) End Pure Aromatic Amine Distill->End Recrystallize->End Column->End

Caption: Decision workflow for purifying discolored aromatic amines.

Protocol 1: Purification of Liquid Aniline by Vacuum Distillation

Aniline (b.p. 184 °C at atm. pressure) darkens on storage. Vacuum distillation lowers the boiling point, preventing thermal degradation.

  • Preparation: Add the discolored aniline and a few boiling chips or a magnetic stir bar to a round-bottom flask. For stubborn discoloration, add a small amount of zinc dust (~1% w/w), which helps reduce some of the colored oxidized species back to the amine.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Vacuum Application: Gradually apply vacuum. Aniline's boiling point will decrease significantly under reduced pressure (e.g., ~70 °C at 10 mmHg).

  • Distillation: Gently heat the flask using a heating mantle. Discard the first few drops (the forerun), which may contain volatile impurities.

  • Collection: Collect the main fraction of clear, colorless aniline. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities.

  • Storage: Immediately transfer the purified aniline to a clean, dry amber bottle and store it under an inert atmosphere as described in Q3.

Protocol 2: Purification of Solid 4,4'-Oxydianiline (ODA) by Recrystallization

ODA can discolor to a brownish tan. Recrystallization is effective for purifying solids.

  • Solvent Selection: Choose a solvent in which the ODA is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is ethanol or an ethanol/water mixture.

  • Dissolution: In a flask, add the discolored ODA and the minimum amount of hot ethanol required to fully dissolve it. Work quickly to minimize air exposure.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon (charcoal) to the hot solution. The carbon will adsorb the colored, polymeric impurities. Swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done while the solution is hot to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, off-white crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

  • Storage: Store the purified solid in a sealed amber vial under an inert atmosphere.

References

  • Oxidation of Anilines. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. [Link]

  • Aniline. PubChem Compound Summary for CID 6115, National Center for Biotechnology Information. [Link]

  • The Oxidation of Aromatic Amines. Chemical Reviews, American Chemical Society. [Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L., Butterworth-Heinemann. [Link]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a substance.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3-amino-2,4-dimethylbenzoate, a substituted aromatic compound of interest in medicinal chemistry. We will delve into the theoretical prediction of its spectrum, outline a robust experimental protocol for data acquisition, and compare the utility of ¹H NMR with alternative analytical methods, supported by experimental data and established principles.

Predicted ¹H NMR Spectrum of this compound

The chemical shift of a proton is profoundly influenced by its local electronic environment.[3] Electron-withdrawing groups tend to deshield nearby protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[3] In this compound, we have two electron-donating groups (the amino and methyl groups) and one electron-withdrawing group (the methyl ester).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~7.6 - 7.8Doublet1HThis proton is ortho to the electron-withdrawing ester group, leading to a significant downfield shift. It will be split by the adjacent H-6 proton.
H-6~6.5 - 6.7Doublet1HThis proton is ortho to the electron-donating amino group and para to a methyl group, resulting in a considerable upfield shift. It will be split by the adjacent H-5 proton.
NH₂~3.5 - 4.5Broad Singlet2HThe chemical shift of amine protons can vary significantly due to factors like solvent and concentration. They often appear as broad signals and may not show coupling to other protons.[4][5]
OCH₃ (Ester)~3.8 - 3.9Singlet3HThe methyl group of the ester is adjacent to an electron-withdrawing carbonyl group and an oxygen atom, causing a downfield shift. This signal is a singlet as there are no adjacent protons.[6][7]
Ar-CH₃ at C-2~2.3 - 2.5Singlet3HAromatic methyl groups typically resonate in this region. This signal will be a singlet.[8]
Ar-CH₃ at C-4~2.1 - 2.3Singlet3HThis methyl group is expected to be slightly more shielded (upfield) than the C-2 methyl due to the electronic effects of the surrounding substituents. It will also appear as a singlet.

Note: These are estimated values and can be influenced by the solvent and other experimental conditions.

Comparative Analysis with Structurally Similar Compounds

To refine our predictions, we can examine the reported ¹H NMR data for similar molecules. For instance, the spectrum of Methyl 3-amino-4-methylbenzoate shows characteristic signals that can inform our analysis of the target compound.[9] The presence of an additional methyl group at the 2-position in our target molecule is expected to cause further shielding of the adjacent protons and influence the overall electronic distribution in the aromatic ring.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[11][12] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's peaks.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard filter->standard cap Cap and Label standard->cap

Caption: Workflow for preparing a sample for ¹H NMR analysis.

Data Acquisition and Processing

The prepared sample is then placed in the NMR spectrometer. Standard ¹H NMR experiments are typically run at frequencies of 400 MHz or higher for better resolution. After data acquisition, the raw data (Free Induction Decay or FID) is processed.

G cluster_process Data Processing Steps fid Acquire FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Key steps in the processing of raw NMR data.

This processing involves a Fourier transform to convert the time-domain signal to a frequency-domain spectrum, followed by phase and baseline corrections to ensure accurate peak representation.[13][14] The final step is the integration of the peaks to determine the relative number of protons giving rise to each signal.[15]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structure elucidation, it is often used in conjunction with other techniques for comprehensive characterization.[16][17]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.Non-destructive, provides unambiguous structural information for many small molecules.[18]Lower sensitivity compared to mass spectrometry, can be complex for large molecules or mixtures.[16]
¹³C NMR Spectroscopy Information on the number and types of carbon atoms in a molecule.Complements ¹H NMR by providing a carbon skeleton map.Lower natural abundance and sensitivity of ¹³C require longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of a molecule.High sensitivity, can analyze very small amounts of sample.Isomers can be difficult to distinguish, does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.Fast and simple to perform.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for definitive structure determination.Requires a suitable single crystal, which can be difficult to obtain.

For this compound, a combination of ¹H NMR, ¹³C NMR, and mass spectrometry would provide a comprehensive and unambiguous structural confirmation. IR spectroscopy would further confirm the presence of the amine, ester, and aromatic functionalities.

Conclusion

The ¹H NMR spectrum of this compound can be reliably predicted through an understanding of fundamental NMR principles and by comparison with analogous structures. A well-executed experimental protocol is crucial for obtaining high-quality, interpretable data. While ¹H NMR is an indispensable tool, a multi-technique approach, incorporating other spectroscopic methods, ensures the most robust and definitive structural elucidation for novel compounds in a research and development setting.

References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
  • Ghahremanpour, M. M., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Illinois. Retrieved from [Link]

  • Fitzpatrick, M. (2015, October 17). 1D 1H NMR data processing. Retrieved from [Link]

  • Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

  • Ghahremanpour, M. M., et al. (2023). Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • Proton NMR of 100% Methyl Acetate [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2021). ACS Central Science, 7(10), 1736-1745.
  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]

  • Saturated Fatty Acids and Methyl Esters. (2019, July 23). AOCS. Retrieved from [Link]

  • 1H NMR spectra of pure methyl ester (a) and methyl ester using... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 748-756.
  • Video: NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022). Journal of Industrial Microbiology and Biotechnology, 49(1), 1-13.
  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved from [Link]

  • Bothner-By, A. A., & Glick, R. E. (1957). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry, 35(8), 995-1002.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm) [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • What is number of 1H NMR signals for toluene? (2018, May 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Structure elucidation without NMR [Video]. (n.d.). ResearchGate. Retrieved from [Link]

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  • Methyl 3-amino-4-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is grounded in the fundamental principles of substituent chemical shifts (SCS) on a benzene ring. The interplay of electron-donating groups (EDGs) like the amino (-NH₂) and methyl (-CH₃) groups, and an electron-withdrawing group (EWG) like the methyl ester (-COOCH₃), creates a unique electronic environment for each carbon atom, which is directly reflected in their ¹³C NMR chemical shifts.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

To establish a baseline for our analysis, the ¹³C NMR chemical shifts for Methyl 3-amino-2,4-dimethylbenzoate were predicted using , a widely used online prediction tool that utilizes a large database of experimental spectra.[1] These predicted values are presented below, alongside experimental data for key structural analogues to provide context and validate our assignments.

Carbon PositionPredicted δ (ppm) for this compoundExperimental δ (ppm) Methyl BenzoateExperimental δ (ppm) 3-Aminobenzoic AcidExperimental δ (ppm) 2,4-Dimethylaniline
C1 ~130.5130.25131.7143.8
C2 ~138.2129.60117.1121.5
C3 ~147.9128.37149.2127.3
C4 ~123.8128.37118.4131.2
C5 ~129.1129.60129.3117.8
C6 ~115.6132.9114.9130.5
C=O ~169.5167.0168.3-
-OCH₃ ~51.852.01--
2-CH₃ ~15.3--17.2
4-CH₃ ~20.1--20.4

Disclaimer: Predicted values are estimations and may differ from experimental results. Experimental data for analogues were sourced from publicly available databases and literature.[2][3][4][5]

Dissecting the Substituent Effects: A Causality-Driven Explanation

The predicted chemical shifts for this compound can be rationalized by examining the electronic contributions of each substituent. The following diagram illustrates the interplay of these effects on the aromatic ring.

G cluster_molecule This compound cluster_effects Electronic Effects C1 C1-COOCH₃ C2 C2-CH₃ C1->C2 EWG EWG (-COOCH₃) Deshields C1 (ipso) C1->EWG ipso-effect C3 C3-NH₂ C2->C3 EDG_CH3 Weak EDG (-CH₃) Shields adjacent carbons C2->EDG_CH3 C4 C4-CH₃ C3->C4 EDG_NH2 Strong EDG (-NH₂) Shields C2, C4, C6 (ortho/para) C3->EDG_NH2 mesomeric & inductive effects C5 C5-H C4->C5 C4->EDG_CH3 C6 C6-H C5->C6 C6->C1 EDG_NH2->C2 ortho EDG_NH2->C4 ortho EDG_NH2->C6 para

Caption: Influence of substituents on the aromatic carbon chemical shifts.

  • C1 (ipso-carbon to -COOCH₃): The methyl ester group is electron-withdrawing, which generally deshields the attached carbon. However, its effect is modulated by the other substituents. Its predicted value of ~130.5 ppm is comparable to that in methyl benzoate.[2]

  • C2 and C4 (ipso-carbons to -CH₃): The methyl groups are weak electron-donating groups, causing a slight shielding effect on the carbons they are attached to and adjacent carbons.

  • C3 (ipso-carbon to -NH₂): The amino group is a strong electron-donating group, leading to significant deshielding of the ipso-carbon (C3 at ~147.9 ppm), a phenomenon also observed in 3-aminobenzoic acid (149.2 ppm) and 2,4-dimethylaniline (143.8 ppm).[2][4][6]

  • C5 and C6: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents. C6, being para to the strong electron-donating amino group, is expected to be significantly shielded (~115.6 ppm). C5 is ortho to one methyl group and meta to the amino and the other methyl group, resulting in a more moderate chemical shift (~129.1 ppm).

  • Carbonyl and Methyl Carbons: The carbonyl carbon of the ester (~169.5 ppm) and the methoxy carbon (~51.8 ppm) are in line with typical values for methyl benzoates.[2] The two aromatic methyl carbons are predicted to have slightly different chemical shifts due to their different positions relative to the other functional groups.

Self-Validating Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality, reproducible ¹³C NMR data for compounds like this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts; consistency is key for comparative studies.[7]
  • Use a high-purity solvent to avoid extraneous signals.
  • Filter the solution into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Good shimming is critical for sharp signals and accurate chemical shift determination.

3. Acquisition Parameters:

  • A standard ¹³C experiment with proton decoupling is typically used.[7][8]
  • Pulse Angle: A 30-45 degree pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals of quaternary carbons.[9]
  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).
  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[7]
  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Perform a baseline correction to obtain a flat baseline.
  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

The following diagram outlines this workflow:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Sample Weighing (20-50 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shimming D->E F Set Parameters & Acquire Data E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Referencing H->I

Caption: Standard workflow for ¹³C NMR spectroscopy.

By adhering to this comprehensive guide, researchers and drug development professionals can confidently predict, acquire, and interpret the ¹³C NMR spectrum of this compound and similar complex organic molecules, ensuring the structural integrity of their compounds of interest.

References

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Royal Society of Chemistry. Supporting information for a chemical publication. [Link]

  • PubChem. 3-Aminobenzoic Acid. [Link]

  • SpectraBase. 3-Amino-benzoic acid. [Link]

  • PubChem. 2,4-Dimethylaniline. [Link]

  • SpectraBase. 2,4-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • EPFL. 13C NMR. [Link]

  • ACS Publications. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • University of Missouri–St. Louis. 13-C NMR Protocol for beginners AV-400. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

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A Senior Application Scientist's Guide to FT-IR Spectroscopy of Aminobenzoate Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their functional groups is paramount.[1][2] Among these, the aminobenzoate moiety is a common structural feature in a variety of drugs, influencing their chemical properties, efficacy, and stability. Fourier Transform Infrared (FT-IR) spectroscopy stands out as a powerful, rapid, and non-destructive analytical technique for the detailed investigation of such functional groups.[3][4] This guide provides an in-depth comparison of FT-IR spectroscopic methods for analyzing aminobenzoate functional groups, grounded in scientific principles and practical application.

The Significance of the Aminobenzoate Functional Group

The aminobenzoate functional group, consisting of an amine group (-NH₂) and a benzoate group (-COO⁻ or -COOH) attached to a benzene ring, can exist as ortho-, meta-, or para-isomers. This structural variance, along with the potential for protonation at either the amine or carboxylic acid site, significantly impacts the molecule's behavior.[5] FT-IR spectroscopy is exceptionally sensitive to the vibrational modes of the chemical bonds within this group, offering a unique "chemical fingerprint" that allows for identification, quantification, and structural elucidation.[3][6]

Understanding the Vibrational Landscape of Aminobenzoates

The FT-IR spectrum of an aminobenzoate is rich with information. The key to unlocking this information lies in understanding the characteristic vibrational frequencies associated with its constituent parts.

Key Vibrational Modes of the Aminobenzoate Group:

  • N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region.[7][8] The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[9] The position and broadness of these bands can indicate the extent of hydrogen bonding.

  • C=O Stretching: The carbonyl group of the carboxylic acid or ester is one of the most intense and easily identifiable absorptions in the IR spectrum, typically appearing in the 1780-1690 cm⁻¹ range.[9][10] The exact position is sensitive to the electronic environment and whether the group is in its acidic (-COOH) or salt (-COO⁻) form.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is typically observed around 1283 cm⁻¹.[11]

  • COO⁻ Asymmetric and Symmetric Stretching: In the carboxylate anion form, two characteristic bands appear: an asymmetric stretch at higher wavenumbers (around 1533 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1409 cm⁻¹).[12]

  • Aromatic C=C Bending: The benzene ring itself gives rise to several absorptions in the 1700-1500 cm⁻¹ region.[9]

  • O-H Stretching: For the carboxylic acid form, a very broad O-H stretching band is observed from 3300-2500 cm⁻¹.[10]

The following diagram illustrates the fundamental structure and key vibrational modes of a para-aminobenzoate molecule.

Caption: Structure of p-aminobenzoic acid and its key FT-IR vibrational modes.

Comparative Analysis of FT-IR Sampling Techniques

The choice of sampling technique is critical for obtaining high-quality, reproducible FT-IR spectra.[13] For the analysis of aminobenzoate-containing pharmaceuticals, which are often solids, several methods are available.

Technique Principle Advantages Disadvantages Best For
Attenuated Total Reflectance (ATR) An infrared beam is passed through a crystal in contact with the sample. The beam reflects internally, and an evanescent wave penetrates the sample, which absorbs energy at specific frequencies.[14]Minimal to no sample preparation, non-destructive, rapid analysis, suitable for solids and liquids.[6][14]Surface analysis only, potential for poor contact with rough samples, crystal can be damaged by abrasive materials.Rapid identification and quality control of raw materials and finished products, including powders and tablets.[6][15]
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) Infrared radiation is focused onto a powdered sample, and the diffusely scattered light is collected and analyzed.[16][17]Excellent for powdered samples, minimal sample preparation, high sensitivity to surface species.[17][18]Requires dilution with a non-absorbing matrix (e.g., KBr) for highly absorbing samples, particle size can affect spectral quality.[16]In-depth analysis of powdered APIs, excipients, and formulations, especially for quantitative analysis.[13][19]
Potassium Bromide (KBr) Pellet The sample is finely ground and mixed with dry KBr powder, then pressed into a transparent pellet.[20]Good for transmission measurements, can provide high-quality spectra.Time-consuming sample preparation, potential for sample alteration due to pressure, hygroscopic nature of KBr requires careful handling.[13][21]Detailed structural analysis where high spectral resolution is required.

The following workflow diagram illustrates the decision-making process for selecting the appropriate FT-IR sampling technique for aminobenzoate analysis.

G start Start: Sample Analysis decision1 Is the sample a solid or liquid? start->decision1 solid_path Solid decision1->solid_path Solid liquid_path Liquid decision1->liquid_path Liquid decision2 Is rapid screening or in-depth analysis required? solid_path->decision2 liquid_cell Use Liquid Transmission Cell or ATR liquid_path->liquid_cell atr Use ATR-FTIR decision2->atr Rapid Screening drifts Use DRIFTS decision2->drifts In-depth/Quantitative end End: Obtain Spectrum atr->end kbr Consider KBr Pellet for high resolution drifts->kbr Alternative drifts->end kbr->end liquid_cell->end

Caption: Decision workflow for selecting an FT-IR sampling technique.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Rapid Identification of an Aminobenzoate API using ATR-FTIR

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered aminobenzoate sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[20]

  • Spectrum Acquisition: Collect the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum from a spectral library for identification.[2]

Protocol 2: Quantitative Analysis of an Aminobenzoate in a Formulation using DRIFTS

  • Sample Preparation: Prepare a series of calibration standards by mixing known concentrations of the aminobenzoate API with a non-absorbing matrix like KBr.[16] Finely grind each standard to a uniform particle size (ideally <5 µm).[16]

  • Instrument Setup: Align the DRIFTS accessory in the spectrometer.

  • Background Collection: Collect a background spectrum using the pure KBr matrix.

  • Sample Loading: Fill the sample cup with the prepared standard or unknown sample powder.

  • Spectrum Acquisition: Collect the DRIFTS spectrum for each standard and the unknown sample.

  • Data Transformation: Convert the reflectance spectra to Kubelka-Munk units, which is proportional to the concentration.[16][22]

  • Calibration and Quantification: Create a calibration curve by plotting the Kubelka-Munk values of a characteristic aminobenzoate peak (e.g., the C=O stretch) against concentration. Use this curve to determine the concentration of the aminobenzoate in the unknown sample.

Case Study: Distinguishing Aminobenzoate Isomers

The position of the amine and carboxylate groups on the benzene ring (ortho, meta, para) leads to distinct differences in their FT-IR spectra, primarily due to variations in intramolecular hydrogen bonding and electronic effects.

Isomer Key Spectral Features Rationale
Ortho-aminobenzoic acid Broadened N-H and O-H stretching bands, shift in C=O frequency.Strong intramolecular hydrogen bonding between the adjacent amine and carboxylic acid groups.[23]
Meta-aminobenzoic acid Less pronounced broadening of N-H and O-H bands compared to the ortho isomer.Weaker intramolecular interactions due to the greater distance between the functional groups.[23]
Para-aminobenzoic acid Sharper N-H and O-H stretching bands.Minimal intramolecular hydrogen bonding; intermolecular hydrogen bonding dominates in the solid state.[23]

These spectral differences are critical for ensuring the correct isomer is present in a pharmaceutical formulation, as different isomers can have vastly different pharmacological activities.

Conclusion: The Indispensable Role of FT-IR

FT-IR spectroscopy is an invaluable tool for researchers, scientists, and drug development professionals working with aminobenzoate-containing compounds. Its speed, specificity, and versatility allow for robust material identification, quantitative analysis, and detailed structural characterization.[3][24] By understanding the principles of FT-IR and selecting the appropriate sampling technique, one can confidently and accurately analyze the critical aminobenzoate functional group, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Agilent. (2011, November 29). Quantitative measurement of active pharmaceutical ingredients using the diffuse reflectance Cary 630 FTIR. Retrieved from [Link]

  • Wikipedia. Diffuse reflectance infrared Fourier transform spectroscopy. Retrieved from [Link]

  • Intertek. Diffuse Reflectance Infrared Fourier Transform Spectroscopy Analysis. Retrieved from [Link]

  • NIH. (2018, August 10). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. Retrieved from [Link]

  • Apex Instrument. FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Retrieved from [Link]

  • Southwest Research Institute. DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Retrieved from [Link]

  • Specac Ltd. Best practice methods for reliable results from your DRIFTS setup. Retrieved from [Link]

  • Specac Ltd. (2025, March 5). How FTIR Enhances API Quantification in Drug Formulations. Retrieved from [Link]

  • AZoM. (2025, June 20). 5 Proven Methods To Get Accurate Results From Your DRIFTS Experiments. Retrieved from [Link]

  • NIH. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. Retrieved from [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Edinburgh Analytical. API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • University of the West Indies. Sample preparation for FT-IR. Retrieved from [Link]

  • Jetir.Org. Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

  • Journal of Chemical Education. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • PubMed. (2020, September 2). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer. Retrieved from [Link]

  • Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

  • Journal of Molecular Structure. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • NIH. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Retrieved from [Link]

  • Goa University. ortho and para-aminobenzoic acids. Retrieved from [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Scilit. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer. Retrieved from [Link]

  • Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]

  • ResearchGate. FTIR spectra of CAB and p-aminobenzoic acid. FTIR, Fourier transform.... Retrieved from [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2016, May 10). A Study of Para-Aminobenzoic Acid: Structure, Frequencies, Torsion and Inversion Barriers of the Amino Group. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry of Methyl 3-amino-2,4-dimethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. This guide provides a detailed analysis of the expected mass spectral behavior of Methyl 3-amino-2,4-dimethylbenzoate, a compound of interest in synthetic chemistry and materials science. Due to the limited availability of a complete public mass spectrum for this specific molecule, this guide leverages a comparative approach. We will analyze the mass spectrometry data of its simpler structural isomers—methyl 2-aminobenzoate, methyl 3-aminobenzoate, and methyl 4-aminobenzoate—to provide a well-grounded prediction of its fragmentation patterns.

Mass Spectrometry of this compound: Known Data

Soft ionization techniques like ESI are specifically chosen to minimize fragmentation and preserve the molecular ion, making them ideal for initial molecular weight confirmation. The basic amino group on the benzene ring readily accepts a proton, leading to the formation of the [M+H]⁺ ion in positive ion mode.

Comparative Analysis with Aminobenzoate Isomers

To predict the fragmentation pattern of this compound, it is instructive to examine the mass spectra of its non-dimethylated analogues: methyl 2-aminobenzoate, methyl 3-aminobenzoate, and methyl 4-aminobenzoate. These compounds share the same core structure, and their fragmentation under electron ionization (EI) provides a foundational understanding of the likely bond cleavages.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key EI Fragments (m/z)
Methyl 2-aminobenzoate C₈H₉NO₂151.16151 ([M]⁺), 120, 92
Methyl 3-aminobenzoate C₈H₉NO₂151.16151 ([M]⁺), 120, 92, 65
Methyl 4-aminobenzoate C₈H₉NO₂151.16151 ([M]⁺), 120, 92, 65

Data sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

The primary fragmentation pathway for these aminobenzoate esters involves the loss of the methoxy group (•OCH₃) from the molecular ion to form a stable acylium ion at m/z 120. This is a characteristic fragmentation for methyl esters of aromatic acids. Subsequent fragmentation of the acylium ion can lead to the loss of carbon monoxide (CO), resulting in a fragment at m/z 92.

Predicted Fragmentation of this compound

Based on the established fragmentation patterns of aminobenzoate esters, we can predict the primary fragmentation pathways for this compound under both soft (ESI-MS/MS) and hard (EI-MS) ionization conditions.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In a tandem mass spectrometry experiment, the protonated molecule at m/z 180.1 would be isolated and subjected to collision-induced dissociation (CID). The most likely fragmentation pathways would be:

  • Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, leading to a fragment at m/z 148.1.

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, a further loss of CO could occur, yielding a fragment at m/z 120.1.

parent [M+H]⁺ m/z = 180.1 frag1 Loss of CH₃OH m/z = 148.1 parent->frag1 - CH₃OH frag2 Loss of CO m/z = 120.1 frag1->frag2 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI)

Under the higher energy conditions of electron ionization, we expect to see more extensive fragmentation. The molecular ion ([M]⁺) would be observed at m/z 179.

  • Loss of Methoxy Radical (•OCH₃): This is a highly probable fragmentation, leading to a stable acylium ion at m/z 148.

  • Loss of the Ester Group (•COOCH₃): This would result in a fragment at m/z 120.

  • Loss of a Methyl Radical (•CH₃): Loss of one of the ring methyl groups could occur, leading to a fragment at m/z 164.

parent [M]⁺ m/z = 179 frag1 Acylium Ion m/z = 148 parent->frag1 - •OCH₃ frag2 Loss of Ester Group m/z = 120 parent->frag2 - •COOCH₃ frag3 Loss of Methyl Radical m/z = 164 parent->frag3 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a definitive mass spectrum of this compound, the following experimental workflow is recommended.

Sample Preparation
  • Dissolve the sample: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Dilute for analysis: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

ESI-MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500 to confirm the presence of the protonated molecule at m/z 180.1.

ESI-MS/MS Analysis
  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion at m/z 180.1.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • MS2 Scan: Acquire the product ion spectrum (MS2) to observe the fragment ions.

cluster_prep Sample Preparation cluster_analysis MS Analysis dissolve Dissolve Sample (1 mg/mL) dilute Dilute for Analysis (1-10 µg/mL) dissolve->dilute ms1 MS1 Scan (Confirm m/z 180.1) dilute->ms1 isolate Isolate Precursor (m/z 180.1) ms1->isolate cid Collision-Induced Dissociation isolate->cid ms2 MS2 Scan (Acquire Fragments) cid->ms2

Caption: Recommended workflow for the mass spectrometric analysis of the target compound.

Conclusion

While a complete, experimentally-derived mass spectrum for this compound is not yet publicly available, a comprehensive understanding of its likely mass spectral behavior can be achieved through comparative analysis with its structural isomers. The confirmed protonated molecule at m/z 180.1 provides a solid starting point for further investigation. The predicted fragmentation pathways, based on the well-established behavior of aminobenzoate esters, offer a reliable guide for researchers working on the identification and characterization of this and related molecules. The provided experimental protocol outlines a robust method for obtaining a definitive mass spectrum, which would be a valuable contribution to the scientific community.

References

A Guide to the Comparative Reactivity of Methyl 3-amino-2,4-dimethylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted aminobenzoates are foundational scaffolds. Their utility as synthetic intermediates is dictated by the reactivity of two key functional sites: the nucleophilic amino group and the electron-rich aromatic ring. Methyl 3-amino-2,4-dimethylbenzoate is a particularly interesting building block, featuring a dense arrangement of activating and directing groups. However, its synthetic potential can only be fully harnessed when its reactivity is understood in the context of its positional isomers. The subtle repositioning of the amino, methyl, and ester groups can dramatically alter reaction rates and regioselectivity.

This guide provides a comprehensive comparison of the reactivity of this compound with its key isomers. We will dissect the intricate interplay of electronic and steric effects that govern their behavior in common synthetic transformations. This analysis is grounded in the fundamental principles of physical organic chemistry and is supplemented with actionable experimental protocols designed for researchers, scientists, and drug development professionals to validate these principles in a laboratory setting.

The Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of any substituted aniline is a product of a delicate balance between electronic and steric influences. The amino group (-NH₂) is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). This increases the electron density of the ring, making it more susceptible to electrophilic attack, and also enhances the nucleophilicity of the nitrogen atom itself. Conversely, the ester moiety (-COOCH₃) is an electron-withdrawing group, primarily through a resonance effect (-R), which deactivates the ring. Methyl groups (-CH₃) are weakly electron-donating through an inductive effect (+I).

The relative positions of these groups determine the net electronic effect at each reactive site and the degree of steric hindrance, which can impede the approach of reagents.[1]

Caption: Interplay of electronic and steric effects on a substituted benzene ring.

Comparative Reactivity Analysis of Key Isomers

The reactivity of these isomers can be assessed from two perspectives: the nucleophilicity of the amino group (N-Reactivity) and the susceptibility of the aromatic ring to electrophilic aromatic substitution (SEAr).

N-Reactivity: Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is paramount in reactions like acylation, alkylation, and diazotization.[2] It is enhanced by electron-donating groups (EDGs) that "push" electron density onto the nitrogen and diminished by electron-withdrawing groups (EWGs). Steric hindrance from adjacent (ortho) groups can physically block the nitrogen's lone pair from attacking an electrophile.[3]

Ring Reactivity: Electrophilic Aromatic Substitution (SEAr)

The amino group is a powerful ortho, para-director, meaning it activates the positions adjacent and opposite to it for electrophilic attack.[4] The methyl groups are also ortho, para-directors. The ester group is a meta-director. The overall activation of the ring and the site of substitution (regioselectivity) depend on the combined influence of these groups. Reactions are generally directed to the positions most activated by the synergistic effects of the -NH₂ and -CH₃ groups and least hindered sterically.[5][6]

Isomer-by-Isomer Breakdown

Below is a comparative table predicting the relative reactivity of this compound and its isomers.

Isomer StructureNamePredicted N-Reactivity (Nucleophilicity)Predicted Ring Reactivity (SEAr) & Regioselectivity
This compound Moderate-High. The ortho (C2) and para (C4) methyl groups are EDGs, increasing N-nucleophilicity. However, the C2-methyl group provides significant steric hindrance.High. The ring is strongly activated by the amino and two methyl groups. SEAr is strongly directed to the C5 position, which is ortho to the amino group and sterically accessible.
Methyl 4-amino-2,3-dimethylbenzoate High. The C2 and C3 methyl groups are EDGs. The C2-methyl provides some steric hindrance, but less than in the 3-amino isomer.Very High. The ring is highly activated. SEAr is directed to the C5 position, which is ortho to the powerful amino director and only moderately hindered.
Methyl 2-amino-3,4-dimethylbenzoate Low-Moderate. The ester group at the ortho position provides significant steric hindrance and its electron-withdrawing effect is more pronounced, reducing nucleophilicity.High. The ring is strongly activated. The powerful directing effect of the amino group favors substitution at the C5 position.
Methyl 5-amino-2,3-dimethylbenzoate High. The methyl groups are meta and para to the amine, providing electronic donation with minimal steric hindrance to the amino group itself.High. The ring is strongly activated. SEAr is directed to the C4 and C6 positions, which are both ortho to the amino group. A mixture of products is likely.

Experimental Protocols for Validation

The theoretical predictions above require empirical validation. The following protocols are designed as self-validating systems to quantitatively compare the reactivity of the isomers.

Protocol 1: Competitive N-Acylation for Nucleophilicity Assessment

This experiment directly compares the nucleophilicity of two isomers by allowing them to compete for a limited amount of an acylating agent. The ratio of the products reflects their relative reaction rates.

Objective: To determine the relative N-nucleophilicity of this compound vs. Methyl 4-amino-2,3-dimethylbenzoate.

Methodology:

  • Preparation: In a dry 25 mL round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of this compound and Methyl 4-amino-2,3-dimethylbenzoate in 10 mL of anhydrous dichloromethane. Add one equivalent of a non-nucleophilic base like pyridine (1.0 mmol).

  • Initiation: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of acetic anhydride (0.5 mmol, 0.5 equivalents relative to total amines) in 2 mL of dichloromethane dropwise over 5 minutes. The limited amount of acylating agent is crucial for the competition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 10 mL of 1M HCl, followed by 10 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter and concentrate the organic layer. Analyze the crude product mixture by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the ratio of the two N-acetylated products. A higher product ratio for one isomer indicates greater N-nucleophilicity.

Causality: Using a sub-stoichiometric amount of the electrophile (acetic anhydride) ensures the amines are in competition. The product ratio is therefore a direct measure of their relative rates of acylation, which correlates with nucleophilicity.[7][8] Pyridine is added to neutralize the acetic acid byproduct, which would otherwise protonate and deactivate the starting amines.[9]

Protocol 2: Parallel Electrophilic Bromination for Ring Reactivity Assessment

This protocol assesses the overall reactivity of the aromatic ring towards electrophilic substitution by monitoring the rate of bromination under identical conditions.

Objective: To compare the rate of electrophilic bromination for this compound and Methyl 2-amino-3,4-dimethylbenzoate.

Methodology:

  • Reaction Setup: Prepare two separate reactions in parallel. In each 25 mL round-bottom flask, dissolve one of the isomers (e.g., 1.0 mmol) in 10 mL of glacial acetic acid.

  • Reagent Addition: To each flask, add a solution of N-Bromosuccinimide (NBS) (1.0 mmol) in 5 mL of acetic acid in one portion at room temperature. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction, quench it in a vial containing a sodium thiosulfate solution, and spot it on a TLC plate.

  • Analysis: Develop the TLC plates using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Monitor the disappearance of the starting material spot over time. The isomer whose starting material spot disappears faster is more reactive towards SEAr. For more quantitative data, the aliquots can be analyzed by LC-MS to plot concentration vs. time.

Causality: Running the reactions in parallel under identical conditions ensures a fair comparison. Acetic acid is a common solvent for bromination of activated rings.[10] Monitoring the consumption of starting material provides a direct measure of the reaction rate, reflecting the activation level of the aromatic ring.[11]

Experimental_Workflow cluster_0 Protocol 1: Competitive N-Acylation cluster_1 Protocol 2: Parallel Bromination P1_Start Dissolve Isomer A + Isomer B (1:1 molar ratio) P1_React Add 0.5 eq. Acetic Anhydride at 0 C P1_Start->P1_React P1_Analyze Analyze Product Ratio (HPLC or NMR) P1_React->P1_Analyze Result1 Result1 P1_Analyze->Result1 Relative Nucleophilicity P2_Start_A Reaction A: Isomer A + NBS P2_Monitor Monitor SM Disappearance (TLC or LC-MS) P2_Start_A->P2_Monitor P2_Start_B Reaction B: Isomer B + NBS P2_Start_B->P2_Monitor Result2 Result2 P2_Monitor->Result2 Relative Ring Reactivity

Caption: Workflow for the experimental validation of isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject, governed by the precise positioning of substituents on the aromatic ring. Our analysis predicts that while all isomers are highly activated, significant differences in N-nucleophilicity and SEAr regioselectivity can be expected. Specifically, steric hindrance around the amino group, particularly from ortho-methyl and ortho-ester groups, is a critical factor in modulating reactivity. Methyl 4-amino-2,3-dimethylbenzoate is predicted to be among the most reactive isomers due to a favorable combination of electronic activation and moderate steric hindrance. In contrast, the reactivity of Methyl 2-amino-3,4-dimethylbenzoate is likely tempered by the sterically demanding and electron-withdrawing ortho-ester group.

This guide provides a robust theoretical framework and practical experimental designs for the modern researcher. By understanding and empirically verifying these structure-reactivity relationships, synthetic chemists can make more informed decisions, leading to optimized reaction conditions, improved yields, and the rational design of novel molecules in the fields of drug discovery and materials science.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing. [Link]

  • Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]

  • IUCrData. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. [Link]

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  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • ACS Publications. (2025). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]

  • Garg, N. K., & Houk, K. N. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. NIH National Library of Medicine. [Link]

  • ResearchGate. (2000). Steric and Electronic Effects on the Reduction of O-Silylated Aromatic Ketoximes with Borane. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Researchers and Drug Development Professionals

Substituted benzoates, a class of compounds including the ubiquitous parabens (methyl, propyl, etc.) and benzoate salts (e.g., sodium benzoate), are cornerstone preservatives in the pharmaceutical, cosmetic, and food industries. Their role in preventing microbial contamination is critical for product safety and shelf-life. However, the purity of these compounds is paramount. Impurities, which can arise from synthesis, degradation, or storage, can impact not only the efficacy of the product but also its safety profile.

This guide, drawing from extensive field experience and established regulatory standards, provides an in-depth comparison of the primary analytical methods for assessing the purity of substituted benzoates. We will move beyond simple procedural lists to explore the causality behind method selection, ensuring that the chosen analytical strategy is not only accurate but also self-validating and fit for its intended purpose, whether for raw material release, stability testing, or final product quality control.

The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis of substituted benzoates. Its power lies in its high resolving capability, which allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) or preservative from its structurally similar impurities and degradation products.

The Principle of Separation: Causality in Action

For substituted benzoates, the most common and effective HPLC mode is Reversed-Phase (RP-HPLC) .

  • Why RP-HPLC? Substituted benzoates are moderately polar to nonpolar compounds. In RP-HPLC, we use a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (often a mixture of water or buffer with acetonitrile or methanol)[1]. The separation is driven by hydrophobic interactions: more nonpolar compounds (like longer-chain parabens or certain organic impurities) interact more strongly with the stationary phase and thus elute later. This principle allows us to meticulously separate compounds with very subtle structural differences, which is the essence of impurity profiling.

Authoritative Grounding: The use of RP-HPLC for the analysis of parabens and benzoates is established in numerous pharmacopeias and validated methods published in peer-reviewed literature[2][3][4]. The International Council for Harmonisation (ICH) guidelines implicitly favor separation techniques like HPLC for impurity testing due to their inherent specificity[5][6].

Comparative Performance Data for HPLC Analysis of Parabens

The following table summarizes typical performance characteristics for a validated RP-HPLC method for the simultaneous determination of multiple parabens, synthesized from established methodologies[3][7].

ParameterMethylparabenEthylparabenPropylparabenButylparaben
Typical Retention Time (min) ~2.1 - 6.1~6.6 - 9.3~9.4 - 15.6~15.7+
Linearity Range (µg/mL) 1 - 501 - 501 - 501 - 50
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.05 µg/mL~0.05 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Experimental Protocol: HPLC Purity of Methylparaben and Propylparaben

This protocol is designed for the simultaneous assay and impurity determination of methylparaben and propylparaben in a raw material sample.

  • Chromatographic System:

    • Column: Zorbax Eclipse Plus C8, 150 x 4.6 mm, 5 µm particle size, or equivalent[8]. The C8 provides slightly less retention than a C18, allowing for faster analysis times for these compounds.

    • Mobile Phase: A mixture of Methanol and 0.01M Phosphate Buffer (pH 2.5) in a 60:40 v/v ratio[8]. The acidic pH ensures that benzoic acid-related impurities are in their protonated, non-ionized form, leading to consistent retention.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm, where the benzene ring of the benzoates exhibits strong absorbance[8].

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C for improved peak shape and reproducible retention times.

  • Standard Preparation:

    • Accurately weigh about 20 mg of USP Methylparaben RS and 20 mg of USP Propylparaben RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 200 µg/mL for each. This serves as the Assay Standard.

    • Further dilute this solution 100-fold (e.g., 1.0 mL to 100 mL) with the mobile phase to create a 2 µg/mL solution (1.0% level) for impurity quantification.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the substituted benzoate sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 250 µg/mL.

  • Procedure & Analysis:

    • Inject the mobile phase as a blank to ensure no system peaks interfere.

    • Inject the 1.0% level standard solution six times to establish system suitability (RSD of peak areas < 5.0%).

    • Inject the Assay Standard and the Sample solution.

    • Purity Calculation: The percentage of any impurity is calculated by comparing the peak area of each impurity in the sample chromatogram to the average peak area of the main analyte in the 1.0% level standard chromatogram, correcting for any differences in concentration.

    • Assay Calculation: The assay value is determined by comparing the main peak area in the Sample solution to that in the Assay Standard.

The Absolute Standard: Titrimetric Methods

While HPLC excels at separating impurities, titration remains a fundamental and authoritative method for determining the overall purity (assay) of the main component. Pharmacopeias frequently list titration as the official assay method because it is an absolute method , meaning it is based on a direct stoichiometric relationship, not on comparison to a reference standard as in chromatography.

The Principle of Reaction

  • For Benzoate Salts (e.g., Sodium Benzoate): These are salts of a weak acid (benzoic acid) and a strong base (NaOH). In solution, they are basic. The assay is a direct acid-base titration, typically in a non-aqueous solvent like glacial acetic acid, using perchloric acid as the titrant[9]. The non-aqueous medium enhances the acidic properties of the analyte, providing a sharper endpoint.

  • For Benzoate Esters (e.g., Parabens): These cannot be titrated directly. The assay involves saponification , where the ester is hydrolyzed using a known excess of a strong base (e.g., 1 N Sodium Hydroxide) with heating[10]. The unreacted base is then back-titrated with a standardized acid (e.g., 1 N Sulfuric Acid). The amount of base consumed in the saponification is used to calculate the amount of paraben present.

Trustworthiness: The self-validating nature of titration comes from the use of certified, traceable titrants and a blank determination performed alongside the sample. This corrects for any consumption of titrant by the solvent or glassware, ensuring the integrity of the measurement.

Experimental Protocol: Assay of Sodium Benzoate (per USP monograph)
  • System & Reagents:

    • Titrant: 0.1 N Perchloric Acid in glacial acetic acid, standardized.

    • Solvent: 100 mL of Glacial Acetic Acid.

    • Indicator: Crystal Violet TS (indicator solution).

    • Apparatus: 50 mL burette, 250 mL beaker, magnetic stirrer.

  • Procedure:

    • Accurately weigh about 600 mg of Sodium Benzoate into a 250 mL beaker[9].

    • Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Add 2 drops of crystal violet indicator. The solution will appear violet (basic).

    • Titrate with 0.1 N perchloric acid to a green endpoint. The color change sequence is violet -> blue -> green. The final, stable green color indicates the endpoint.

    • Record the volume of titrant used.

  • Blank Determination:

    • Perform a blank titration using 100 mL of glacial acetic acid and the same amount of indicator.

    • Subtract the blank volume from the sample titration volume.

  • Calculation:

    • Each mL of 0.1 N perchloric acid is equivalent to 14.41 mg of C₇H₅NaO₂ (Sodium Benzoate)[9].

    • % Purity = ( (V_sample - V_blank) * N_titrant * 14.41 ) / (Weight_sample_mg) * 100

Comparative Overview of Key Analytical Techniques

The optimal analytical method depends on the specific goal—be it a high-specificity impurity profile for drug development or a rapid, high-throughput assay for quality control.

TechniquePrinciplePrimary UseSpecificitySensitivityAnalysis TimeKey Limitations
HPLC Differential partitioning between mobile and stationary phasesImpurity Profiling & AssayVery HighHigh (ng-pg)15-45 minHigher cost, solvent consumption
Titration Stoichiometric chemical reactionAssay (Main Component)LowLow (mg)5-10 minCannot separate or quantify impurities
Gas Chromatography (GC) Partitioning between carrier gas and stationary phaseVolatile Impurities, AssayHighVery High (pg-fg)20-60 minRequires derivatization for non-volatile benzoates; thermal degradation risk[11][12]
UV-Vis Spectrophotometry Molecular absorption of UV-Vis lightQuantification (Assay)Very LowModerate (µg)< 5 minHighly prone to interference; cannot separate components[13][14]
Capillary Electrophoresis (CE) Differential migration in an electric fieldAssay & Impurity AnalysisVery HighHigh (ng)< 15 minLower sample capacity; sensitive to matrix effects[15][16]
  • Gas Chromatography (GC): While highly sensitive, GC is less common for intact benzoates due to their low volatility. Analysis typically requires a derivatization step (e.g., silylation) to convert the polar hydroxyl and carboxyl groups into more volatile TMS-ethers/esters, adding complexity to the sample preparation[11][12]. Its primary utility is in detecting volatile organic impurities or when coupled with Mass Spectrometry (GC-MS) for definitive identification.

  • UV-Vis Spectrophotometry: This technique is simple and rapid, making it suitable for quantifying a known benzoate in a simple, clean matrix (like a soft drink) where interfering substances are minimal[13][17]. It measures the total absorbance at a specific wavelength (typically ~225 nm)[18]. However, it is completely non-specific; any impurity that absorbs at the same wavelength will contribute to the signal, leading to an overestimation of purity.

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and very short analysis times, often under 10 minutes[15][19]. It separates ionized species based on their charge-to-size ratio in a capillary filled with an electrolyte. It is an excellent alternative or complementary technique to HPLC, particularly for separating isomers or in applications where reducing solvent consumption is a priority[15][20].

The Regulatory Framework: Understanding Impurity Thresholds

For professionals in drug development, analyzing purity is guided by the ICH Q3A(R2) guideline for new drug substances[5]. This guideline establishes thresholds for reporting, identifying, and qualifying impurities to ensure drug safety.

ThresholdDefinitionTypical Limit (for max daily dose ≤ 2g/day)
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which the structure of an impurity must be confirmed.> 0.10%
Qualification The level above which an impurity must be assessed for toxicological safety.> 0.15%

Source: ICH Guideline Q3A(R2) Impurities in New Drug Substances[5][6].

This framework dictates the required sensitivity and specificity of the analytical methods used. An HPLC method, for instance, must be validated to accurately quantify impurities at or below the 0.05% reporting threshold.

Visualizing the Workflow

To ensure procedural integrity, analytical methods must follow a logical, self-validating workflow. The diagrams below illustrate the standard operational flow for both a modern chromatographic purity analysis and a classic titrimetric assay.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting MobilePhase Mobile Phase Preparation SystemSuitability System Suitability (SST) Injections MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation AnalysisRun Inject Blank, Standards, Samples SamplePrep->AnalysisRun SST_Check SST Criteria Met? (e.g., RSD < 2%) SystemSuitability->SST_Check SST_Check->MobilePhase No - Troubleshoot SST_Check->AnalysisRun Yes Integration Peak Integration & Identification AnalysisRun->Integration Calculation Calculate Assay & Impurity % Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity and Assay Analysis.

Titration_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_calc Phase 3: Calculation & Result TitrantPrep Prepare & Standardize Titrant Solution BlankTitr Perform Blank Titration TitrantPrep->BlankTitr SampleTitr Titrate Sample to Endpoint TitrantPrep->SampleTitr SampleWeigh Accurately Weigh Sample Dissolution Dissolve Sample in Solvent SampleWeigh->Dissolution Dissolution->SampleTitr Endpoint Record Titration Volumes BlankTitr->Endpoint SampleTitr->Endpoint Calc Calculate Assay % using Stoichiometric Factor Endpoint->Calc Result Final Assay Value Calc->Result

Caption: Workflow for a Pharmacopeial Titrimetric Assay.

Conclusion

The purity assessment of substituted benzoates is not a one-size-fits-all endeavor. The choice of analytical methodology must be a deliberate one, guided by the specific requirements of the analysis.

  • For comprehensive impurity profiling and the development of stability-indicating methods, HPLC is the undisputed gold standard due to its high specificity and sensitivity.

  • For the definitive assay of a bulk substance where impurities are expected to be minimal, titration offers an accurate, robust, and cost-effective absolute measurement, grounding the analysis in fundamental chemical principles.

  • Techniques like GC, UV-Vis, and CE serve valuable, albeit more niche, roles. They can be powerful tools when applied to the right problem, such as analyzing volatile impurities (GC), quantifying a known analyte in a simple matrix (UV-Vis), or achieving rapid separations (CE).

A thorough understanding of the principles, strengths, and limitations of each technique, grounded in the context of regulatory expectations, empowers researchers and scientists to develop and implement purity assessment strategies that are robust, reliable, and ensure the quality and safety of the final product.

References

  • Wu, C. H., et al. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. Journal of Chromatography A. [Link]

  • Journal of Chemical Health Risks. (2020). Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. JCHR. [Link] (Note: Specific article URL not available, linking to journal homepage).

  • Journal of Food and Drug Analysis. (2001). Determination of Benzoate Derivatives in Soy Sauce by Capillary Electrophoresis and In-Capillary Microextraction Procedure. Journal of Food and Drug Analysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. Global Research Online. [Link]

  • de Oliveira, M. A. L., et al. (2008). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis-Optimization of the method with inspection of ionic mobilities. Journal of Chromatography A. [Link]

  • Scribd. Assay of Sodium Benzoate. [Link]

  • U.S. Pharmacopeia. (2006). NF Monographs: Methylparaben Sodium. USP29-NF24. [Link] (Note: Deep link unavailable, linking to main site).

  • Pereira, L. M., et al. (2021). Assessment of Sorbate and Benzoate Content in Mustard, Ketchup and Tomato Sauce by Sub-Minute Capillary Electrophoresis. Food Technology and Biotechnology. [Link] (Note: Deep link unavailable, linking to main site).

  • ResearchGate. (2025). How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry? [Link]

  • Begum, S. K. A., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link] (Note: Deep link unavailable, linking to main site).

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Pharmacopeia. NF Monographs: Methylparaben. uspbpep.com. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylparaben. [Link]

  • Al-Shwyeh, H. A., et al. (2023). Determination of Benzoate Sodium Level in Some Fruit Juice and Soft Drink Brands in Derna Markets by UV. Al-Mukhtar Journal of Sciences. [Link]

  • ResearchGate. (2003). Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. [Link]

  • Mettler Toledo. Determine Sodium Benzoate Content in Soft Drinks by UV Vis. [Link]

  • Journal of AOAC INTERNATIONAL. (1974). Gas Chromatographic Determination of Sodium Benzoate in Meat. Oxford Academic. [Link]

  • Al-Malaah, M. K., et al. (2018). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. [Link]

  • Rashed, M. S., et al. (2014). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Springer Nature Experiments. [Link]

  • SlidePlayer. Assay of Sodium Benzoate. [Link]

  • Zibo Anquan Chemical Co., Ltd. (2022). How about the determination method of sodium benzoate. [Link]

  • Food and Agriculture Organization of the United Nations. SODIUM BENZOATE. [Link]

  • Castro, M. C. P., et al. (2019). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions. SN Applied Sciences. [Link]

  • Manoharan, G., & Ramadan, A. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology. [Link] (Note: Deep link unavailable, linking to main site).

  • Stankov, S., et al. (2020). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. [Link] (Note: Deep link unavailable, linking to main site).

  • Anmol Chemicals. Sodium Methylparaben USP NF Sodium Methyl Hydroxybenzoate BP. [Link]

  • Dong, M. W., et al. (2011). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens. Journal of Liquid Chromatography & Related Technologies. [Link]

  • European Medicines Agency. (1999). Guideline for Impurities in New Active Pharmaceutical Ingredient (ICH Q3A). [Link]

  • The United States Pharmacopeial Convention. Sodium Benzoate Monograph. Pharmacopeial Forum. [Link] (Note: Access requires subscription, linking to main site).

  • Uslu, B., & Özden, T. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Chromatographic Science. [Link]

  • European Pharmacopoeia. Sodium benzoate monograph. uspbpep.com. [Link]

  • European Medicines Agency. (2006). ICH guideline Q6B on specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • National Toxicology Program. (1999). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • Food Safety and Standards Authority of India. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. [Link]

  • U.S. Pharmacopeia. (2002). BRIEFING Methylparaben, NF 22. [Link] (Note: Deep link unavailable, linking to main site).

  • Food Safety and Standards Authority of India. (2012). Manual of Methods of Analysis of Foods: Food Additives. [Link]

  • Food Standards Agency. (2002). INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS. ResearchGate. [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Agricultural and Food Chemistry. [Link]

  • Journal of AOAC INTERNATIONAL. (1972). Determination of Hydroxybenzoates and Benzoates in Foods. Oxford Academic. [Link]

  • Pharmaguideline. (2008). Method of Analysis for Sodium Benzoate. [Link]

  • Quora. (2021). How to test for the purity of sodium benzoate. [Link]

Sources

A Comparative Guide to the HPLC Analysis of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative analysis of Methyl 3-amino-2,4-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental principles and strategic choices that underpin robust and reliable analytical method development. We will explore two distinct reversed-phase HPLC (RP-HPLC) approaches, presenting comparative performance data and detailed protocols to guide your laboratory practices.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) is a substituted aromatic amine that serves as a key intermediate in organic synthesis. Its purity is critical, particularly in pharmaceutical applications where it may be a precursor to an active pharmaceutical ingredient (API) or a process-related impurity. The presence of a primary amine, a methyl ester, and a substituted benzene ring gives the molecule moderate polarity and a strong UV chromophore, making RP-HPLC with UV detection the analytical technique of choice.

The primary analytical goal is to develop a method that is not only accurate and precise but also specific, capable of separating the main component from potential impurities, isomers (e.g., Methyl 5-amino-2,4-dimethylbenzoate), or degradation products. This guide compares a conventional C18 column approach with an alternative method using a polar-embedded column to achieve different selectivity and improved peak shape.

Foundational Workflow for Method Development

A successful HPLC method is built upon a logical and systematic development process. The objective is to find the optimal balance between resolution, analysis time, sensitivity, and robustness. This process, culminating in validation, ensures the method is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.

HPLC_Method_Development_Workflow General Workflow for HPLC Method Development & Validation Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Screening Initial Screening (Column & Mobile Phase) Analyte->Screening Input Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Fine-tuning Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Finalized Conditions Routine Routine Analysis & Lifecycle Management Validation->Routine Implementation

Caption: A structured workflow for developing and validating a robust HPLC method.

Comparative Analysis of HPLC Methodologies

We will compare two distinct RP-HPLC methods. Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

  • Method A: The Conventional Workhorse - Utilizes a standard C18 silica-based column, the most widely used stationary phase in RP-HPLC.

  • Method B: The Alternative Selectivity Approach - Employs a C18 column with a polar-embedded group. These columns are designed to provide superior retention for polar compounds and offer a different selectivity profile, which can be advantageous for resolving challenging peak pairs.

Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Polar-Embedded C18Rationale
Stationary Phase Standard C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 5 µm, 4.6 x 150 mmMethod B's stationary phase includes a polar group near the silica surface, which prevents phase collapse in highly aqueous mobile phases and alters interactions with polar analytes.
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0A: 20 mM Potassium Phosphate, pH 3.0A buffered mobile phase at a low pH ensures the primary amine on the analyte is protonated (-NH₃⁺), leading to consistent retention and improved peak shape by minimizing silanol interactions.
B: AcetonitrileB: MethanolAcetonitrile and Methanol are common organic modifiers but differ in elution strength and selectivity. Methanol is more polar and a better proton donor, which can change its interaction with the analyte and stationary phase.
Composition Isocratic: 60% A : 40% BIsocratic: 55% A : 45% BThe composition is adjusted to achieve a practical retention time (typically k' between 2 and 10).
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmUV at 254 nmThe benzene ring provides strong absorbance at this common wavelength. A full UV scan during method development is recommended to find the absorbance maximum.
Injection Vol. 10 µL10 µLStandard volume to ensure good peak shape without overloading the column.
Illustrative Performance Comparison

The following table presents illustrative data to highlight the potential differences in performance between the two methods. This data is representative of what might be observed in a laboratory setting.

Performance MetricMethod A: Conventional C18Method B: Polar-Embedded C18Significance
Retention Time (tR) 4.8 min5.5 minMethod B may show slightly higher retention due to the alternative interactions offered by the polar-embedded phase and the use of methanol.
Tailing Factor (Tf) 1.41.1A key advantage of Method B is the potential for improved peak symmetry (Tf closer to 1.0), as the polar-embedded group helps shield the analyte from interacting with acidic silanols on the silica surface.
Resolution (Rs) 1.8 (vs. nearest impurity)2.2 (vs. nearest impurity)The different selectivity of Method B can significantly improve the separation between the main peak and closely eluting impurities (Rs > 2.0 is considered baseline separation).
Theoretical Plates (N) 8,5009,200Better peak shape often leads to higher column efficiency (more theoretical plates), resulting in sharper peaks and better sensitivity.

Understanding the Separation Mechanism

The separation in RP-HPLC is governed by the partitioning of the analyte between the mobile and stationary phases. For this compound, the primary interaction is hydrophobic, driven by the non-polar dimethylbenzoate portion of the molecule.

Separation_Mechanism Analyte Interaction with C18 Stationary Phase StationaryPhase StationaryPhase Analyte This compound {Hydrophobic Core | Polar Groups (-NH₂, -COOCH₃)} Analyte->StationaryPhase:c18_2 Hydrophobic Interaction

Caption: Hydrophobic interaction between the analyte and the C18 stationary phase.

Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The following sections provide step-by-step guidance for analysis.

Mobile Phase Preparation (Method B)
  • Aqueous Phase (A):

    • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter.

  • Organic Phase (B):

    • Use HPLC-grade methanol.

  • Working Mobile Phase:

    • Combine 550 mL of the Aqueous Phase (A) with 450 mL of Methanol (B) in a clean container.

    • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

  • Sample Preparation:

    • Prepare the sample to a target concentration of approximately 0.1 mg/mL in the mobile phase. This may involve dissolution, extraction, or dilution depending on the sample matrix.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Operation
  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column (Polar-Embedded C18 for Method B) at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sequence Setup: Create a sequence including blank injections (mobile phase), system suitability injections (working standard, 5-6 replicates), standard injections, and sample injections.

  • System Suitability Test (SST): Before running samples, verify system performance. Acceptance criteria are typically:

    • Tailing Factor (Tf): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for replicate injections.

  • Data Acquisition: Inject the samples and acquire the chromatograms.

  • Data Processing: Integrate the peaks and calculate the concentration of this compound in the samples against the standard.

Method Validation: Ensuring Trustworthiness

Once a method is optimized, it must be validated to ensure it is suitable for its intended purpose. Validation is a formal process that demonstrates the reliability of the analytical procedure. Key validation parameters according to ICH Q2(R2) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients. This is typically demonstrated by analyzing placebo samples and performing forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) should ideally be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same equipment.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The %RSD is the key metric.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.

Conclusion

The selection of an HPLC method for the analysis of this compound requires careful consideration of the analytical objectives. While a conventional C18 column (Method A) can provide adequate results, an alternative approach using a polar-embedded column (Method B) offers significant advantages in terms of peak shape, efficiency, and selectivity. The enhanced performance of Method B can be critical for resolving the analyte from closely related impurities, leading to more accurate and reliable purity assessments.

Ultimately, the choice of method should be driven by a thorough development process and confirmed by a comprehensive validation study that aligns with regulatory expectations. This ensures that the selected method is robust, trustworthy, and fit for its intended purpose in a scientific or quality control environment.

References

  • Agilent Technologies. Polaris Reversed-Phase HPLC Columns. Available from: [Link]

  • Element Lab Solutions. *Polar

comparative study of aminobenzoic acid derivatives' biological effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Effects of Aminobenzoic Acid Derivatives

Introduction: The Versatile Scaffold of Aminobenzoic Acid

Aminobenzoic acids, compounds featuring both amino and carboxyl groups on an aromatic ring, represent a cornerstone in medicinal chemistry.[1] Among its isomers, para-aminobenzoic acid (PABA or 4-aminobenzoic acid) stands out as a prolific "building block" for developing novel therapeutic agents.[2][3] Its structural versatility, allowing for substitutions at both the amino and carboxyl termini, has given rise to a vast library of derivatives with a wide spectrum of biological activities.[4] These derivatives have found applications as anti-inflammatory agents, local anesthetics, antimicrobials, and even anticancer therapeutics.[4][5]

This guide, designed for researchers and drug development professionals, provides a comparative analysis of the biological effects of various aminobenzoic acid derivatives. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to empower further research and development.

Part 1: Anti-inflammatory Properties

Many derivatives of aminobenzoic acid exhibit significant anti-inflammatory activity, primarily by modulating key signaling pathways involved in the inflammatory response.[6][7]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects of aminobenzoic acid derivatives are multifaceted. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory genes. Certain PABA derivatives can suppress this activation, leading to a significant reduction in the production of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8]

Furthermore, some derivatives are known to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key players in pain and inflammation.[6] By blocking these pathways, these compounds effectively reduce the cardinal signs of inflammation.

cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 5. Translocation NFkB_IkB->NFkB 4. IκBα Degradation & NF-κB Release PABA Aminobenzoic Acid Derivative PABA->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines 6. Gene Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: NF-κB signaling pathway and the inhibitory action of aminobenzoic acid derivatives.

Comparative Data: Anti-inflammatory Efficacy
Compound ClassSpecific DerivativeTarget/ActivityEfficacy MetricValueReference
Phenylazo benzoic acids2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid (4n)Analgesic & Anti-inflammatory% Inhibition of Edema> Aspirin[9]
PABA Analog4-aminobenzoic acid (PABA)Myeloperoxidase (MPO) Inhibition-Reduces MPO activity[8]
PABA Analog4-aminobenzoic acid (PABA)Cytokine Production-Reduces IL-1β, IL-6, TNF-α[8]
Experimental Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Assay

This protocol outlines a method to assess the anti-inflammatory potential of aminobenzoic acid derivatives by measuring their effect on cytokine production in macrophage cell lines (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test aminobenzoic acid derivatives in sterile DMSO.
  • Dilute the compounds to final desired concentrations (e.g., 1, 10, 50, 100 µM) in fresh cell culture medium. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Incubate for 1-2 hours.

3. Inflammatory Stimulation:

  • To induce an inflammatory response, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
  • Include the following controls:
  • Negative Control: Cells with medium only.
  • Vehicle Control: Cells with medium + 0.1% DMSO + LPS.
  • Positive Control: Cells with a known anti-inflammatory drug (e.g., Dexamethasone) + LPS.
  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

4. Cytokine Measurement (ELISA):

  • After incubation, centrifuge the plate and carefully collect the supernatant (cell culture medium).
  • Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
  • Follow the ELISA kit manufacturer's instructions precisely for adding capture antibodies, samples, detection antibodies, substrate, and stop solution.
  • Read the absorbance on a microplate reader at the specified wavelength.

5. Data Analysis:

  • Calculate the cytokine concentrations based on the standard curve generated from the ELISA.
  • Determine the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.
  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cytokine production).

Part 2: Local Anesthetic Effects

Derivatives of aminobenzoic acid, particularly the esters, form a major class of local anesthetics. Procaine, synthesized in 1904, was a landmark discovery that highlighted the importance of the 4-aminobenzoate structure in local anesthesia.[10]

Mechanism of Action: Blocking Nerve Impulses

Local anesthetics function by reversibly blocking the conduction of nerve impulses.[10] They achieve this by physically obstructing the voltage-gated sodium channels within the nerve cell membrane. By binding to a receptor site inside the channel, they prevent the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. This results in a localized loss of sensation without affecting consciousness.

Structure-Activity Relationship (SAR) of Benzoic Acid Anesthetics

The efficacy of these anesthetics is heavily dependent on their chemical structure, which typically consists of three parts:

  • Lipophilic Group: An aromatic ring (the benzoic acid derivative) that allows the molecule to penetrate the lipid-rich nerve membrane. Electron-donating groups (e.g., amino, alkylamino) in the para position enhance activity.[11]

  • Intermediate Chain: An ester or amide linkage. Ester-linked anesthetics (e.g., Procaine, Tetracaine) are metabolized in the plasma by pseudocholinesterases, while amide-linked anesthetics are more stable.[12]

  • Hydrophilic Group: A tertiary amine that allows the formation of water-soluble salts (e.g., hydrochloride salts) for formulation and exists in both charged and uncharged forms.[11] The uncharged form penetrates the nerve sheath, while the charged form is active at the receptor site.

Comparative Data: Local Anesthetic Derivatives
DerivativePotency (vs. Procaine)OnsetDuration of ActionSystemic Toxicity (vs. Procaine)Key FeaturesReference
Benzocaine LowSlowShortLowTopical use only; low water solubility.[13]
Procaine 1 (Standard)SlowShort (30-60 min)1 (Standard)Low potency, short duration; high incidence of allergy due to PABA metabolite.[13]
Tetracaine ~10-16xSlowLong (2-3 hours)~10xHigh potency and long duration; used for spinal and topical anesthesia.[13][14]
Butacaine > ProcaineModerateModerate> ProcaineEffective topical anesthetic.[13]
Experimental Protocol: Rat Tail-Flick Test for Anesthetic Activity

This in vivo protocol assesses the efficacy of a local anesthetic by measuring the reaction time to a thermal stimulus.

1. Animal Acclimatization:

  • Use adult male Sprague-Dawley or Wistar rats (200-250g).
  • Acclimatize the animals to the testing environment and handling for at least 3 days prior to the experiment.

2. Baseline Measurement:

  • Place the rat in a restraining device, allowing its tail to hang freely.
  • Focus a beam of high-intensity light (thermal stimulus) on a specific point on the dorsal surface of the tail, approximately 3-4 cm from the tip.
  • Measure the time it takes for the rat to flick its tail away from the heat source. This is the baseline latency.
  • Set a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

3. Anesthetic Administration:

  • Inject a small volume (e.g., 0.1 mL) of the test anesthetic solution (e.g., 1% derivative solution in saline) subcutaneously to form a ring block around the base of the tail.
  • The control group receives a saline injection.

4. Post-Treatment Measurement:

  • At set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after the injection, repeat the tail-flick test.
  • Record the latency at each time point. An effective anesthetic will significantly increase the latency or reach the cut-off time.

5. Data Analysis:

  • Calculate the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
  • Plot the % MPE against time to determine the onset of action (time to reach significant effect) and the duration of action (time until the effect returns to baseline).

Part 3: Antimicrobial Effects

A significant area of research for aminobenzoic acid derivatives is in antimicrobial agents. By modifying the core PABA structure, researchers have developed compounds with potent activity against bacteria and fungi, including drug-resistant strains.[14][15]

Mechanism of Action: Disrupting Folate Synthesis

The primary antimicrobial mechanism for many PABA derivatives is the competitive inhibition of dihydropteroate synthase (DHPS).[16][17] This enzyme is crucial for bacteria, fungi, and protozoa as it incorporates PABA into dihydropteroic acid, a key intermediate in the synthesis of folic acid. Folic acid is essential for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids. Humans are unaffected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet. By acting as structural analogs of PABA, these derivatives bind to DHPS but cannot be used to form functional folic acid, thus halting microbial growth and replication.[16][17]

cluster_workflow MIC Determination via Broth Microdilution Compound 1. Prepare 2-fold Serial Dilutions of Compound Plate 2. Add Dilutions to 96-well Plate Compound->Plate Inoculum 3. Add Standardized Bacterial Inoculum to each well Plate->Inoculum Incubate 4. Incubate at 37°C for 18-24 hours Inoculum->Incubate Read 5. Visually Inspect for Turbidity Incubate->Read MIC 6. MIC = Lowest Concentration with no visible growth Read->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Comparative Data: Antimicrobial Activity (MIC)
Compound ClassSpecific DerivativeTarget OrganismMIC (µM)Reference
Schiff Base4-[(5-Nitrofurfurylidene)amino]benzoic acidS. aureus (MRSA)15.62[18]
Schiff Base4-[(2-Hydroxybenzylidene)amino]benzoic acidS. aureus (MRSA)> 250[18]
Schiff BaseGeneralFungal Strains≥ 7.81[15]
Schiff BaseGeneralMycobacteria≥ 62.5[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[19]

1. Preparation of Materials:

  • Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.
  • Compound: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
  • Inoculum: Culture the target bacteria (e.g., S. aureus) overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution:

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
  • Add 200 µL of the stock compound solution (at 2x the highest desired test concentration) to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

3. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
  • The final volume in each well is 200 µL.

4. Incubation:

  • Seal the plate and incubate at 37°C for 18-24 hours.

5. Reading the MIC:

  • After incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth.
  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Part 4: Other Biological Activities & Toxicological Profile

The versatility of the aminobenzoic acid scaffold extends to other therapeutic areas.

  • Anticancer/Cytotoxic Effects: Certain Schiff base derivatives have shown significant cytotoxicity against cancer cell lines like the human hepatocellular carcinoma (HepG2).[14] For example, 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid exhibited an IC₅₀ of 15.0 µM against HepG2 cells.[18]

  • Anti-Alzheimer's Effects: PABA derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] Enhancing acetylcholine levels is a primary strategy for treating Alzheimer's disease.[5]

  • Antioxidant Properties: PABA and its derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases.[8][17]

Toxicological Profile

PABA itself is generally considered non-toxic and is easily absorbed.[1] However, safety is a critical consideration for any therapeutic agent.

  • Acute Toxicity: High doses can be toxic. In animal studies, the oral median lethal dose (LD₅₀) in mice was found to be 2.85 g/kg, while rats were more resistant (>6 g/kg).[20] Toxic signs at lethal doses included weakness, convulsions, and gastro-enteritis.[20][21]

  • Allergic Reactions: A notable drawback, particularly for ester-type local anesthetics, is the potential for allergic reactions. These are often due to the PABA metabolite formed upon hydrolysis of the ester linkage.[22]

Conclusion and Future Perspectives

Aminobenzoic acid derivatives remain a highly relevant and fruitful area of pharmaceutical research. Their proven efficacy as anti-inflammatory agents, local anesthetics, and antimicrobials demonstrates the power of this versatile chemical scaffold. The ability to tune biological activity through simple chemical modifications allows for the optimization of potency, selectivity, and safety profiles.[15]

Future research will likely focus on synthesizing novel hybrid molecules that combine the aminobenzoic acid core with other pharmacophores to achieve multi-target effects, combat drug resistance, and improve therapeutic outcomes. As our understanding of disease pathways deepens, so too will our ability to design the next generation of highly effective drugs based on this enduring structural motif.

References

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  • Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., & Marzouk, M. M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Haroon, F., Riaz, M. A., Farwa, U., Ahmad, M., Sandhu, Z. A., & Marzouk, M. M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Various Authors. (2019-2025).
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A Researcher's Guide to Aminobenzoic Acids: Bridging the Gap Between Theoretical and Experimental Spectra

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, aminobenzoic acids serve as foundational building blocks for a vast array of molecules, from active pharmaceutical ingredients to complex polymers. Understanding their structural and electronic properties is not merely academic; it is a critical step in predicting their behavior, reactivity, and function. Spectroscopic analysis provides a powerful lens into these molecular characteristics, and a robust comparison between experimentally acquired data and theoretically predicted spectra offers a deeper, more nuanced understanding.

This guide provides an in-depth comparison of theoretical and experimental spectral data for the ortho-, meta-, and para- isomers of aminobenzoic acid. We will explore the causality behind experimental choices, detail the computational approaches, and present a clear analysis of how these two datasets complement and validate one another.

The Synergy of Simulation and Experiment

The core principle behind this comparative approach is synergy. Experimental spectroscopy provides real-world data reflecting the molecule's behavior in a specific environment (e.g., in a solvent or a solid matrix).[1][2][3] Theoretical calculations, primarily using Density Functional Theory (DFT), offer a pristine, in-vacuo perspective of the molecule's intrinsic properties, free from intermolecular interactions.[4][5][6] The discrepancies and correlations between these two datasets are not failures but rather sources of profound insight into factors like solvent effects, hydrogen bonding, and conformational changes.[1][2][3][7]

The workflow for this comparative analysis involves two parallel streams that converge at the data interpretation stage.

G cluster_0 Experimental Workflow cluster_1 Theoretical Workflow exp_start Sample Preparation (Solution or Solid) exp_acq Spectrometer Acquisition (UV-Vis, FTIR, NMR) exp_start->exp_acq exp_proc Data Processing (Baseline Correction, Peak Picking) exp_acq->exp_proc data_comp Comparative Analysis & Interpretation exp_proc->data_comp Experimental Data the_start Molecule Building & Initial Geometry the_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) the_start->the_opt the_freq Frequency & Property Calculation (DFT/TD-DFT) the_opt->the_freq the_freq->data_comp Calculated Data

Caption: Workflow for comparing experimental and theoretical spectral data.

Vibrational Spectroscopy: A Tale of Two Methods (FTIR & Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the stretching, bending, and torsional motions of molecular bonds.

Experimental Perspective: In the solid state, typically using a KBr pellet, intermolecular hydrogen bonding between the carboxylic acid and amino groups significantly influences the vibrational frequencies.[8][9][10][11] For instance, the strong, broad O-H stretch of the carboxylic acid dimer is a hallmark of experimental IR spectra.[7]

Theoretical Perspective: DFT calculations at levels like B3LYP/6-311++G(d,p) provide harmonic frequencies for an isolated, gas-phase molecule.[9][12] These calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and intermolecular forces.[7] To bridge this gap, a scaling factor (typically around 0.96-0.98) is often applied to the computed frequencies.[13][14]

Comparative Data: 4-Aminobenzoic Acid (PABA)
Vibrational ModeExperimental FTIR (cm⁻¹)[9][10]Theoretical DFT (cm⁻¹, scaled)[9]Key Observations
O-H Stretch (Carboxylic Acid)~3000-2500 (broad)~3100 (sharp)The experimental broadness is due to strong intermolecular hydrogen bonding in the solid state, a feature absent in the gas-phase calculation of a single molecule.
N-H Asymmetric & Symmetric Stretch3460, 3363[15]~3500, ~3400Good agreement after scaling. These modes are less affected by hydrogen bonding compared to the O-H group.
C=O Stretch (Carboxylic Acid)1662 (dimer)[15]~1710The experimental value is lower due to the weakening of the C=O bond through dimerization and hydrogen bonding. The theoretical value represents a "freer" carbonyl group.[4][7]
C-N Stretch~1307[15]~1315Excellent correlation, indicating this bond is less perturbed by the crystal environment.
Ring C-C Stretches1623, 1520~1620, ~1530The positions and relative intensities of the aromatic ring vibrations generally show strong agreement, confirming the core molecular structure.[4]

Electronic Spectroscopy: Probing Molecular Orbitals with UV-Vis

UV-Visible spectroscopy measures the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Perspective: The choice of solvent is paramount as it can significantly alter the position (λmax) and intensity of absorption bands through solvatochromic effects.[1][2][3][16] Polar solvents can stabilize the ground or excited state differently, leading to red (bathochromic) or blue (hypsochromic) shifts.[16]

Theoretical Perspective: Time-Dependent DFT (TD-DFT) is the computational method of choice for predicting electronic spectra.[6][12][17][18] Calculations can be performed in a vacuum or by using a continuum solvent model (like the Polarizable Continuum Model, PCM) to approximate the effect of the solvent.[19]

Comparative Data: Aminobenzoic Acid Isomers in Ethanol
IsomerExperimental λmax (nm)[6]Theoretical TD-DFT (nm, in solvent model)[6][17]Key Observations
2-Aminobenzoic Acid249, 335~250, ~330Excellent agreement. The intramolecular hydrogen bond between the amino and carboxyl groups in the ortho position creates a more rigid structure, leading to well-defined transitions that are accurately modeled.
3-Aminobenzoic Acid230, 310~235, ~305Good correlation. The meta-isomer lacks direct resonance between the donor (-NH2) and acceptor (-COOH) groups, resulting in higher energy (shorter wavelength) transitions compared to the ortho and para isomers.
4-Aminobenzoic Acid282[20]~280Strong agreement. The direct para-conjugation allows for an efficient intramolecular charge transfer (ICT) from the amino to the carboxyl group upon excitation. This ICT character is well-captured by TD-DFT calculations.[20]

The slight differences observed can often be attributed to specific solute-solvent hydrogen bonding interactions that are not perfectly captured by continuum solvent models.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

Experimental Perspective: Spectra are recorded in a deuterated solvent (e.g., DMSO-d₆). Chemical shifts are highly sensitive to the electronic environment, which is influenced by the relative positions of the amino and carboxyl groups.

Theoretical Perspective: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard (e.g., TMS).[8][21]

A linear correlation between the experimental and theoretical chemical shifts is often observed, which validates the accuracy of the computed molecular geometry and electronic structure.[8] Discrepancies can point to specific solvent-solute interactions or dynamic processes like proton exchange.

Protocols

Experimental Protocol: UV-Vis Spectroscopy of 4-Aminobenzoic Acid
  • Objective: To determine the wavelength of maximum absorption (λmax) of 4-aminobenzoic acid in ethanol.[22]

  • Materials: 4-aminobenzoic acid, 95% ethanol, quartz cuvettes, UV-Vis spectrophotometer.

  • Stock Solution Preparation: Accurately weigh ~10 mg of 4-aminobenzoic acid and dissolve it in 100 mL of 95% ethanol to create a stock solution.

  • Working Solution Preparation: Dilute the stock solution with 95% ethanol to a concentration that gives a maximum absorbance reading between 0.5 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Spectrometer Setup: Turn on the spectrophotometer and its lamps, allowing at least 20 minutes for stabilization.[23] Set the wavelength range to scan from 400 nm to 200 nm.[23]

  • Baseline Correction: Fill a quartz cuvette with the blank solvent (95% ethanol). Place it in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and cuvette.[23][24]

  • Sample Measurement: Rinse the cuvette with the working solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Theoretical Protocol: DFT/TD-DFT Calculation of 4-Aminobenzoic Acid
  • Objective: To calculate the optimized geometry, vibrational frequencies, and UV-Vis spectrum of 4-aminobenzoic acid.

  • Software: A quantum chemistry package such as Gaussian, Q-Chem, or similar.[25]

  • Step 1: Geometry Optimization:

    • Build the 4-aminobenzoic acid molecule in a molecular editor.

    • Set up a geometry optimization calculation.[26]

    • Method: B3LYP functional.[25]

    • Basis Set: 6-311++G(d,p) (A good balance of accuracy and computational cost for this type of molecule).

    • Run the calculation to find the lowest energy conformation of the molecule.

  • Step 2: Vibrational Frequency Calculation:

    • Using the optimized geometry from Step 1, set up a frequency calculation with the same method and basis set.[25]

    • Causality: This step is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the theoretical IR/Raman spectra.[25][27]

  • Step 3: UV-Vis Spectrum Calculation (TD-DFT):

    • Using the same optimized geometry, set up a TD-DFT calculation.[19]

    • Method: B3LYP/6-311++G(d,p).

    • Solvent Model: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with ethanol as the solvent to simulate experimental conditions.[19]

    • Request the calculation of a sufficient number of excited states (e.g., 10-15) to cover the relevant UV-Vis range.

  • Data Analysis:

    • For vibrational spectra, apply a scaling factor (~0.96) to the calculated frequencies and compare them with experimental data.

    • For the UV-Vis spectrum, analyze the output to find the calculated wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., HOMO -> LUMO).[19]

Conclusion

The integrated use of experimental and theoretical spectroscopy provides a powerful, self-validating system for the characterization of aminobenzoic acids. Experimental data grounds the investigation in reality, capturing the complex interplay of intermolecular forces. Theoretical calculations provide an idealized baseline and allow for the unambiguous assignment of spectral features to specific molecular motions and electronic transitions.[4][6] By understanding and analyzing the differences between these datasets, researchers can gain critical insights into the subtle but significant effects of the molecular environment, ultimately leading to a more predictive and robust approach in drug development and materials design.

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A Senior Application Scientist's Guide to the Structural Characterization of Aminobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel aminobenzoate derivatives is a critical step in advancing scientific discovery. These compounds, serving as vital building blocks for a vast array of natural products and pharmaceuticals, demand a rigorous and multi-faceted analytical approach to confirm their identity, purity, and three-dimensional architecture.[1] This guide provides an in-depth comparison of key analytical techniques, grounded in field-proven insights and experimental data, to empower you in making informed decisions for the comprehensive characterization of your aminobenzoate reaction products.

The Logic of Orthogonal Analysis in Structural Elucidation

A single analytical technique rarely provides the complete structural picture. Instead, a well-designed characterization workflow leverages the strengths of multiple, orthogonal techniques. Each method offers a unique perspective on the molecule's properties, and their combined data provides a self-validating system that builds confidence in the final structural assignment. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

cluster_0 Characterization Workflow Synthesis Synthesis & Purification of Aminobenzoate Product Initial_Assessment Initial Assessment (TLC, Melting Point) Synthesis->Initial_Assessment Crude Product Spectroscopic_Analysis Spectroscopic Analysis Initial_Assessment->Spectroscopic_Analysis Purified Sample Definitive_Structure Definitive Structural Confirmation Spectroscopic_Analysis->Definitive_Structure Ambiguous or Complex Structure? Final_Report Comprehensive Structural Report Spectroscopic_Analysis->Final_Report Unambiguous Structure Definitive_Structure->Final_Report Unambiguous Structure

Caption: A logical workflow for the structural characterization of a novel aminobenzoate derivative, emphasizing the progression from initial synthesis to a comprehensive structural report.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[2][3] It provides information on the connectivity of atoms, their chemical environment, and even their spatial proximity.

Causality Behind Experimental Choices in NMR

For aminobenzoate derivatives, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid assessment of the proton environments, including the number of distinct protons, their integration (ratio), and their coupling patterns, which reveals neighboring protons. ¹³C NMR, while less sensitive, provides a count of the unique carbon atoms and information about their hybridization and electronic environment.[2][3] For more complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out proton-proton and proton-carbon correlations, respectively.

Comparative Performance of NMR Techniques
Technique Information Provided Typical Sample Amount Strengths Limitations
¹H NMR Proton chemical environment, integration (proton count), spin-spin coupling (connectivity)1-10 mg[4][5]High sensitivity, rapid acquisition, detailed connectivity information.Signal overlap in complex molecules, solvent signal interference.
¹³C NMR Number of unique carbons, chemical environment of carbons (sp², sp³), functional group identification (e.g., C=O).10-50+ mg[5]Excellent for determining the carbon backbone and identifying key functional groups.Lower natural abundance and sensitivity require longer acquisition times or more concentrated samples.[4]
2D NMR (COSY, HSQC) H-H correlations (COSY), C-H one-bond correlations (HSQC).5-20+ mgUnambiguously resolves overlapping signals and confirms connectivity.Longer experiment times, more complex data interpretation.
Experimental Protocol: ¹H and ¹³C NMR of a Methyl Aminobenzoate Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified aminobenzoate product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5][6][7] Ensure the sample is fully dissolved; filter if any particulate matter is present to avoid poor spectral quality.[5][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[6][8]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument on the sample.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.[4]

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[2][9] This is crucial for confirming the molecular formula and gaining insights into the compound's structure.

Causality Behind Experimental Choices in MS

For aminobenzoate derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred as they typically produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which directly provides the molecular weight.[8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.[3] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.[3][8]

Comparative Performance of MS Techniques
Technique Information Provided Ionization Mode Strengths Limitations
Low-Resolution MS Nominal molecular weight, fragmentation pattern.ESI, APCI, EIRapid analysis, good for initial confirmation of molecular weight.Does not provide exact elemental composition.
High-Resolution MS (HRMS) Exact mass, elemental composition.ESI, APCIUnambiguous determination of molecular formula.[3]Higher instrument cost and complexity.
Tandem MS (MS/MS) Fragmentation pathways of a selected ion.ESI, APCIProvides detailed structural information by breaking down the molecule.[3][8]Requires careful optimization of collision energy.
Experimental Protocol: ESI-MS of an Aminobenzoate Product
  • Sample Preparation: Prepare a dilute solution of the aminobenzoate product (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.[8]

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range.

    • If available, perform HRMS to obtain an accurate mass measurement of the molecular ion.

    • For MS/MS analysis, select the molecular ion as the precursor ion and acquire the product ion spectrum at various collision energies.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Use the accurate mass data from HRMS to determine the elemental composition.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][9] It is particularly useful for confirming the presence of key functionalities in aminobenzoate derivatives, such as the amino (-NH₂) and carbonyl (C=O) groups.

Causality Behind Experimental Choices in FTIR

The infrared spectrum of an aminobenzoate will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region.[6][10] The C=O stretching vibration of the ester or carboxylic acid will be a strong, sharp band typically in the 1680-1750 cm⁻¹ range.[11] The presence and position of these bands provide strong evidence for the successful formation of the desired product. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.[6]

Key FTIR Absorptions for Aminobenzoates
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
Primary Amine (-NH₂) N-H Stretch3300 - 3500[6][10]Two sharp to medium bands
Ester Carbonyl (C=O) C=O Stretch1735 - 1750Strong, sharp
Carboxylic Acid Carbonyl (C=O) C=O Stretch1700 - 1725Strong, sharp
Aromatic Ring C=C Stretch1450 - 1600Multiple medium to weak bands
Aromatic Ring C-H Bending (out-of-plane)690 - 900Strong bands, substitution pattern dependent
Experimental Protocol: ATR-FTIR of a Solid Aminobenzoate Product
  • Sample Preparation: Place a small amount of the solid aminobenzoate product directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[6]

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance or transmittance spectrum to identify the characteristic functional group vibrations.

IV. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state.[12] It reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and intermolecular interactions.[12]

Causality Behind Experimental Choices in X-ray Diffraction

For novel aminobenzoate derivatives, especially those with stereocenters or complex substitution patterns, X-ray crystallography can be invaluable for confirming the absolute stereochemistry and resolving any structural ambiguities that may remain after spectroscopic analysis.[13] The primary challenge is often the growth of diffraction-quality single crystals.

Data Obtained from X-ray Crystallography
  • Unit cell dimensions and space group. [14]

  • Atomic coordinates of all non-hydrogen atoms.

  • Bond lengths and angles with high precision. [14]

  • Torsional angles and molecular conformation.

  • Intermolecular interactions, such as hydrogen bonding. [14]

Experimental Workflow: Single-Crystal X-ray Diffraction

cluster_1 X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystallographic Report Structure_Refinement->Final_Structure

Caption: A streamlined workflow for determining the three-dimensional structure of an aminobenzoate product using single-crystal X-ray diffraction.

Conclusion: An Integrated Approach for Confident Characterization

The structural characterization of aminobenzoate reaction products is a multi-step process that relies on the thoughtful application of orthogonal analytical techniques. By integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, the functional group confirmation from FTIR, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can build a comprehensive and self-validating structural assignment. This rigorous approach is fundamental to ensuring the integrity of your research and accelerating the development of novel therapeutics and materials.

References

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available from: [Link]

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  • ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available from: [Link]

  • IUCr Journals. The crystal structure of p-aminobenzoic acid. Available from: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • PubMed. Crystal structure of 2-Aminobenzoic acid. Available from: [Link]

  • ResearchGate. FTIR spectra of LAB and p‐aminobenzoic acid. FTIR, Fourier transform... Available from: [Link]

  • University of York. NMR Sample Preparation. Available from: [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

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  • LinkedIn. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]

  • PubMed Central. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Available from: [Link]

  • Chemical Science International Journal. Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • ACS Publications. Mass Spectra of Derivatives of o-Aminobenzoic Acid. Available from: [Link]

  • SpectraBase. Ethyl 4-aminobenzoate. Available from: [Link]

  • PubMed. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. Available from: [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 3-amino-2,4-dimethylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedure. By understanding the "why," laboratory personnel can enhance safety, ensure environmental protection, and maintain strict regulatory compliance.

The protocols outlined herein are built on the foundational principles of chemical safety, risk mitigation, and adherence to national and international waste management standards. As an aromatic amine, this compound belongs to a class of compounds that requires meticulous handling due to potential health and environmental hazards.[1][2]

Hazard Profile and Risk Assessment: The Rationale for Caution

Proper disposal begins with a thorough understanding of the compound's risks. While specific toxicological data for this compound is limited, its classification as an aromatic amine provides a strong basis for a precautionary approach. Aromatic amines as a class are recognized for their potential carcinogenicity and significant environmental risks, including toxicity to aquatic life.[1][3][4] Therefore, preventing its release into the environment via drains or standard waste is of paramount importance.[2]

The hazard profile, based on data for the compound and structurally similar aromatic amines, is summarized below.

Hazard ClassificationDescriptionPrimary PrecautionSupporting Sources
Acute Toxicity, Oral Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Avoid all direct skin contact. Wear chemically resistant gloves and appropriate lab coat.[5][6]
Serious Eye Irritation Causes serious eye irritation.Wear safety goggles or a face shield to prevent contact with eyes.[5][6]
Respiratory Irritation May cause respiratory irritation.Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5][6]
Environmental Hazard Aromatic amines can persist in soil and water, posing long-term risks to ecosystems.Do not discharge to drains or the environment. All waste must be collected and treated as hazardous.[1][2][4]

Essential Personnel Protective Equipment (PPE)

Before handling this compound in any form (pure compound, solutions, or waste), the following minimum PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator is required.

On-Site Waste Management and Segregation Protocol

All chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Academic laboratories may have alternative, but equally stringent, requirements under Subpart K of these regulations.[9] The following steps ensure compliance.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected under the control of laboratory personnel.[9][10]

  • Action: Designate a specific, secondary containment tray within your fume hood or a designated cabinet for waste accumulation. This area should be clearly marked.

Step 2: Select a Chemically Compatible Waste Container Container integrity is crucial to prevent leaks and reactions.

  • Action: Use a clean, sealable, and sturdy container made of a material compatible with this compound, such as borosilicate glass or high-density polyethylene (HDPE).[7][8] Ensure the container is free from damage and has a secure, leak-proof closure.[7]

Step 3: Correctly Label the Hazardous Waste Container Proper labeling is a key requirement for compliance and safety.

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., GHS pictograms for irritant and harmful).[10]

    • The date when waste was first added (accumulation start date).

Step 4: Collect and Segregate Waste Preventing hazardous reactions is a primary safety objective.

  • Action (Solid Waste): Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) in the designated container.

  • Action (Liquid Waste): Collect solutions of the compound and the first rinse from any cleaning procedure in the designated container.[11]

  • Causality: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] NEVER mix these waste streams. Segregate the waste container from these materials using physical barriers or separate secondary containment.[7]

Spill and Emergency Procedures

Immediate and correct response to a spill can prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it can be done safely.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6] For a liquid spill, cover with a non-reactive absorbent material (e.g., vermiculite or sand).

  • Collect Waste: Using spark-proof tools, carefully collect all contaminated absorbent material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway: From Lab to Treatment

Laboratory personnel are responsible for preparing the waste for pickup; final disposal must be handled by trained professionals.

  • Procedure: Once the waste container is nearly full (no more than 90% capacity), ensure the lid is securely fastened.[8] Contact your institution's EHS office or designated hazardous waste contractor to schedule a pickup.[12]

  • Mechanism of Disposal: The standard and most effective disposal method for nitrogen-containing organic compounds like this is high-temperature incineration at a licensed facility.

  • Scientific Rationale: Incineration effectively destroys the organic molecule, breaking it down into simpler compounds like carbon dioxide, water, and nitrogen oxides (NOx).[13] Licensed disposal facilities are equipped with advanced flue gas scrubbing and control technologies to manage and minimize the release of pollutants like NOx, ensuring environmental protection.[14][15]

Empty Container Decontamination and Disposal

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

  • Initial Rinse: Thoroughly empty the container of all free-flowing product.

  • Collect Rinse Solvent: The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected as hazardous waste and added to your designated waste container.[11]

  • Subsequent Rinses: After the first rinse is collected, rinse the container two more times. These subsequent rinses may be disposable down the drain, but only if your institution's EHS policy allows.

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label and dispose of the container as non-hazardous waste according to your facility's procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Waste Preparation & Collection cluster_mgmt Container Management & Disposal gen_waste Waste Generated (Solid, Liquid, or Contaminated Material) select_container Select Compatible & Labeled Waste Container gen_waste->select_container check_compat Is waste compatible with container contents? select_container->check_compat collect_waste Add Waste to Container segregate Segregate Container in SAA (Away from acids, bases, oxidizers) collect_waste->segregate check_compat->select_container No, Get New Container check_compat->collect_waste Yes is_full Container >90% Full? segregate->is_full Continue Use seal_container Securely Seal Container is_full->seal_container Yes contact_ehs Contact EHS / Licensed Contractor for Waste Pickup seal_container->contact_ehs awaiting_pickup Store Safely in SAA While Awaiting Pickup contact_ehs->awaiting_pickup disposed Waste Disposed via High-Temperature Incineration awaiting_pickup->disposed

Caption: Decision workflow for handling this compound waste.

References

  • The impact of aromatic amines on the environment: risks and damages. (2012). PubMed.
  • The impact of aromatic amines on the environment: risks and damages. (n.d.). Semantic Scholar.
  • Aromatic Amines. (2025). Sustainability Directory.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hidden dangers: aromatic amines and their impact on freshwater species. (n.d.). Taylor & Francis Online.
  • Laboratory Waste Management: The New Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Chemical Safety Data Sheet MSDS / SDS - Methyl 3-amino-4-methylbenzo
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Navigating the Safe Disposal of Methyl 3-aminobenzoate-d4: A Procedural Guide. (n.d.). Benchchem.
  • Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. (n.d.). PubChem.
  • Methyl 3-amino-2,4-dimethylbenzo
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  • High-Nitrogen content Organic Waste Inciner
  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene
  • SAFETY DATA SHEET - Methyl 3-amino-4-methylbenzo
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.

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Personal protective equipment for handling Methyl 3-amino-2,4-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 3-amino-2,4-dimethylbenzoate

This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 24812-89-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge for safe and effective laboratory operations. The following protocols are grounded in established safety principles for handling aromatic amines and related benzoate esters, ensuring a self-validating system of laboratory safety.

Hazard Assessment: An Analog-Based Approach

Based on available data for analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[5][6][7]

  • Skin Irritation : Expected to cause skin irritation.[1][8][9]

  • Serious Eye Irritation : Likely to cause serious eye irritation or damage.[1][8][9][10]

  • Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or aerosols.[1][8][9][11]

Due to the presence of the aromatic amine group, it is prudent to handle this compound with care, as some aromatic amines are known carcinogens.[3][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Inspect gloves for any signs of degradation or perforation before each use.[1][2][13][14] Aromatic amines can be absorbed through the skin, making consistent glove use critical.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield .[1][2][13] This is to protect against splashes, dust, or aerosols that could cause serious eye irritation or damage.
Skin and Body Protection Laboratory coat . This prevents contamination of personal clothing. For larger quantities or in case of potential for significant exposure, consider additional protective clothing.[2][13][15]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood .[1][15][16] If a fume hood is not available or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[2][6][13]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.

3.1. Preparation and Weighing

  • Designate a work area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[15]

  • Assemble all necessary equipment : Before handling the compound, ensure all necessary equipment, including PPE, weighing materials, and waste containers, are within easy reach.

  • Weighing : If the compound is a solid, handle it carefully to minimize dust formation.[1][16] Use a spatula for transfers.[17]

3.2. Experimental Use

  • Maintain ventilation : Always work in a well-ventilated space.[1][16]

  • Avoid contact : Be mindful to avoid contact with skin, eyes, and clothing throughout the procedure.[1][2][11]

  • Keep containers closed : When not in use, ensure the container is tightly sealed to prevent accidental spills or release of vapors.[1][8][11][15]

Emergency Procedures: Be Prepared

4.1. Spills

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an inert absorbent material to collect the spilled compound.[11] Place the absorbed material into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly.

4.2. Exposure

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2][8] Remove contaminated clothing.[1][2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][8] Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[2][5] Rinse the mouth with water and seek immediate medical attention.[1][2][5]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and chemically compatible container.[5]

  • Labeling : The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal : Dispose of the waste in accordance with all local, state, and federal regulations.[5][15] Do not pour chemical waste down the sink.[17]

Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures start Start: Obtain Compound assess_hazards Assess Hazards (Analog Data) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prep_work_area Prepare Well-Ventilated Work Area don_ppe->prep_work_area weigh_compound Weigh Compound (Minimize Dust) prep_work_area->weigh_compound perform_experiment Perform Experiment weigh_compound->perform_experiment clean_work_area Clean Work Area perform_experiment->clean_work_area spill Spill Occurs perform_experiment->spill exposure Exposure Occurs perform_experiment->exposure dispose_waste Dispose of Waste Properly clean_work_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end handle_spill Follow Spill Protocol spill->handle_spill Yes handle_exposure Follow Exposure Protocol exposure->handle_exposure Yes

Caption: A flowchart outlining the necessary steps for safely handling this compound.

References

  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

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  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 18). Retrieved from [Link]

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  • This compound - Benzene Compounds - Crysdot LLC. (n.d.). Retrieved from [Link]

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

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  • Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2,4-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2,4-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.